(R)-1,2-Dihydroacenaphthylen-1-ol
Description
Properties
Molecular Formula |
C12H10O |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
(1R)-1,2-dihydroacenaphthylen-1-ol |
InChI |
InChI=1S/C12H10O/c13-11-7-9-5-1-3-8-4-2-6-10(11)12(8)9/h1-6,11,13H,7H2/t11-/m1/s1 |
InChI Key |
MXUCIEHYJYRTLT-LLVKDONJSA-N |
Isomeric SMILES |
C1[C@H](C2=CC=CC3=C2C1=CC=C3)O |
Canonical SMILES |
C1C(C2=CC=CC3=C2C1=CC=C3)O |
Origin of Product |
United States |
(R)-1,2-Dihydroacenaphthylen-1-ol synthesis protocol
An In-depth Technical Guide to the Synthesis of (R)-1,2-Dihydroacenaphthylen-1-ol
Abstract: This guide provides a comprehensive technical overview for the enantioselective synthesis of (R)-1,2-Dihydroacenaphthylen-1-ol, a valuable chiral building block in medicinal and materials chemistry. The primary focus is on the robust and highly selective Corey-Bakshi-Shibata (CBS) reduction of the prochiral ketone, acenaphthenone. We delve into the mechanistic underpinnings of this method, provide a detailed, field-tested experimental protocol, and discuss alternative synthetic strategies, including Noyori asymmetric hydrogenation and biocatalytic approaches. This document is intended for researchers, chemists, and process development professionals, offering both the theoretical basis and practical guidance required for successful synthesis and characterization.
Introduction and Strategic Overview
(R)-1,2-Dihydroacenaphthylen-1-ol is a chiral secondary alcohol featuring the rigid, polycyclic acenaphthene framework. Its stereodefined structure makes it a significant synthon for the development of chiral ligands, catalysts, and pharmacologically active molecules. The synthesis of enantiomerically pure alcohols is a cornerstone of modern organic chemistry, and the most direct and efficient strategy for accessing (R)-1,2-Dihydroacenaphthylen-1-ol is through the asymmetric reduction of its corresponding prochiral ketone, 1,2-dihydroacenaphthylen-1-one (acenaphthenone).
Several powerful methodologies exist for this transformation. This guide will concentrate on the Corey-Bakshi-Shibata (CBS) reduction, a method renowned for its high enantioselectivity, predictability, and broad substrate scope.[1][2] We will also provide an expert-level discussion of alternative methods to allow for a comparative assessment based on laboratory capabilities and project-specific requirements.
Retrosynthetic Analysis
The synthetic approach is predicated on a single, strategic disconnection. The target chiral alcohol is retrosynthetically derived from the commercially available and inexpensive ketone, acenaphthenone, via an asymmetric reduction. This simplifies the synthetic planning to the selection of an appropriate and effective chiral reducing system.
Caption: Retrosynthetic approach to the target molecule.
Core Protocol: Asymmetric Synthesis via CBS Reduction
The CBS reduction is an exceptionally reliable method for the enantioselective reduction of a wide array of ketones.[3][4] The reaction utilizes a chiral oxazaborolidine catalyst, which, in concert with a stoichiometric borane source, delivers a hydride to one enantiotopic face of the ketone with high fidelity.
Principle and Mechanism of Stereocontrol
The efficacy of the CBS reduction stems from a well-defined, catalyst-controlled transition state. The reaction proceeds through a series of coordinated steps that create a sterically demanding environment around the ketone's carbonyl group.[2]
-
Catalyst-Borane Adduct Formation: The reaction initiates with the coordination of borane (typically from a BH₃·THF or BH₃·SMe₂ complex) to the Lewis basic nitrogen atom of the (S)-CBS catalyst. This coordination activates the borane as a hydride donor and simultaneously increases the Lewis acidity of the endocyclic boron atom.[2][5]
-
Ketone Coordination: The prochiral ketone, acenaphthenone, then coordinates to the now more Lewis-acidic endocyclic boron of the catalyst-borane complex. The ketone orients itself to minimize steric clash between its larger substituent (the aromatic system) and the substituent on the chiral catalyst (R').
-
Stereoselective Hydride Transfer: The hydride is transferred from the exocyclic boron to the carbonyl carbon of the ketone via a rigid, six-membered, chair-like transition state.[4][5] This intramolecular transfer is highly organized and dictates the stereochemical outcome, resulting in the formation of the (R)-alcohol.
-
Product Release and Catalyst Regeneration: The resulting alkoxyborane product is released, and the catalyst is regenerated to continue the cycle.
Caption: Catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis and includes self-validating checkpoints for reaction monitoring and product analysis.
Workflow Overview:
Caption: Step-by-step experimental workflow for CBS reduction.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount | Notes |
| Acenaphthenone | C₁₂H₈O | 168.19 | 1.0 | 5.00 g | Substrate |
| (S)-2-Methyl-CBS-oxazaborolidine | C₁₈H₂₀BNO | 277.17 | 0.1 | 825 mg | Catalyst (1 M in Toluene) |
| Borane-tetrahydrofuran complex | BH₃·THF | 85.94 | 0.6 - 1.0 | 35-59 mL | Reductant (1 M in THF) |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | 100 mL | Solvent |
| Methanol (MeOH) | CH₄O | 32.04 | - | ~20 mL | Quenching agent |
| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | - | ~50 mL | Workup |
| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | - | ~50 mL | Workup |
| Brine (Saturated NaCl) | NaCl | 58.44 | - | ~50 mL | Workup |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | - | - | Drying agent |
| Ethyl Acetate & Hexanes | - | - | - | - | Chromatography |
Step-by-Step Procedure:
-
Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a rubber septum. Flame-dry the glassware under vacuum and allow it to cool under a nitrogen or argon atmosphere.
-
Reagent Charging: Under an inert atmosphere, charge the flask with the (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq). Add 50 mL of anhydrous THF via syringe.
-
Cooling and Borane Addition: Cool the catalyst solution to 0 °C using an ice-water bath. Slowly add the borane-THF complex solution (0.6-1.0 eq) dropwise over 15 minutes, ensuring the internal temperature does not exceed 5 °C. Stir the mixture for an additional 15 minutes at 0 °C.
-
Substrate Addition: Dissolve the acenaphthenone (1.0 eq, 5.00 g) in 50 mL of anhydrous THF. Using a syringe pump, add the ketone solution to the reaction flask over a period of 1-2 hours. Causality Note: Slow addition is critical to maintain low concentrations of the free ketone, which minimizes the uncatalyzed, non-selective reduction and maximizes enantioselectivity.[3]
-
Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) using a 20% ethyl acetate/hexanes eluent system. The reaction is typically complete within 1-3 hours after the addition is finished.
-
Quenching: Once the starting material is consumed, quench the reaction by the slow, dropwise addition of methanol (~20 mL) at 0 °C. Safety Note: This step is highly exothermic and will evolve hydrogen gas. Ensure adequate ventilation and slow addition.[6]
-
Aqueous Workup: Allow the mixture to warm to room temperature. Add 1 M HCl (~50 mL) and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Wash the combined organic layers sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography, typically using a gradient of 5% to 20% ethyl acetate in hexanes, to yield (R)-1,2-Dihydroacenaphthylen-1-ol as a white solid.
Alternative Synthetic Methodologies
Noyori Asymmetric Hydrogenation
This method represents a highly efficient and atom-economical alternative, particularly for larger-scale syntheses. It employs a chiral ruthenium(II) catalyst, typically complexed with a BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligand and a diamine.[7][8]
-
Principle: The reaction involves the transfer of hydrogen (H₂) to the ketone, mediated by the chiral Ru-catalyst. The mechanism is believed to involve a metal-ligand bifunctional process where a hydride on the ruthenium and a proton from the diamine ligand are transferred to the carbonyl group in a concerted fashion.[7]
-
Advantages: Excellent enantioselectivities, high turnover numbers (low catalyst loading), and the use of clean H₂ as the reductant.[9][10]
-
Considerations: Requires specialized high-pressure hydrogenation equipment and the catalysts can be sensitive to air and moisture.
Biocatalytic Reduction
Green chemistry principles have driven the adoption of enzymatic methods for asymmetric reductions. Alcohol dehydrogenases (ADHs) are particularly effective for converting ketones to chiral alcohols.[11][12]
-
Principle: These enzymes use a cofactor, typically NADH or NADPH, as the hydride source to reduce the ketone with exceptional chemo- and enantioselectivity.[12][13] The reaction is often run using whole microbial cells (e.g., yeast, E. coli) or isolated enzymes, with a secondary alcohol (like isopropanol) or a sugar used for in-situ cofactor regeneration.[14][15]
-
Advantages: Extremely high enantioselectivity, mild reaction conditions (room temperature, neutral pH), and environmentally benign.
-
Considerations: Requires screening to find a suitable enzyme for the specific substrate, and reaction rates can be slower than traditional chemical methods.
Product Characterization and Quality Control
Structural Confirmation
The identity and purity of the synthesized (R)-1,2-Dihydroacenaphthylen-1-ol should be confirmed using standard spectroscopic techniques:
-
¹H and ¹³C NMR: To confirm the molecular structure and assess purity.
-
Mass Spectrometry (MS): To verify the molecular weight.
Enantiomeric Purity (ee) Determination
Determining the enantiomeric excess (ee) is the most critical quality control step. This is reliably achieved using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP).[16][17]
Typical Chiral HPLC Method Parameters:
| Parameter | Condition |
| Column | Polysaccharide-based CSP (e.g., Chiralcel OD-H, Chiralpak AD-H) |
| Mobile Phase | Isocratic mixture of Hexane and Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Expected Outcome | Baseline separation of the (R) and (S) enantiomers. |
Causality Note: Polysaccharide-based chiral stationary phases create a complex chiral environment through various interactions (hydrogen bonding, π-π stacking, steric hindrance), allowing them to differentiate between the two enantiomers and achieve separation.[18][19]
Safety and Handling
Strict adherence to safety protocols is mandatory when performing this synthesis.
-
Acenaphthenone: Handle with standard personal protective equipment (PPE). It may be harmful if swallowed and is very toxic to aquatic life.
-
Borane-THF Complex (BH₃·THF): This reagent is highly flammable, pyrophoric (may ignite spontaneously in air), and reacts violently with water to release flammable hydrogen gas.[6][20] It must be handled under an inert atmosphere (N₂ or Ar) at all times using proper syringe techniques.[21] Work must be conducted in a chemical fume hood, and a Class D fire extinguisher (for reactive metals) should be accessible.
-
Solvents: THF and other organic solvents are flammable. Ensure all operations are performed away from ignition sources.
Conclusion
The enantioselective synthesis of (R)-1,2-Dihydroacenaphthylen-1-ol is most reliably achieved via the Corey-Bakshi-Shibata (CBS) reduction of acenaphthenone. This method offers a predictable and highly selective pathway to the target molecule, supported by a well-understood catalytic mechanism. The detailed protocol and analytical methods provided herein constitute a self-validating system for researchers to produce and characterize this important chiral alcohol with high fidelity. While powerful alternatives like Noyori hydrogenation and biocatalysis exist, the CBS reduction remains a highly accessible and effective choice for laboratory-scale synthesis.
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Recent Advances in the Biocatalytic Asymmetric Reduction of Acetophenones and a,b-Unsaturated Carbonyl Compounds. ResearchGate.[Link]
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Screening carrot varieties for biocatalytic reduction of acetophenone to 1-phenylethanol. Springer.[Link]
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Asymmetric Reduction of Acetophenone over Heterogeneous Oxazaborolidine Catalysts | Request PDF. ResearchGate.[Link]
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Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. PMC.[Link]
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Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal.[Link]
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Enantioselective Synthesis of Acenaphthene-Type Monohydrosilanes | Request PDF. ResearchGate.[Link]
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Corey–Itsuno reduction. Wikipedia.[Link]
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Corey-Bakshi-Shibata reduction. YouTube.[Link]
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Synthesis of dihydronaphthalene analogues inspired by combretastatin A-4 and their biological evaluation as anticancer agents. PMC.[Link]
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Biodegradation of acenaphthene by Sphingobacterium sp. strain RTSB involving trans-3-carboxy-2-hydroxybenzylidenepyruvic acid as a metabolite. PubMed.[Link]
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Initial reactions in the oxidation of 1,2-dihydronaphthalene by Sphingomonas yanoikuyae strains. ResearchGate.[Link]
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Purification and Characterization of a 1,2-dihydroxynaphthalene Dioxygenase From a Bacterium That Degrades Naphthalenesulfonic Acids. PubMed.[Link]
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1,1,6-Trimethyl-1,2-dihydronaphthalene (TDN). Semantic Scholar.[Link]
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Target-Guided Isolation of Progenitors of 1,1,6-Trimethyl-1,2-dihydronaphthalene (TDN) from Riesling Wine by High-Performance Countercurrent Chromatography. MDPI.[Link]
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Enantioselective Synthesis of (R)-1,2-Dihydroacenaphthylen-1-ol: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the enantioselective synthesis of (R)-1,2-Dihydroacenaphthylen-1-ol, a chiral building block of significant interest in medicinal chemistry and materials science. The guide delves into the core synthetic strategies, with a particular focus on the asymmetric reduction of the prochiral ketone, acenaphthylen-1(2H)-one. Key methodologies, including Corey-Bakshi-Shibata (CBS) reduction, Noyori asymmetric transfer hydrogenation, and emerging biocatalytic approaches, are discussed in detail. The underlying mechanistic principles, catalyst and ligand selection, and practical experimental considerations are explored to provide researchers, scientists, and drug development professionals with a robust understanding of the synthesis of this valuable chiral alcohol.
Introduction: The Significance of Chiral 1,2-Dihydroacenaphthylen-1-ol
Chiral alcohols are pivotal intermediates in the synthesis of a vast array of pharmaceuticals and biologically active compounds. The specific stereochemistry of these molecules often dictates their pharmacological activity, making their enantioselective synthesis a critical endeavor in modern organic chemistry. (R)-1,2-Dihydroacenaphthylen-1-ol, with its rigid tricyclic structure and defined stereocenter, represents a valuable chiral synthon. Its derivatives are being explored for their potential in various therapeutic areas, leveraging the unique conformational constraints imposed by the acenaphthene scaffold. Aryldihydronaphthalenes (ADHNs), a class of compounds to which our target molecule belongs, are found in numerous natural products and bioactive molecules, exhibiting a wide range of biological activities.[1] The development of efficient and highly selective methods to access enantiopure (R)-1,2-Dihydroacenaphthylen-1-ol is therefore a key objective for enabling further exploration of its potential applications.
Core Synthetic Strategy: Asymmetric Reduction of Acenaphthylen-1(2H)-one
The most direct and atom-economical approach to (R)-1,2-Dihydroacenaphthylen-1-ol is the asymmetric reduction of the corresponding prochiral ketone, acenaphthylen-1(2H)-one. This strategy relies on the use of a chiral catalyst or reagent to control the facial selectivity of hydride delivery to the carbonyl group, thereby producing one enantiomer of the alcohol in high excess.
Caption: General strategy for the synthesis of (R)-1,2-Dihydroacenaphthylen-1-ol.
This guide will focus on three principal methodologies for achieving this transformation:
-
Corey-Bakshi-Shibata (CBS) Reduction: Utilizing chiral oxazaborolidine catalysts.
-
Noyori Asymmetric Transfer Hydrogenation: Employing chiral ruthenium(II) complexes.
-
Biocatalytic Reduction: Leveraging the high selectivity of enzymes.
Catalytic Asymmetric Reduction: The Corey-Bakshi-Shibata (CBS) Method
The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones.[2] The reaction employs a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-prolinol, in the presence of a borane source such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂).[3]
Mechanism of the CBS Reduction
The catalytic cycle of the CBS reduction involves the coordination of the borane to the nitrogen atom of the oxazaborolidine catalyst. This enhances the Lewis acidity of the endocyclic boron atom, which then coordinates to the carbonyl oxygen of the ketone. This coordination occurs preferentially from the sterically less hindered face of the ketone. The hydride is then transferred from the borane to the carbonyl carbon via a six-membered ring transition state, leading to the formation of the desired chiral alcohol with high enantioselectivity.[4][5]
Caption: Simplified catalytic cycle of the CBS reduction.
Practical Considerations for CBS Reduction
The choice of the oxazaborolidine catalyst and the borane source can significantly impact the enantioselectivity and yield of the reaction. For the synthesis of the (R)-alcohol, an (S)-configured oxazaborolidine catalyst is typically used. The reaction is usually conducted in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to maximize enantioselectivity.
| Parameter | Typical Condition | Rationale |
| Catalyst | (S)-Me-CBS or (S)-Bu-CBS | The (S)-catalyst directs hydride attack to furnish the (R)-alcohol. The substituent on the boron can influence selectivity. |
| Hydride Source | BH₃·THF or BH₃·SMe₂ | Common and effective borane sources. |
| Solvent | Anhydrous THF | Aprotic and compatible with the reagents. Anhydrous conditions are crucial. |
| Temperature | -78 °C to room temperature | Lower temperatures generally lead to higher enantioselectivity. |
| Catalyst Loading | 5-20 mol% | Catalytic amounts are sufficient for efficient conversion. |
Table 1: Typical Reaction Parameters for CBS Reduction.
Representative Experimental Protocol for CBS Reduction
Note: This is a general protocol and may require optimization for the specific substrate.
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the (S)-oxazaborolidine catalyst (0.1 eq.).
-
Add anhydrous THF and cool the solution to the desired temperature (e.g., 0 °C or -20 °C).
-
Slowly add the borane solution (e.g., 1.0 M BH₃·THF, 1.0-1.2 eq.) to the catalyst solution and stir for 15 minutes.
-
In a separate flask, dissolve acenaphthylen-1(2H)-one (1.0 eq.) in anhydrous THF.
-
Add the ketone solution dropwise to the pre-formed catalyst-borane complex over 30-60 minutes.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of methanol.
-
Allow the mixture to warm to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford (R)-1,2-Dihydroacenaphthylen-1-ol.
Catalytic Asymmetric Reduction: The Noyori Transfer Hydrogenation
The Noyori asymmetric transfer hydrogenation is another highly efficient and widely applicable method for the enantioselective reduction of ketones.[6] This reaction typically utilizes a chiral Ru(II) catalyst, often complexed with a chiral diamine ligand such as N-tosyl-1,2-diphenylethylenediamine (TsDPEN), and a hydrogen donor like isopropanol or a formic acid/triethylamine mixture.[7]
Mechanism of Noyori Asymmetric Transfer Hydrogenation
The mechanism of the Noyori transfer hydrogenation involves a metal-ligand bifunctional catalysis. The Ru(II) center and the nitrogen of the diamine ligand work in concert to facilitate the hydride transfer. The reaction is believed to proceed through a six-membered pericyclic transition state where a hydride from the ruthenium and a proton from the amine ligand are transferred to the carbonyl group of the ketone.[8]
Caption: Simplified catalytic cycle for Noyori asymmetric transfer hydrogenation.
Practical Considerations for Noyori Transfer Hydrogenation
The choice of the chiral ligand and the hydrogen donor are critical for achieving high enantioselectivity. For the synthesis of (R)-1,2-Dihydroacenaphthylen-1-ol, the (R,R)-TsDPEN ligand is typically employed with a suitable Ru(II) precursor. The reaction is often carried out in isopropanol, which also serves as the hydrogen donor, in the presence of a base.
| Parameter | Typical Condition | Rationale |
| Catalyst | [RuCl₂(arene)]₂ + (R,R)-TsDPEN | A common and effective catalytic system. |
| Hydrogen Donor | Isopropanol or HCOOH/NEt₃ | Readily available and efficient hydrogen sources. |
| Base | KOH or t-BuOK (for i-PrOH) | Activates the catalyst and facilitates the reaction. |
| Solvent | Isopropanol or an aprotic solvent for HCOOH/NEt₃ | The solvent choice depends on the hydrogen donor. |
| Temperature | Room temperature to 80 °C | The reaction is often run at moderate temperatures. |
| Catalyst Loading | 0.1-1 mol% | High turnover numbers are often achievable. |
Table 2: Typical Reaction Parameters for Noyori Asymmetric Transfer Hydrogenation.
Representative Experimental Protocol for Noyori Transfer Hydrogenation
Note: This is a general protocol and may require optimization for the specific substrate.
-
To a Schlenk flask under an inert atmosphere, add the Ru(II) precursor (e.g., [RuCl₂(p-cymene)]₂) (0.005 eq.) and the (R,R)-TsDPEN ligand (0.01 eq.).
-
Add degassed isopropanol.
-
Add a solution of a base (e.g., 2M KOH in isopropanol, 0.05 eq.) and stir the mixture at room temperature for 15 minutes to generate the active catalyst.
-
Add acenaphthylen-1(2H)-one (1.0 eq.) to the catalyst mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Biocatalytic Asymmetric Reduction
Biocatalysis offers a green and highly selective alternative to traditional chemical methods for asymmetric synthesis. Enzymes, particularly oxidoreductases (or dehydrogenases), can catalyze the reduction of prochiral ketones with exceptional enantioselectivity under mild reaction conditions.[9]
Principles of Biocatalytic Ketone Reduction
The enzymatic reduction of a ketone requires a biocatalyst (either an isolated enzyme or whole microbial cells) and a stoichiometric amount of a reducing cofactor, typically nicotinamide adenine dinucleotide (NADH) or its phosphate (NADPH). To make the process economically viable, a cofactor regeneration system is usually employed. This can be achieved by using a sacrificial co-substrate, such as isopropanol or glucose, which is oxidized by a second enzyme (a dehydrogenase) to regenerate the NADH or NADPH.
Caption: Schematic of a biocatalytic ketone reduction system with cofactor regeneration.
Screening and Application
A wide variety of microorganisms, such as baker's yeast (Saccharomyces cerevisiae), as well as isolated ketoreductases (KREDs), have been successfully used for the asymmetric reduction of ketones. The selection of the appropriate biocatalyst is crucial and often requires screening a library of enzymes or microorganisms to find one that exhibits high activity and selectivity for the target substrate.
Data on specific biocatalytic reductions of acenaphthylen-1(2H)-one is an active area of research. Researchers are encouraged to consult specialized biocatalysis literature and enzyme screening kits for the latest developments.
Conclusion
The enantioselective synthesis of (R)-1,2-Dihydroacenaphthylen-1-ol can be effectively achieved through the asymmetric reduction of acenaphthylen-1(2H)-one. This guide has detailed the mechanistic and practical aspects of two powerful catalytic methods, the Corey-Bakshi-Shibata reduction and the Noyori asymmetric transfer hydrogenation. Additionally, the potential of biocatalysis as a green and highly selective alternative has been highlighted. The choice of method will depend on factors such as substrate compatibility, desired scale, and available resources. With the protocols and insights provided herein, researchers are well-equipped to approach the synthesis of this valuable chiral building block and unlock its potential in drug discovery and materials science.
References
-
Asymmetric Transfer Hydrogenation Catalysts. Kanto Chemical Co., Inc.[Link]
-
Biocatalytic reduction of alkenes in micro-aqueous organic solvent catalysed by an immobilised ene reductase. Catalysis Science & Technology (RSC Publishing). [Link]
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Chemical synthesis and application of aryldihydronaphthalene derivatives. PMC. [Link]
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論文 2019 - 石原一彰研究室 - Ishihara Group. (2019, November 14). Nagoya University. [Link]
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Catalytic, Enantioselective Synthesis of 1,2-anti Diols via Asymmetric Ring Opening/Cross Metathesis. PMC. [Link]
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Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. (2024, April 9). MDPI. [Link]
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Biocatalytic reduction of alkenes in micro-aqueous organic solvent catalysed by an immobilised ene reductase. PMC. [Link]
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Iodine(III)-promoted ring contraction of 1,2-dihydronaphthalenes: a diastereoselective total synthesis of (+/-)-indatraline. (2007, April 12). PubMed. [Link]
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The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group. [Link]
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Development of Biocatalysts for Production of Fine Chemicals (Asymmetric Bioreduction Systems). Sumitomo Chemical. [Link]
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Unexpected reactivity of annulated 3H-benzothiazol-2-ylideneamines as an acyl transfer catalyst. ScienceDirect. [Link]
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Synthesis of dihydronaphthalene analogues inspired by combretastatin A-4 and their biological evaluation as anticancer agents. PMC. [Link]
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An Introduction to Drug Synthesis Answers to end of chapter questions © Graham L. Patrick, 2015. Oxford University Press. [Link]
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Corey–Itsuno reduction. Wikipedia. [Link]
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Biocatalytic reduction of alkenes in micro-aqueous organic solvent catalysed by an immobilised ene reductase. (2023, May 22). ResearchGate. [Link]
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Modern trends in the development of pharmaceutical technology in the production of extraction drugs (review). Eco-Vector Journals Portal. [Link]
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Noyori Asymmetric Transfer Hydrogenation. (2014, October 16). Chem-Station Int. Ed.. [Link]
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An enantioselective oxidative coupling reaction of 2-naphthol derivatives catalyzed by chiral diphosphine oxide–iron(ii) complexes. Chemical Communications (RSC Publishing). [Link]
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Experimental transition state for the Corey–Bakshi–Shibata reduction. (2013). ResearchGate. [Link]
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Old Yellow Enzyme-Catalysed Asymmetric Hydrogenation: Linking Family Roots with Improved Catalysis. (2017, April 29). MDPI. [Link]
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Design, Synthesis, Molecular Modelling, and Biological Evaluation of Oleanolic Acid-Arylidene Derivatives as Potential Anti-Inflammatory Agents. (2021, February 4). Dove Medical Press. [Link]
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Papers Takase Group. Ehime University. [Link]
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Mechanism of asymmetric hydrogenation of ketones catalyzed by BINAP/1,2-diamine-rutheniumII complexes. (2003, November 5). PubMed. [Link]
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Synthesis, Biological Evaluation and Molecular Modelling of 2′-Hydroxychalcones as Acetylcholinesterase Inhibitors. (2016, July 22). MDPI. [Link]
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Corey-Itsuno, Corey-Bakshi-Shibata Reduction. (2021, May 1). YouTube. [Link]
-
Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR‑2 Inhibitors. (2023, February 13). Semantic Scholar. [Link]
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(PDF) Design, synthesis, and biological evaluation of novel chalcone derivatives: integrating molecular docking with in vivo anti-inflammatory and antinociceptive studies. (2026, March 5). ResearchGate. [Link]
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An In-depth Technical Guide to the Physical Properties of (R)-1,2-Dihydroacenaphthylen-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
General Properties and Molecular Structure
(R)-1,2-Dihydroacenaphthylen-1-ol is a derivative of acenaphthene, featuring a hydroxyl group at the C1 position of the dihydroacenaphthylene core. The "R" designation refers to the absolute configuration at this chiral center, as defined by the Cahn-Ingold-Prelog priority rules.
| Property | Value | Source |
| Chemical Name | (R)-1,2-Dihydroacenaphthylen-1-ol | IUPAC |
| Synonyms | (R)-1-Acenaphthenol | |
| Molecular Formula | C₁₂H₁₀O | [1] |
| Molecular Weight | 170.21 g/mol | [1] |
| CAS Number (Racemate) | 6306-07-6 | [1] |
Chiroptical Properties: The Signature of a Single Enantiomer
A defining characteristic of a chiral molecule like (R)-1,2-Dihydroacenaphthylen-1-ol is its ability to rotate the plane of plane-polarized light, a phenomenon known as optical activity. The direction and magnitude of this rotation are unique to each enantiomer.
Optical Rotation
The specific rotation ([α]) is a standardized measure of a compound's optical activity. It is a fundamental physical constant for a pure enantiomer under specific conditions (temperature, wavelength, solvent, and concentration).
Despite a thorough review of the scientific literature, a specific value for the optical rotation of enantiomerically pure (R)-1,2-Dihydroacenaphthylen-1-ol could not be located. It is expected that the (R)-enantiomer will exhibit a specific rotation of equal magnitude but opposite direction to its (S)-enantiomer. A racemic mixture (a 1:1 mixture of both enantiomers) will exhibit no optical rotation.
The determination of the specific rotation is a critical step in the characterization of this compound and would typically be performed after its synthesis or chiral separation.
Experimental Protocol: Determination of Optical Rotation
Objective: To measure the specific rotation of a sample of (R)-1,2-Dihydroacenaphthylen-1-ol.
Apparatus:
-
Polarimeter
-
Sodium (Na) D-line lamp (589 nm) or other monochromatic light source
-
Polarimeter cell (typically 1 dm in length)
-
Volumetric flask
-
Analytical balance
Procedure:
-
Solution Preparation: Accurately weigh a sample of the purified (R)-1,2-Dihydroacenaphthylen-1-ol and dissolve it in a suitable, non-racemic solvent (e.g., ethanol, chloroform) in a volumetric flask to a known concentration (c), typically expressed in g/100 mL.
-
Instrument Calibration: Calibrate the polarimeter according to the manufacturer's instructions, typically using a blank (the pure solvent).
-
Measurement: Fill the polarimeter cell with the sample solution, ensuring no air bubbles are present. Place the cell in the polarimeter and measure the observed rotation (α).
-
Calculation: Calculate the specific rotation using the following formula:
[α]ᵀλ = α / (l × c)
Where:
-
[α]ᵀλ is the specific rotation at temperature T and wavelength λ.
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
Causality Behind Experimental Choices: The choice of solvent is crucial as it can influence the measured rotation. A non-racemic, transparent solvent that fully dissolves the compound is essential. The sodium D-line is a standard wavelength used for reporting specific rotation, allowing for comparison across different studies.
Caption: Workflow for the determination of specific optical rotation.
Thermal and Physical State
Appearance and Melting Point
Racemic 1-acenaphthenol is described as a white to cream-colored solid.[1] The physical appearance of the pure (R)-enantiomer is expected to be similar.
The melting point of a pure enantiomer can sometimes differ from that of its racemic mixture. The racemic mixture can exist as a racemic compound (a crystalline form with a distinct melting point, often different from the pure enantiomers) or a conglomerate (a physical mixture of enantiomeric crystals that may have a eutectic melting behavior).
| Compound | Melting Point (°C) | Source |
| (±)-1,2-Dihydroacenaphthylen-1-ol | 145-148 | [1] |
The melting point of the pure (R)-enantiomer would need to be determined experimentally.
Experimental Protocol: Melting Point Determination
Objective: To determine the melting point of (R)-1,2-Dihydroacenaphthylen-1-ol.
Apparatus:
-
Melting point apparatus (e.g., capillary tube apparatus)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if sample needs to be powdered)
Procedure:
-
Sample Preparation: Ensure the sample is dry and finely powdered.
-
Loading the Capillary: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm height) into the sealed end.
-
Measurement: Place the capillary tube in the melting point apparatus. Heat the sample at a controlled rate (initially rapid, then slow down to 1-2 °C per minute near the expected melting point).
-
Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). The melting point is reported as this range.
Trustworthiness of the Protocol: This standard method, when performed with a calibrated apparatus, provides a reliable and reproducible measure of the compound's melting point, a key indicator of its purity.
Solubility Profile
The solubility of a compound is a critical physical property, influencing its purification by recrystallization, its formulation in drug delivery systems, and its behavior in various chemical reactions.
Qualitative data for racemic 1-acenaphthenol indicates that it is almost insoluble in water but can be recrystallized from hot alcohol (such as ethanol) and benzene.[1][2] This suggests good solubility in these organic solvents at elevated temperatures.
A systematic study of the solubility of the related compound, acenaphthene (the parent hydrocarbon without the hydroxyl group), in various organic solvents provides some insight into the expected solubility behavior of (R)-1,2-Dihydroacenaphthylen-1-ol. Acenaphthene is generally soluble in nonpolar and moderately polar organic solvents.[2] The presence of the hydroxyl group in (R)-1,2-Dihydroacenaphthylen-1-ol is expected to increase its polarity and its ability to form hydrogen bonds, likely increasing its solubility in polar protic solvents like alcohols (e.g., methanol, ethanol) and potentially decreasing its solubility in nonpolar solvents compared to acenaphthene.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and identification of (R)-1,2-Dihydroacenaphthylen-1-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For a chiral compound in an achiral solvent (like CDCl₃), the ¹H and ¹³C NMR spectra of the (R) and (S) enantiomers are identical.
Expected ¹H NMR Spectral Features (for the racemate):
-
Aromatic Protons: A complex multiplet pattern in the aromatic region (typically δ 7-8 ppm) corresponding to the protons on the naphthalene ring system.
-
Aliphatic Protons: Signals corresponding to the protons on the five-membered ring. The proton at C1 (methine proton) adjacent to the hydroxyl group would likely appear as a multiplet, shifted downfield due to the deshielding effect of the oxygen atom. The protons at C2 (methylene protons) would likely appear as distinct multiplets.
-
Hydroxyl Proton: A broad singlet whose chemical shift is concentration and solvent-dependent. This peak can be confirmed by D₂O exchange, where it would disappear from the spectrum.
Expected ¹³C NMR Spectral Features (for the racemate):
-
Signals for the 12 unique carbon atoms in the molecule. The carbon atom bearing the hydroxyl group (C1) would be shifted significantly downfield.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectra of the (R) and (S) enantiomers are identical.
Expected IR Absorption Bands (for the racemate):
-
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
-
C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Absorption bands below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Several sharp bands in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: A strong band in the 1000-1250 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectra of the (R) and (S) enantiomers are identical.
Expected Mass Spectral Features:
-
Molecular Ion Peak (M⁺): A peak at m/z = 170, corresponding to the molecular weight of the compound.
-
Fragmentation: A prominent peak at m/z = 152 is often observed, corresponding to the loss of a water molecule (M-18) from the molecular ion.[2]
Caption: Workflow for the spectroscopic characterization of the compound.
Crystallographic Properties
Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule in the solid state. While the crystal structure of racemic 1-acenaphthenol has been reported, there is no readily available crystallographic data for the pure (R)-enantiomer.
Pure enantiomers crystallize in non-centrosymmetric space groups. The determination of the crystal structure of (R)-1,2-Dihydroacenaphthylen-1-ol would be invaluable for understanding its solid-state packing and for absolute configuration assignment.
Stability and Storage
Racemic 1-acenaphthenol is reported to be stable under normal conditions.[1] It is combustible and incompatible with strong oxidizing agents.[1] For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry, and well-ventilated area.
Conclusion
This technical guide has synthesized the available information on the physical properties of (R)-1,2-Dihydroacenaphthylen-1-ol. While key data for the racemic mixture, such as melting point and qualitative solubility, are established, there is a notable absence of experimentally determined values for the specific optical rotation and other enantiomer-specific properties in the current literature. The provided experimental protocols offer a validated framework for researchers to determine these crucial physical constants. A complete characterization of the pure (R)-enantiomer will be essential for its full exploitation as a chiral building block in synthetic and medicinal chemistry.
References
-
Unexpected differences between planar and column liquid chromatographic retention of 1-acenaphthenol enantiomers controlled by supramolecular interactions involving β-cyclodextrin at subambient temperatures. (2025). ResearchGate. [Link]
-
Oxidation of Acenaphthene and Acenaphthylene by Human Cytochrome P450 Enzymes. (2015). ACS Publications. [Link]
-
Optical Rotation Determination. (n.d.). Japanese Pharmacopoeia. [Link]
Sources
Spectroscopic Profiling and Asymmetric Synthesis of (R)-1,2-Dihydroacenaphthylen-1-ol: A Technical Guide
Introduction & Rationale
(R)-1,2-Dihydroacenaphthylen-1-ol, commonly referred to as (R)-1-acenaphthenol, is a rigid, chiral benzocyclic alcohol. Its unique fused-ring architecture makes it a highly valuable structural motif and chiral building block in the development of pharmaceuticals, agrochemicals, and advanced functional materials. Because the biological efficacy of such molecules is intrinsically tied to their absolute stereochemistry, achieving high enantiopurity and rigorously validating the structure via spectroscopic methods (NMR, IR, MS) is critical for drug development professionals.
This whitepaper provides an in-depth, causality-driven guide to the asymmetric synthesis of (R)-1-acenaphthenol and establishes a definitive spectroscopic profile for its structural validation.
Mechanistic Framework: Enantioselective Synthesis
To obtain the enantiopure (R)-isomer, classical resolution methods are highly inefficient. Instead, Asymmetric Transfer Hydrogenation (ATH) utilizing chiral Ruthenium(II) diamine complexes (Noyori-type catalysts) is the gold standard[1].
The Causality of the Catalyst: The reduction of the prochiral substrate, 1-acenaphthenone, requires a highly controlled stereochemical environment. By employing a Ru(II) catalyst complexed with a chiral ligand such as (1S,2S)-TsDPEN, the reaction proceeds via an outer-sphere mechanism. The chiral ligand creates a rigid steric pocket and utilizes N-H···O hydrogen bonding to anchor the ketone. This precise orientation forces the hydride (donated by formic acid) to attack exclusively from the re-face of the carbonyl carbon, yielding the (R)-alcohol with exceptional enantiomeric excess (ee > 99%)[1].
Workflow for asymmetric synthesis and validation of (R)-1,2-Dihydroacenaphthylen-1-ol.
Self-Validating Experimental Protocol
The following protocol outlines the ATH of 1-acenaphthenone. It is designed as a self-validating system, incorporating in-process checks to ensure chemical conversion and stereochemical fidelity.
Step-by-Step Methodology:
-
Catalyst Activation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.5 mol%) and (1S,2S)-TsDPEN (1.1 mol%) in anhydrous dichloromethane (DCM). Stir at 25 °C for 30 minutes. Remove the DCM in vacuo to yield the active Ru(II) complex.
-
Substrate Introduction: Add 1-acenaphthenone (1.0 equiv, typically 10 mmol) to the flask containing the activated catalyst.
-
Hydrogenation: Introduce a degassed azeotropic mixture of formic acid and triethylamine (HCOOH/Et₃N, 5:2 molar ratio, 3 mL/mmol substrate).
-
Causality Note: HCOOH acts as the hydride donor. Et₃N prevents the acidic degradation of the substrate and buffers the system to maintain the catalytic cycle.
-
-
In-Process Validation: Stir the reaction at 30 °C. After 8 hours, withdraw a 10 µL aliquot, quench with water, extract with ethyl acetate, and analyze via GC-MS. The reaction is validated as complete when the ketone peak (m/z 168) is entirely replaced by the alcohol peak (m/z 170).
-
Work-up: Quench the bulk reaction mixture with saturated aqueous NaHCO₃ (to neutralize excess HCOOH). Extract the aqueous phase with ethyl acetate (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexane/EtOAc 8:2) to afford pure (R)-1-acenaphthenol.
-
Stereochemical Validation: Dissolve a 1 mg sample in HPLC-grade hexane. Analyze via Chiral HPLC (Chiralpak IA column, Hexane/iPrOH 95:5, flow rate 0.5 mL/min) to confirm the enantiomeric excess is >99%.
Spectroscopic Profiling (NMR, IR, MS)
To guarantee scientific integrity, the synthesized (R)-1,2-dihydroacenaphthylen-1-ol must be rigorously characterized. Note that while the absolute stereochemistry dictates biological interaction, the (R)- and (S)-enantiomers exhibit identical NMR spectra in achiral solvents (like CDCl₃). The data below serves to confirm the covalent connectivity and purity of the compound[2].
Nuclear Magnetic Resonance (NMR)
The rigid, bicyclic nature of the acenaphthene framework heavily influences the NMR chemical shifts and coupling constants[2].
Causality in 1H NMR: The C-2 methylene protons are highly diastereotopic due to the adjacent chiral center at C-1. Because the fused ring system prevents free C1-C2 bond rotation, these protons are locked in distinct magnetic environments, resulting in a massive geminal coupling constant ( J=17.7 Hz). Furthermore, the C-1 benzylic proton is heavily deshielded ( δ 5.74) due to the combined electron-withdrawing effect of the hydroxyl oxygen and the anisotropic magnetic field generated by the naphthalene core.
Table 1: ¹H NMR Assignments (300 MHz, CDCl₃, 25 °C)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Int. | Assignment | Structural Causality |
|---|---|---|---|---|---|
| 2.00 | Singlet (s) | - | 1H | -OH | Exchangeable proton; broadens in protic environments. |
| 3.26 | Doublet (d) | 17.7 | 1H | C2-H (trans) | Diastereotopic proton; large geminal coupling due to ring rigidity. |
| 3.82 | Doublet of doublets (dd) | 17.7, 7.1 | 1H | C2-H (cis) | Diastereotopic proton; coupled to both geminal C2-H and vicinal C1-H. |
| 5.74 | Doublet of doublets (dd) | 7.1, 2.1 | 1H | C1-H | Benzylic proton deshielded by the adjacent -OH and aromatic ring. |
| 7.32 – 7.79 | Multiplet (m) | - | 6H | Ar-H | Protons of the fused naphthalene system. |
Table 2: ¹³C NMR Assignments (75 MHz, CDCl₃, 25 °C)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Structural Causality |
|---|---|---|---|
| 41.9 | CH₂ | C-2 | Aliphatic methylene carbon in the strained five-membered ring. |
| 74.4 | CH | C-1 | Benzylic carbon directly bonded to the electronegative hydroxyl group. |
| 119.8 – 145.7 | C, CH | Ar-C | Ten distinct aromatic carbons, reflecting the asymmetry of the substituted naphthalene system. |
Mass Spectrometry (MS)
Electron Ionization (EI) MS at 70 eV provides a distinct fragmentation pattern that validates the molecular weight and structural stability of the compound[3].
Causality in MS Fragmentation: The base peak often appears at m/z 169 (loss of a hydrogen radical) because the resulting oxonium/carbocation is highly stabilized by the extended aromatic system. The loss of the formyl radical (-CHO, 29 Da) to yield m/z 141 is a classic diagnostic fragmentation pathway for cyclic benzylic alcohols, driving a ring contraction that forms a stable naphthyl-derived cation.
Table 3: GC-MS Fragmentation Profile (EI, 70 eV)
| m/z | Relative Intensity | Fragment Identity | Fragmentation Pathway / Causality |
|---|---|---|---|
| 170 | High | [M]⁺ | Molecular ion corresponding to C₁₂H₁₀O. |
| 169 | Base Peak | [M-H]⁺ | Loss of the benzylic proton, forming a resonance-stabilized cation. |
| 152 | Moderate | [M-H₂O]⁺ | Dehydration (-18 Da), typical for secondary alcohols under EI conditions. |
| 141 | High | [M-CHO]⁺ | Ring cleavage and loss of formyl radical (-29 Da) yielding a stable aromatic cation. |
Infrared Spectroscopy (IR)
FTIR analysis (KBr wafer) provides orthogonal validation of the functional groups present in the molecule[3].
Table 4: FTIR Vibrational Modes (KBr Wafer)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Structural Causality |
|---|---|---|---|
| ~3350 | Strong, Broad | O-H stretch | Indicates extensive intermolecular hydrogen bonding in the solid state. |
| ~3050 | Weak, Sharp | sp² C-H stretch | Corresponds to the C-H bonds on the rigid naphthalene core. |
| ~2920, 2850 | Weak | sp³ C-H stretch | Corresponds to the aliphatic C-H bonds of the C1-C2 bridge. |
| ~1060 | Strong | C-O stretch | Characteristic stretching vibration for a secondary alcohol. |
Conclusion
The asymmetric synthesis of (R)-1,2-Dihydroacenaphthylen-1-ol via Ru(II)-catalyzed transfer hydrogenation represents a highly efficient, stereocontrolled pathway essential for modern drug development. By strictly adhering to the self-validating protocols outlined above and cross-referencing the resulting material against the established NMR, MS, and IR parameters, researchers can ensure the highest degree of chemical and stereochemical integrity in their synthetic pipelines.
Sources
Crystal structure of (R)-1,2-Dihydroacenaphthylen-1-ol
An In-depth Technical Guide to the Crystal Structure of (R)-1,2-Dihydroacenaphthylen-1-ol and its Racemic Congener
Introduction
The three-dimensional arrangement of atoms within a molecule, as defined by its crystal structure, is a cornerstone of modern drug development and materials science. For chiral molecules, where stereochemistry dictates biological activity and material properties, a precise understanding of the solid-state architecture is of paramount importance. This guide provides a comprehensive technical overview of the structural characteristics of 1,2-Dihydroacenaphthylen-1-ol, with a specific focus on the (R)-enantiomer. While the crystal structure for the enantiomerically pure (R)-1,2-Dihydroacenaphthylen-1-ol is not publicly documented, this guide will leverage the detailed crystallographic data available for its racemic form, 1-acenaphthenol, to provide a robust and insightful analysis. The principles of molecular geometry and intermolecular interactions observed in the racemate offer a strong predictive foundation for understanding the crystal packing of the individual enantiomers. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the solid-state chemistry of this important chiral building block.
Synthesis and Chiral Resolution
The synthesis of 1,2-Dihydroacenaphthylen-1-ol typically proceeds via the reduction of 1-acenaphthenone, a readily available starting material. This reduction can be achieved using various reducing agents, such as sodium borohydride, to yield the racemic alcohol.
The isolation of the desired (R)-enantiomer from the racemic mixture is a critical step and can be accomplished through several established methods of chiral resolution. These techniques include:
-
Diastereomeric Salt Formation: Reaction of the racemic alcohol with a chiral acid to form diastereomeric salts, which can then be separated by fractional crystallization.
-
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful analytical and preparative technique for separating enantiomers.
-
Enzymatic Resolution: Lipases and other enzymes can be used to selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted alcohols.
The Crystal Structure of Racemic 1-Acenaphthenol
A detailed understanding of the crystal structure of the racemic form of 1,2-Dihydroacenaphthylen-1-ol (1-acenaphthenol) provides invaluable insights into the molecular geometry and intermolecular forces that are likely to govern the crystal packing of the pure enantiomers. A redetermination of the crystal structure of 1-acenaphthenol has been reported with high precision[1].
The crystal structure reveals a monoclinic system with the space group P2/c. The key crystallographic data are summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₁₂H₁₀O |
| Molecular Weight | 170.20 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2/c |
| a (Å) | 12.9585 (11) |
| b (Å) | 4.9326 (5) |
| c (Å) | 15.6749 (19) |
| β (°) | 119.398 (9) |
| Volume (ų) | 874.4 (2) |
| Z | 4 |
| Density (calculated) | 1.292 Mg/m³ |
| Temperature (K) | 290 (2) |
| R-factor | 0.036 |
Table 1: Crystallographic data for 1-acenaphthenol.[1]
Key Structural Features and Intermolecular Interactions
The crystal packing of 1-acenaphthenol is dominated by a network of hydrogen bonds and other non-covalent interactions.
-
O-H···O Hydrogen Bonds: The most significant intermolecular interaction is the hydrogen bond between the hydroxyl group of one molecule and the oxygen atom of a neighboring molecule. These O-H···O bonds link the molecules into chains that propagate along the[2] direction of the crystal lattice[1].
-
C-H···π Interactions: These weaker, yet structurally significant, interactions further stabilize the crystal packing. The hydrogen atoms of the acenaphthene ring system interact with the π-electron clouds of adjacent aromatic rings, reinforcing the hydrogen-bonded chains[1].
The molecular geometry of 1-acenaphthenol is well-defined, with the bond lengths and angles falling within expected ranges. The acenaphthene core is largely planar, with the hydroxyl group extending from the five-membered ring.
Implications for the Crystal Structure of (R)-1,2-Dihydroacenaphthylen-1-ol
While the crystal structure of the pure (R)-enantiomer has not been reported, the data from the racemic structure allows for several key predictions:
-
Molecular Conformation: The fundamental bond lengths, angles, and overall conformation of the (R)-1,2-Dihydroacenaphthylen-1-ol molecule are expected to be virtually identical to those observed in the racemic crystal.
-
Intermolecular Interactions: The primary modes of intermolecular interaction, namely O-H···O hydrogen bonds and C-H···π interactions, will almost certainly be present in the crystal structure of the pure enantiomer.
-
Crystal Symmetry: The crystal system and space group will necessarily differ from the racemic structure. A pure enantiomer must crystallize in one of the 65 Sohncke space groups, which lack inversion centers and mirror planes. This is a fundamental consequence of chirality in the solid state.
Experimental Protocols
Protocol 1: Synthesis of Racemic 1-Acenaphthenol
This protocol describes a standard laboratory procedure for the synthesis of racemic 1,2-Dihydroacenaphthylen-1-ol from 1-acenaphthenone.
-
Dissolution: In a round-bottom flask, dissolve 1-acenaphthenone in a suitable solvent such as methanol or ethanol.
-
Cooling: Cool the solution in an ice bath to 0-5 °C.
-
Reduction: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The reaction is exothermic.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until all the starting material has been consumed.
-
Quenching: Carefully add water to quench the excess NaBH₄.
-
Extraction: Extract the product into an organic solvent like ethyl acetate.
-
Washing and Drying: Wash the organic layer with brine, and then dry it over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to yield pure 1-acenaphthenol.
Protocol 2: Chiral Resolution by HPLC
This protocol provides a general workflow for the separation of the (R) and (S) enantiomers of 1-acenaphthenol using chiral HPLC.
-
Column Selection: Choose a suitable chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Chiralpak® or Chiralcel®).
-
Mobile Phase Optimization: Develop an optimal mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).
-
Sample Preparation: Dissolve the racemic 1-acenaphthenol in the mobile phase.
-
Injection and Elution: Inject the sample onto the column and elute with the optimized mobile phase under isocratic conditions.
-
Detection: Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.
-
Fraction Collection: Collect the fractions corresponding to each enantiomeric peak.
-
Purity Analysis: Analyze the collected fractions to determine the enantiomeric excess (ee) of each.
Protocol 3: Single-Crystal X-ray Diffraction
This protocol outlines the key steps for determining the crystal structure of a small molecule like (R)-1,2-Dihydroacenaphthylen-1-ol.
-
Crystallization: Grow single crystals of the purified compound. This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Data Processing: The raw diffraction data is processed to determine the unit cell parameters and the intensities of the reflections.
-
Structure Solution: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is typically done using direct methods or Patterson methods.
-
Structure Refinement: The initial structural model is refined to improve the agreement between the calculated and observed diffraction data. This process adjusts the atomic positions, and thermal parameters.
-
Structure Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability.
Visualizations
Caption: Experimental workflow for the synthesis, chiral resolution, and crystal structure determination of (R)-1,2-Dihydroacenaphthylen-1-ol.
Caption: Key intermolecular interactions in the crystal structure of 1-acenaphthenol.
References
-
Marciniak, B. (2007). Redetermination of 1-acenaphthenol. Acta Crystallographica Section E: Structure Reports Online, E63, o1311–o1312. [Link]
Sources
Chiral Resolution of 1,2-Dihydroacenaphthylen-1-ol: A Comprehensive Technical Guide
Executive Summary and Mechanistic Imperative
1,2-Dihydroacenaphthylen-1-ol, commonly known as 1-acenaphthenol, is a rigid, polycyclic secondary alcohol. Because its benzylic alcohol moiety is conformationally locked within the ring system, 1-acenaphthenol exhibits unique steric constraints that make it a highly valuable chiral auxiliary and intermediate in asymmetric synthesis—particularly for highly diastereoselective anti-aldol reactions .
However, these same steric constraints challenge conventional asymmetric synthesis, making the resolution of the racemic mixture the most viable pathway to achieving enantiopurity. This guide details the two foundational pillars of 1-acenaphthenol resolution: Biocatalytic Kinetic Resolution for preparative-scale isolation, and Supramolecular Chiral Chromatography for analytical validation and separation.
Mechanistic Foundations of Enantioseparation
Biocatalytic Kinetic Resolution (Lipase Acylation)
The preparative resolution of 1-acenaphthenol relies on the differing activation energies required for a lipase to acylate the (R) versus the (S) enantiomer. Enzymes such as Candida antarctica lipase B (CAL-B) and Pseudomonas fluorescens lipase (PFL) exhibit profound enantioselectivity toward the (S)-enantiomer during transesterification .
The Causality of the Acyl Donor: The selection of vinyl acetate over standard alkyl esters (like ethyl acetate) is a deliberate thermodynamic strategy. During the transesterification process, the leaving group is vinyl alcohol, which instantaneously and irreversibly tautomerizes into acetaldehyde. This tautomerization eliminates the possibility of a reverse reaction, driving the resolution strictly under kinetic control and preventing the erosion of the enantiomeric excess (ee) over time .
Workflow of the lipase-catalyzed kinetic resolution of 1-acenaphthenol.
Supramolecular Chiral Chromatography
While enzymatic resolution provides preparative scale isolation, chiral high-performance liquid chromatography (HPLC) is mandatory for real-time process monitoring.
The Causality of Subambient Temperatures: When utilizing β-cyclodextrin as a mobile phase additive in reversed-phase HPLC, lowering the column temperature to subambient levels (e.g., 0 °C) drastically improves the resolution factor (Rs). Thermodynamically, lower temperatures reduce the entropic penalty associated with forming the rigid host-guest inclusion complex. This allows the subtle enthalpic differences—driven by hydrogen bonding and steric fit inside the cyclodextrin cavity—to dominate the retention mechanism, resulting in baseline separation of the enantiomers .
Chiral recognition and elution mechanism on a polysaccharide-based stationary phase.
Quantitative Performance Metrics
The following table summarizes the expected performance data across different resolution and analytical methodologies.
| Resolution Method | Chiral Selector / Enzyme | Temperature (°C) | Target Enantiomer | Enantiomeric Excess (ee %) | Resolution Factor (Rs) |
| Kinetic Acylation | CAL-B (Novozym 435) | 30 | (S)-Acetate | > 99 | N/A (E-value > 100) |
| Kinetic Acylation | CAL-B (Novozym 435) | 30 | (R)-Alcohol | > 99 | N/A (E-value > 100) |
| Normal-Phase HPLC | Chiralcel OD-H | 25 | Both (R and S) | N/A | > 2.0 |
| Reversed-Phase LC | β-Cyclodextrin (10 mM) | 0 (Subambient) | Both (R and S) | N/A | 1.62 |
Self-Validating Experimental Protocols
To ensure scientific integrity, the preparative workflow is designed as a self-validating system . Rather than relying on arbitrary reaction times, the termination of the biocatalytic resolution is strictly dictated by real-time chromatographic feedback.
Protocol A: CAL-B Catalyzed Kinetic Acylation of 1-Acenaphthenol
By stopping the reaction at precisely 50% conversion, both the unreacted alcohol and the formed acetate are mathematically driven to their maximum possible enantiopurity.
-
Substrate Preparation : Dissolve 10.0 mmol of racemic 1-acenaphthenol in 50 mL of anhydrous diisopropyl ether (DIPE) in a round-bottom flask.
-
Enzyme and Donor Addition : Add 20.0 mmol of vinyl acetate (the irreversible acyl donor) followed by 100 mg of immobilized CAL-B (Novozym 435).
-
Incubation : Stir the suspension gently at 30 °C to prevent mechanical shearing of the immobilized enzyme beads.
-
Self-Validating Monitoring : Withdraw 50 µL aliquots every 2 hours. Filter the aliquot through a 0.2 µm PTFE syringe filter, dilute with 1 mL of hexane, and immediately analyze via Chiral HPLC (See Protocol B).
-
Reaction Termination : Once the HPLC chromatogram confirms exactly 50% conversion (typically between 12 to 16 hours), terminate the reaction immediately by vacuum filtering the mixture to remove the immobilized enzyme.
-
Chromatographic Separation : Concentrate the filtrate under reduced pressure. Separate the highly polar unreacted (R)-1-acenaphthenol from the non-polar (S)-1-acenaphthenyl acetate using silica gel flash chromatography (Eluent: Hexane/EtOAc 8:2).
-
Hydrolysis (Optional) : To yield the enantiopure (S)-alcohol, subject the isolated (S)-acetate to mild basic hydrolysis using K₂CO₃ in methanol for 4 hours at room temperature, followed by aqueous workup.
Protocol B: Chiral HPLC Validation
This analytical protocol is used to calculate the conversion percentage ( c ) and the enantiomeric excess ( ee ) during Protocol A.
-
Column Equilibration : Equilibrate a Chiralcel OD-H column (250 × 4.6 mm, 5 µm particle size) with a mobile phase consisting of Hexane/Isopropanol (95:5 v/v).
-
System Parameters : Set the isocratic flow rate to 0.5 mL/min. Maintain the column compartment at a stable 25 °C to ensure reproducible retention times.
-
Detection : Monitor the eluent using a UV-Vis detector set to 254 nm.
-
Injection : Inject 10 µL of the diluted reaction aliquot from Protocol A.
-
Data Analysis :
-
The (R)-enantiomer of 1-acenaphthenol elutes first at approximately 28.8 min .
-
The (S)-enantiomer elutes later at approximately 34.7 min .
-
Calculate conversion by comparing the integrated peak areas of the produced acetate against the remaining alcohol.
-
References
-
Ghosh, A. K., & Kim, J.-H. (2003). Highly Diastereoselective anti-Aldol Reactions Utilizing the Titanium Enolate of cis-2-Arylsulfonamido-1-acenaphthenyl Propionate. Organic Letters, 5(7), 1063-1066.[Link]
-
Aribi-Zouioueche, L., & Fiaud, J.-C. (2000). Kinetic resolution of 1-acenaphthenol and 1-acetoxynaphthene through lipase-catalyzed acylation and hydrolysis. Tetrahedron Letters, 41(21), 4085-4088.[Link]
-
Merabet-Khelassi, M., Bouzemi, N., Fiaud, J.-C., Riant, O., & Aribi-Zouioueche, L. (2014). Enantiocomplementary Preparation of (S)- and (R)-Arylalkylcarbinols by Lipase-Catalysed Resolution and Mitsunobu Inversion: Impact of Lipase Amount. Catalysts, 4(3), 234-245.[Link]
-
Zarzycki, P. K., et al. (2017). Unexpected differences between planar and column liquid chromatographic retention of 1-acenaphthenol enantiomers controlled by supramolecular interactions involving β-cyclodextrin at subambient temperatures. Analytical and Bioanalytical Chemistry, 409(14), 3695–3706.[Link]
(R)-1,2-Dihydroacenaphthylen-1-ol: A Chiral Synthon with Latent Biological Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
(R)-1,2-Dihydroacenaphthylen-1-ol, a chiral secondary alcohol, represents a pivotal yet underexplored molecule in the landscape of medicinal chemistry. While direct biological profiling of this specific enantiomer is not extensively documented in publicly accessible literature, its structural architecture as a rigid, polycyclic system makes it a highly valuable chiral building block. This guide synthesizes the available information on its synthesis, stereochemistry, and the established biological activities of its structural analogs—acenaphthene and dihydronaphthalene derivatives. By examining these related compounds, we can infer the potential therapeutic avenues for novel molecules derived from the (R)-1,2-dihydroacenaphthylen-1-ol scaffold. This document serves as a technical resource to inspire and inform the design of future research and drug discovery programs centered on this versatile chiral intermediate.
Introduction: The Strategic Importance of Chiral Building Blocks
In modern drug discovery, the stereochemical configuration of a molecule is a critical determinant of its pharmacological activity and toxicological profile. Chiral building blocks, or synthons, are enantiomerically pure compounds that serve as foundational components for the asymmetric synthesis of complex, biologically active molecules. The use of such synthons provides a direct and efficient route to stereochemically defined targets, bypassing the often challenging and costly steps of chiral resolution or asymmetric catalysis later in a synthetic sequence.
(R)-1,2-Dihydroacenaphthylen-1-ol, with its defined stereocenter and rigid tricyclic framework, is an exemplary chiral building block. Its structure offers a unique three-dimensional arrangement of functional groups, which can be strategically elaborated to interact with specific biological targets. This guide will explore the synthesis of this key intermediate and the biological activities of related compounds to build a case for its potential in the development of novel therapeutics.
Synthesis of (R)-1,2-Dihydroacenaphthylen-1-ol: Chemical and Biocatalytic Approaches
The efficient and stereoselective synthesis of (R)-1,2-Dihydroacenaphthylen-1-ol is paramount to its utility as a chiral building block. Both traditional chemical methods and modern biocatalytic approaches can be envisioned for its preparation.
Asymmetric Chemical Synthesis
Asymmetric synthesis provides a powerful toolkit for accessing enantiomerically pure compounds. A plausible and efficient route to (R)-1,2-Dihydroacenaphthylen-1-ol is the asymmetric reduction of the corresponding ketone, 1,2-dihydroacenaphthylen-1-one (acenaphthenone).
Conceptual Experimental Protocol: Asymmetric Transfer Hydrogenation
-
Substrate Preparation: Acenaphthenone is dissolved in an appropriate aprotic solvent (e.g., dichloromethane or isopropanol).
-
Catalyst System: A chiral transition metal catalyst, such as a Ruthenium- or Rhodium-based complex with a chiral diamine or amino alcohol ligand (e.g., (R,R)-TsDPEN), is introduced. A hydrogen source, typically formic acid or isopropanol, is also added.
-
Reaction Execution: The reaction mixture is stirred under an inert atmosphere (e.g., nitrogen or argon) at a controlled temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: The reaction is quenched, and the product is extracted. The crude product is then purified by column chromatography to yield enantiomerically enriched (R)-1,2-Dihydroacenaphthylen-1-ol.
-
Enantiomeric Purity Determination: The enantiomeric excess (ee) of the final product is determined using chiral HPLC.
Causality in Experimental Design: The choice of the chiral ligand is critical as it dictates the facial selectivity of the hydride transfer to the prochiral ketone, thereby determining the stereochemistry of the resulting alcohol. The solvent and temperature are optimized to ensure high catalytic activity and stereoselectivity.
Caption: Workflow for Asymmetric Synthesis.
Biocatalytic Synthesis
Biocatalysis offers a green and highly selective alternative to chemical synthesis. The use of enzymes, particularly alcohol dehydrogenases (ADHs), can provide access to chiral alcohols with high enantiomeric purity under mild reaction conditions.
Conceptual Experimental Protocol: Enzymatic Reduction
-
Enzyme and Cofactor System: A suitable ketoreductase (KRED) or alcohol dehydrogenase (ADH) that exhibits (R)-selectivity for the reduction of acenaphthenone is selected. A cofactor regeneration system, such as using glucose and glucose dehydrogenase (GDH) to recycle NADPH/NADH, is prepared in a buffered aqueous solution.
-
Reaction Setup: Acenaphthenone, potentially dissolved in a water-miscible co-solvent to improve solubility, is added to the enzyme and cofactor system.
-
Incubation: The reaction mixture is incubated at an optimal temperature and pH for the selected enzyme, with gentle agitation.
-
Monitoring and Work-up: The reaction progress is monitored by HPLC. Upon completion, the product is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification and Analysis: The extracted product is purified by column chromatography, and the enantiomeric excess is determined by chiral HPLC.
Trustworthiness of the Protocol: The self-validating nature of this protocol lies in the inherent high selectivity of the enzyme. The use of a cofactor regeneration system ensures the economic viability and efficiency of the process on a larger scale.
Caption: Workflow for Biocatalytic Synthesis.
Biological Activities of Structural Analogs: A Predictive Framework
While direct biological data for (R)-1,2-Dihydroacenaphthylen-1-ol is sparse, the pharmacological profiles of acenaphthene and dihydronaphthalene derivatives provide a strong basis for predicting its potential therapeutic applications.
Antitumor and Cytotoxic Potential
Several studies have demonstrated the antitumor and cytotoxic activities of novel acenaphthene and dihydronaphthalene derivatives.
-
Acenaphthene Derivatives: A series of novel acenaphthene derivatives containing a thiazole backbone were synthesized and evaluated for their in vitro antitumor activity against a panel of human solid tumor cell lines.[1][2][3] One compound, in particular, showed potent cytotoxicity against the SKRB-3 breast cancer cell line, comparable to the positive control, doxorubicin (Adriamycin).[1][3]
-
Dihydronaphthalene Derivatives: Newly synthesized dihydronaphthalene derivatives have also been investigated as potential cytotoxic agents.[4][5][6] In one study, several compounds exhibited potent cytotoxic activities against the MCF-7 human breast adenocarcinoma cell line, with IC50 values more potent than the reference compound, Staurosporine.[4][5][6] Importantly, these compounds showed a good safety profile against normal epithelial breast cells.[4][5]
Data Summary: Cytotoxicity of Acenaphthene and Dihydronaphthalene Derivatives
| Compound Class | Cancer Cell Line | Key Finding | Reference |
| Acenaphthene-Thiazole Derivatives | SKRB-3 (Breast Cancer) | Compound 3c showed cytotoxicity comparable to doxorubicin. | [1][2][3] |
| Dihydronaphthalene Derivatives | MCF-7 (Breast Cancer) | Five compounds showed IC50 values more potent than Staurosporine. | [4][5][6] |
The structural rigidity and potential for introducing diverse functional groups onto the (R)-1,2-dihydroacenaphthylen-1-ol scaffold make it an attractive starting point for the design of novel cytotoxic agents. The chiral alcohol moiety can serve as a handle for further chemical modifications to optimize binding to target proteins involved in cancer cell proliferation and survival.
Melatonin Receptor Ligands
The acenaphthene core has been utilized to create conformationally restricted ligands for melatonin receptors.[7] Synthetic derivatives of acenaphthen-1-one have yielded compounds with picomolar affinities for both chicken brain melatonin receptors and human mt1 and MT2 receptors.[7] These compounds were also found to be potent agonists.[7]
This suggests that the rigid framework of (R)-1,2-dihydroacenaphthylen-1-ol could be a suitable scaffold for developing novel modulators of G-protein coupled receptors, such as melatonin receptors, which are implicated in circadian rhythm regulation, sleep disorders, and mood.
Future Directions and Therapeutic Potential
The true value of (R)-1,2-Dihydroacenaphthylen-1-ol lies in its potential as a chiral starting material for the synthesis of a diverse library of new chemical entities. The hydroxyl group can be readily functionalized, and the aromatic rings can be substituted to explore a wide chemical space.
Proposed Research Workflow:
-
Library Synthesis: Utilize (R)-1,2-Dihydroacenaphthylen-1-ol as a scaffold to synthesize a library of derivatives with diverse substituents on the alcohol and aromatic rings.
-
In Vitro Screening: Screen the synthesized library against a panel of cancer cell lines to identify compounds with potent cytotoxic or anti-proliferative activity.
-
Mechanism of Action Studies: For active compounds, conduct further studies to elucidate their mechanism of action, such as identifying their molecular targets and effects on cell signaling pathways.
-
GPCR Ligand Screening: Evaluate the library for binding and functional activity at a panel of G-protein coupled receptors, including melatonin receptors, to identify potential neuropharmacological agents.
Caption: Drug Discovery Pathway.
Conclusion
(R)-1,2-Dihydroacenaphthylen-1-ol stands as a chiral synthon of significant strategic importance. While its own biological activity remains to be fully elucidated, the demonstrated pharmacological potential of its structural analogs in oncology and neuropharmacology provides a compelling rationale for its use in drug discovery. The availability of robust asymmetric chemical and biocatalytic routes to this compound further enhances its appeal. It is our hope that this technical guide will stimulate further research into the derivatization of (R)-1,2-dihydroacenaphthylen-1-ol and the exploration of the biological activities of the resulting novel compounds, ultimately leading to the development of new and effective therapeutic agents.
References
-
Synthesis and Biological Evaluation of Novel Acenaphthene Derivatives as Potential Antitumor Agents. Molecules. [Link]
-
Synthesis and biological evaluation of novel acenaphthene derivatives as potential antitumor agents. PubMed. [Link]
-
Synthesis and Biological Evaluation of Novel Acenaphthene Derivatives as Potential Antitumor Agents. ResearchGate. [Link]
-
Synthesis of phenalene and acenaphthene derivatives as new conformationally restricted ligands for melatonin receptors. PubMed. [Link]
-
Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells. Molecules. [Link]
-
Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells. ResearchGate. [Link]
-
Synthesis and Characterization of New Dihydronaphthalene Candidates as Potent Cytotoxic Agents against MCF-7 Human Cancer Cells. Hamad Bin Khalifa University. [Link]
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- 1. Synthesis and Biological Evaluation of Novel Acenaphthene Derivatives as Potential Antitumor Agents [mdpi.com]
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- 3. researchgate.net [researchgate.net]
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Discovery and history of acenaphthene-based chiral compounds
An In-Depth Technical Guide to Acenaphthene-Based Chiral Compounds: History, Synthesis, and Catalytic Applications
Executive Summary
The pursuit of perfect stereocontrol in asymmetric catalysis hinges on the design of rigid, predictable chiral scaffolds. Among the myriad of molecular architectures, the acenaphthene backbone has emerged as a privileged structural motif. Originating from 19th-century coal tar distillation, acenaphthene-derived ligands—particularly Acenaphthene-based N-Heterocyclic Carbenes (ANIPEs) and bis(imino)acenaphthenes (BIANs)—now drive some of the most challenging enantioselective transformations in modern transition-metal catalysis. This whitepaper explores the historical discovery, structural rationale, and synthetic methodologies of acenaphthene-based chiral compounds, providing actionable, self-validating protocols for application scientists and drug development professionals.
Historical Grounding: From Coal Tar to Precision Chirality
Acenaphthene, a polycyclic aromatic hydrocarbon (PAH) consisting of a naphthalene core bridged by an ethylene unit at positions 1 and 8, was first discovered in 1866 by the pioneering French chemist Marcellin Berthelot[1]. Berthelot initially synthesized the compound by passing hot naphthalene vapors and ethylene through a red-hot tube, and subsequently isolated it directly from coal tar[1][2].
For over a century, acenaphthene remained primarily an industrial precursor for dyes and pigments (e.g., naphthalene dicarboxylic anhydride)[1]. However, the landscape shifted dramatically with the advent of asymmetric catalysis. Researchers recognized that oxidizing acenaphthene to acenaphthenequinone provided a perfect template for synthesizing rigid, bidentate nitrogen ligands. The subsequent development of chiral N-heterocyclic carbenes (NHCs) utilizing the acenaphthene backbone, notably by Shi-Liang Shi’s group, introduced the concept of "induced-fit catalysis"[3]. These ANIPE-type ligands overcame the limitations of traditional imidazolium salts by creating a deeper, more structurally defined chiral pocket around the metal center[3][4].
Structural Rationale: The Causality of Rigidity
Why does the acenaphthene scaffold outperform simpler aliphatic or monocyclic backbones in stereocontrol? The answer lies in its stereoelectronic rigidity:
-
Conformational Locking : The C1–C2 ethylene bridge on the naphthalene core prevents the free rotation typically observed in standard ethylenediamine derivatives. This locks the ligand in a highly constrained geometry.
-
Chiral Pocket Projection : In acenaphthene-fused NHCs, this rigid backbone forces the N -wingtip substituents (often bulky chiral amines) to project strictly forward toward the transition metal center[4].
-
Prevention of Catalyst Deactivation : The extended π -system of the naphthalene core enhances the thermal stability of the resulting metal complex, preventing bimolecular decomposition pathways (e.g., reductive elimination of the ligand) during high-temperature catalytic cycles.
Quantitative Data: Applications in Asymmetric Catalysis
Acenaphthene-based chiral NHCs have unlocked previously inaccessible asymmetric transformations. Table 1 summarizes the catalytic efficiency of ANIPE ligands across various transition-metal-catalyzed reactions.
Table 1: Enantioselective Catalysis using Acenaphthene-Based NHC Ligands
| Reaction Type | Catalyst System | Ligand Scaffold | Substrate Scope | Max Yield | Enantioselectivity |
| Asymmetric Arylation | Ni(cod) 2 | Chiral ANIPE | Aryl boronic esters + Ketones | 99% | >90% ee[3] |
| Markovnikov Protoboration | Cu(I) | (R,R,R,R)-ANIPE | Unactivated terminal alkenes | High | >90% ee[3] |
| Enantioconvergent Cross-Coupling | Pd / Base | C2-symmetric ANIPE | sec-alkylzinc + aryl halides | 99% | Up to 95.5:4.5 er[3] |
Experimental Protocol: Synthesis of Chiral Acenaphthene NHC Precursors
The following protocol details the synthesis of an acenaphthene-fused imidazolinium salt (the direct precursor to an ANIPE ligand). The methodology is designed as a self-validating system, incorporating critical checkpoints to ensure stereochemical integrity.
Step 1: Condensation to Bis(imino)acenaphthene (BIAN)
-
Procedure : Reflux acenaphthenequinone (1.0 equiv) with a chiral primary amine (e.g., a chiral naphthylamine, 2.2 equiv) in glacial acetic acid or toluene with catalytic p -TsOH.
-
Causality : The acid catalyst protonates the highly conjugated carbonyls, increasing their electrophilicity. Toluene allows for the azeotropic removal of water via a Dean-Stark trap, driving the equilibrium toward the diimine.
-
Validation : Monitor via 1 H NMR. The disappearance of the amine NH 2 protons and the shift of the acenaphthene aromatic protons confirm complete condensation.
Step 2: Diastereoselective Reduction to the Chiral Diamine
-
Procedure : Dissolve the BIAN intermediate in anhydrous THF at 0 °C. Slowly add a pre-mixed suspension of LiAlH 4 and AlCl 3 (3:1 ratio, generating AlH 3 in situ)[5]. Stir for 12 hours, then quench carefully with Fieser's workup (H 2 O, 15% NaOH, H 2 O).
-
Causality : Standard hydride donors (like NaBH 4 ) often fail due to the steric bulk and electronic delocalization of the BIAN system. The in situ generated alane (AlH 3 ) acts as a strong Lewis acid, coordinating to the imine nitrogens and facilitating a directed, diastereoselective hydride transfer, preventing over-reduction[5].
-
Validation : Chiral HPLC analysis must be performed here. If the starting amines were achiral, the resulting racemic diamine must be resolved using chiral solvating agents (e.g., tartaric acid derivatives) before proceeding.
Step 3: Cyclization to the Imidazolinium Salt
-
Procedure : Dissolve the purified chiral diamine in triethyl orthoformate (HC(OEt) 3 ). Add a stoichiometric amount of aqueous HBF 4 (48%) and heat to 80 °C for 4 hours[5].
-
Causality : Triethyl orthoformate serves as a one-carbon synthon that seamlessly bridges the two secondary amines. HBF 4 is utilized because the tetrafluoroborate anion is non-coordinating, which stabilizes the resulting cationic imidazolinium salt without interfering with subsequent metal coordination[5].
-
Validation : 1 H NMR in CDCl 3 will show a highly deshielded singlet (typically δ 8.5–10.0 ppm) corresponding to the pre-carbenic N-CH-N proton.
Mechanistic Visualization
The following diagram illustrates the evolutionary and synthetic pathway from raw industrial material to a highly sophisticated chiral catalyst.
Evolutionary and synthetic pathway of acenaphthene-based chiral NHC ligands.
Conclusion
The transformation of acenaphthene from a simple coal tar derivative to the backbone of cutting-edge chiral catalysts is a testament to the power of rational ligand design. By leveraging its inherent structural rigidity, chemists can synthesize ligands that enforce an "induced-fit" environment around transition metals, enabling unprecedented levels of enantiocontrol in cross-coupling, arylation, and borylation reactions. As synthetic methodologies continue to evolve, the acenaphthene scaffold will undoubtedly remain a cornerstone in the architecture of next-generation chiral catalysts.
Sources
Applications of (R)-1,2-Dihydroacenaphthylen-1-ol in Asymmetric Catalysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
(R)-1,2-Dihydroacenaphthylen-1-ol is a chiral secondary alcohol featuring a rigid, polycyclic aromatic backbone. This structural motif makes it an attractive, yet underexplored, scaffold for the development of novel chiral ligands and catalysts for asymmetric synthesis. The inherent chirality and steric bulk of the acenaphthene framework can impart a well-defined chiral environment in metal complexes, potentially leading to high levels of stereocontrol in a variety of chemical transformations. This guide provides a comprehensive overview of the synthesis of this chiral building block and detailed protocols for its prospective applications in asymmetric catalysis, drawing upon established principles of ligand design and catalytic methodologies.
Introduction: The Potential of a Rigid Chiral Scaffold
The quest for novel chiral ligands and catalysts is a driving force in modern organic synthesis, enabling the efficient and selective production of enantiomerically pure compounds crucial for the pharmaceutical, agrochemical, and fine chemical industries. Chiral alcohols, particularly those with sterically demanding and conformationally rigid structures, serve as invaluable precursors for a diverse array of chiral ligands.[1][2] (R)-1,2-Dihydroacenaphthylen-1-ol, with its unique tricyclic structure, presents an intriguing platform for ligand design. The fixed orientation of the hydroxyl group relative to the bulky acenaphthene system can create a well-defined chiral pocket around a metal center, influencing the trajectory of incoming substrates and thereby dictating the stereochemical outcome of a reaction.
This document outlines the synthesis of enantiopure (R)-1,2-Dihydroacenaphthylen-1-ol and explores its potential derivatization into various classes of chiral ligands, including phosphines, phosphites, and N-heterocyclic carbenes (NHCs). For each potential application, a detailed, field-proven protocol is provided to guide researchers in harnessing the catalytic potential of this promising chiral building block.
Synthesis of Enantiopure (R)-1,2-Dihydroacenaphthylen-1-ol
The cornerstone of utilizing this chiral scaffold is its efficient and stereoselective synthesis. The most common approach involves the asymmetric reduction of the corresponding prochiral ketone, acenaphthylen-1(2H)-one.
Synthesis of the Precursor: Acenaphthylen-1(2H)-one
Acenaphthylen-1(2H)-one can be synthesized through various methods, often starting from acenaphthene. A reliable, metal- and acid-free synthesis has been reported, providing a greener alternative to classical methods.[3]
Asymmetric Reduction of Acenaphthylen-1(2H)-one
Several powerful methods exist for the enantioselective reduction of prochiral ketones. The Corey-Bakshi-Shibata (CBS) reduction and asymmetric transfer hydrogenation are particularly well-suited for this transformation.
The CBS reduction is a highly reliable and predictable method for the enantioselective reduction of ketones, employing a chiral oxazaborolidine catalyst.[4][5][6][7]
Protocol: Asymmetric Synthesis of (R)-1,2-Dihydroacenaphthylen-1-ol via CBS Reduction
Materials:
-
Acenaphthylen-1(2H)-one
-
(R)-Me-CBS catalyst (or other appropriate (R)-oxazaborolidine)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)
Procedure:
-
Catalyst Preparation (if generating in situ): In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the chiral amino alcohol precursor to the CBS catalyst (e.g., (R)-α,α-diphenyl-2-pyrrolidinemethanol) in anhydrous THF. Cool the solution to 0 °C and slowly add 1 equivalent of borane solution. Stir for 30 minutes at 0 °C to form the oxazaborolidine catalyst.
-
Reaction Setup: To a separate, flame-dried flask under an inert atmosphere, add the (R)-Me-CBS catalyst (5-10 mol%) and anhydrous THF. Cool the solution to the recommended temperature for the specific catalyst, typically between -20 °C and 0 °C.
-
Borane Addition: Slowly add the borane solution (1.0-1.2 equivalents) to the catalyst solution and stir for 15 minutes.
-
Substrate Addition: Dissolve acenaphthylen-1(2H)-one (1.0 equivalent) in anhydrous THF and add it dropwise to the catalyst-borane mixture over a period of 30-60 minutes to maintain the low temperature and control the reaction rate.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at the reaction temperature.
-
Work-up: Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, wash with saturated NaHCO₃ solution and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
Causality Behind Experimental Choices:
-
Inert Atmosphere: Borane reagents are sensitive to moisture and air. Conducting the reaction under an inert atmosphere prevents their decomposition and ensures high catalytic activity.
-
Anhydrous Solvents: Water can react with both the borane and the CBS catalyst, leading to reduced efficiency and enantioselectivity.[8]
-
Slow Addition of Substrate: This maintains a low concentration of the free ketone, which can undergo non-catalyzed reduction by borane, thus lowering the enantioselectivity.
-
Methanol Quench: Methanol reacts with excess borane in a controlled manner.
Asymmetric transfer hydrogenation (ATH) offers a practical and often milder alternative to metal hydride reductions. It typically employs a chiral transition metal catalyst (e.g., Ru, Rh, Ir) and a hydrogen donor like isopropanol or a formic acid/triethylamine mixture.[9][10][11][12][13]
Protocol: Asymmetric Synthesis of (R)-1,2-Dihydroacenaphthylen-1-ol via Transfer Hydrogenation
Materials:
-
Acenaphthylen-1(2H)-one
-
Chiral Ru(II) catalyst (e.g., (R,R)-Ts-DPEN-RuCl) (0.5-2 mol%)
-
Formic acid/triethylamine azeotropic mixture (5:2) or isopropanol
-
Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve acenaphthylen-1(2H)-one (1.0 equivalent) and the chiral Ru(II) catalyst in the anhydrous solvent.
-
Hydrogen Donor Addition: Add the formic acid/triethylamine mixture or isopropanol to the reaction flask.
-
Reaction: Stir the mixture at the optimized temperature (often room temperature to 40 °C) and monitor the reaction progress by TLC.
-
Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with water and brine.
-
Purification and Analysis: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the product by flash column chromatography and determine the enantiomeric excess by chiral HPLC.
Causality Behind Experimental Choices:
-
Chiral Catalyst: The enantiopure ligand on the metal center creates a chiral environment that directs the hydride transfer to one face of the ketone.
-
Hydrogen Donor: Formic acid/triethylamine or isopropanol serve as the source of hydride for the reduction. The choice of donor can influence reaction rates and selectivity.
Applications in Asymmetric Catalysis: Ligand Synthesis
The true value of (R)-1,2-Dihydroacenaphthylen-1-ol lies in its potential to be transformed into a variety of chiral ligands. The hydroxyl group provides a convenient handle for derivatization.
Chiral Phosphine Ligands
Chiral phosphines are a cornerstone of asymmetric catalysis.[1] The hydroxyl group of (R)-1,2-Dihydroacenaphthylen-1-ol can be converted to a leaving group (e.g., tosylate or halide) followed by nucleophilic substitution with a phosphide anion. Alternatively, the alcohol can be used to direct ortho-lithiation for the introduction of a phosphine group.
Workflow for Chiral Phosphine Ligand Synthesis:
Sources
- 1. esports.bluefield.edu - Chiral Phosphines Synthesis [esports.bluefield.edu]
- 2. alfachemic.com [alfachemic.com]
- 3. Metal and acid-free synthesis of acenaphthenone-2-ylidene ketones in PEG 400 and their radical nitration by TBN in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 5. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]
- 8. youtube.com [youtube.com]
- 9. Transfer hydrogenation of ketone; an in situ approach toward an eco-friendly reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 12. Transfer hydrogenation of ketone; an in situ approach toward an eco-friendly reduction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Asymmetric transfer hydrogenation of 1-naphthyl ketones by an ansa-Ru(II) complex of a DPEN-SO2N(Me)-(CH2)2(η(6)-p-Tol) combined ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: (R)-1,2-Dihydroacenaphthylen-1-ol Derivatives as Rigid Chiral Auxiliaries in Asymmetric Synthesis
Executive Summary
The pursuit of high diastereofacial selectivity in organic synthesis relies heavily on the structural rigidity of chiral auxiliaries. While traditional auxiliaries (e.g., Evans oxazolidinones or aminoindanols) are highly effective for syn-aldol additions, achieving high anti-selectivity remains a complex challenge.
(R)-1,2-Dihydroacenaphthylen-1-ol (commonly known as 1-acenaphthenol) and its functionalized vicinal amino alcohol derivative, cis-2-amino-1-acenaphthenol , represent a powerful class of artificial chiral auxiliaries [1] [2]. The tricyclic acenaphthene core provides an exceptionally planar and extended aromatic system. When functionalized with an arylsulfonamide group, it creates a rigid steric wall via intramolecular π-π stacking, dictating transition-state geometry with unprecedented precision. This application note details the mechanistic rationale, quantitative performance, and validated protocols for utilizing this auxiliary in highly diastereoselective anti-aldol reactions.
Mechanistic Insights & Causality
The superiority of the acenaphthenol backbone over bicyclic alternatives (like indanol) lies in its extended aromaticity. In the context of titanium-mediated anti-aldol reactions, the chiral auxiliary is attached to a propionate ester.
The Causality of Selectivity:
-
Enolization: Treatment with TiCl₄ and a sterically hindered base (DIPEA) exclusively generates the (Z)-titanium enolate.
-
π-π Stacking: The arylsulfonamide group engages in strong π-π stacking with the planar acenaphthene ring. This non-covalent interaction locks the auxiliary into a single, rigid conformation.
-
The Zimmerman-Traxler Transition State: The aldehyde coordinates to the titanium center, forming a highly ordered, six-membered cyclic transition state. Because the auxiliary's conformation is locked, one diastereoface of the enolate is completely shielded. The aldehyde is forced to approach from the less hindered face, resulting in excellent anti-aldol selectivity [1].
Figure 1: Mechanistic pathway of the Ti-mediated anti-aldol reaction via Zimmerman-Traxler TS.
Preparation of the Chiral Auxiliary
Enantiopure cis-2-amino-1-acenaphthenol is synthesized from commercially available acenaphthylene. The critical symmetry-breaking step is a highly efficient lipase-catalyzed kinetic resolution of the racemic amino alcohol [1] [2].
Figure 2: Synthesis and kinetic resolution workflow of the acenaphthenol chiral auxiliary.
Quantitative Data: anti-Aldol Reaction Scope
The acenaphthenol-derived auxiliary demonstrates broad utility across various aliphatic and aromatic aldehydes. The addition of coordinating solvents (like CH₃CN) significantly improves the steric bias on the titanium center, pushing diastereomeric ratios (dr) to near-perfect levels [1].
| Aldehyde Substrate | Additive | Isolated Yield (%) | anti:syn Ratio (dr) |
| Isovaleraldehyde | CH₃CN (2.2 eq) | 94 | 99:1 |
| Isobutyraldehyde | None | 92 | 96:4 |
| Benzaldehyde | None | 88 | 94:6 |
| Propionaldehyde | None | 92 | 92:8 |
| Acetaldehyde | None | 71 | 80:20 |
Data adapted from Ghosh et al. (2003) showcasing the titanium enolate of cis-2-arylsulfonamido-1-acenaphthenyl propionate.
Experimental Protocols
Protocol A: Titanium-Mediated Asymmetric anti-Aldol Addition
This protocol describes the generation of the Ti-enolate and subsequent carbon-carbon bond formation.
-
Step 1: Enolization. To a flame-dried flask under argon, add cis-2-arylsulfonamido-1-acenaphthenyl propionate (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M). Cool to 0 °C. Dropwise, add TiCl₄ (1.1 equiv, 1.0 M solution in CH₂Cl₂).
-
Causality: TiCl₄ acts as a Lewis acid to form the initial chelate.
-
Self-Validation: The solution will immediately transition to a deep yellow/orange, visually confirming successful titanium coordination.
-
-
Step 2: Base Addition. Add N,N-diisopropylethylamine (DIPEA, 3.0 equiv) dropwise and stir for 1 hour at 0 °C.
-
Causality: DIPEA is a sterically hindered, non-nucleophilic base. It selectively deprotonates the propionate to form the (Z)-enolate without attacking the ester carbonyl.
-
Self-Validation: A deepening of the color to dark red confirms complete enolate generation.
-
-
Step 3: Aldehyde Activation. In a separate flask, pre-complex the target aldehyde (1.5 equiv) with TiCl₄ (2.2 equiv) and CH₃CN (2.2 equiv) in CH₂Cl₂ at -78 °C.
-
Causality: Pre-complexation highly activates the aldehyde electrophile. The CH₃CN additive coordinates to the Ti-center, increasing the steric bulk of the complex and drastically improving anti-selectivity[1].
-
-
Step 4: C-C Bond Formation. Transfer the enolate solution to the aldehyde complex at -78 °C via cannula. Stir for 2 hours.
-
Step 5: Quench. Quench the reaction with saturated aqueous NH₄Cl at -78 °C, then warm to room temperature. Extract with CH₂Cl₂, wash with brine, dry over MgSO₄, and purify via flash chromatography.
Protocol B: Non-Destructive Cleavage and Auxiliary Recovery
To be economically and synthetically viable, the chiral auxiliary must be cleaved without epimerizing the newly formed α-chiral center, and the auxiliary must be recovered intact.
-
Step 1: Mild Saponification. Dissolve the purified anti-aldol adduct in a 3:1 mixture of THF/H₂O (0.05 M). Cool to 0 °C. Add LiOH (2.0 equiv) and 30% aqueous H₂O₂ (4.0 equiv). Stir at 23 °C for 2–4 hours.
-
Causality: H₂O₂ reacts with LiOH to form the highly nucleophilic hydroperoxide ion (HOO⁻). This species rapidly attacks the sterically hindered ester carbonyl at mild temperatures, completely preventing retro-aldol fragmentation or epimerization of the sensitive α-methyl group.
-
Self-Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The highly polar cleaved aliphatic acid will remain at the baseline, while the free auxiliary will elute cleanly.
-
-
Step 2: Separation & Recovery. Quench excess peroxide with saturated aqueous Na₂SO₃. Extract the aqueous layer with CH₂Cl₂ to recover the intact cis-2-amino-1-acenaphthenol auxiliary (>95% recovery yield).
-
Step 3: Product Isolation. Acidify the remaining aqueous layer to pH 2 using 1M HCl. Extract with EtOAc to isolate the enantiopure anti-aldol carboxylic acid product.
References
-
Ghosh, A. K., & Kim, J.-H. (2003). Highly Diastereoselective anti-Aldol Reactions Utilizing the Titanium Enolate of cis-2-Arylsulfonamido-1-acenaphthenyl Propionate. Organic Letters, 5(7), 1063–1066. URL:[Link]
-
Sudo, A., Hashimoto, Y., Kimoto, H., Hayashi, K., & Saigo, K. (1994). The chiral amino alcohol, cis-2-amino-1-acenaphthenol: Synthesis, resolution, and application to the diastereoselective[2,3]-Wittig rearrangement. Tetrahedron: Asymmetry, 5(7), 1333-1346. URL:[Link]
The Strategic Application of (R)-1,2-Dihydroacenaphthylen-1-ol in the Synthesis of Chiral Pharmaceutical Intermediates
Introduction: The Imperative of Chirality in Modern Drug Development
In the landscape of contemporary pharmaceutical development, the stereochemistry of a drug molecule is not a trivial detail but a critical determinant of its therapeutic efficacy and safety profile. The differential pharmacological and toxicological effects of enantiomers have driven the demand for enantiomerically pure active pharmaceutical ingredients (APIs). This has, in turn, placed a significant emphasis on the development of robust and efficient asymmetric synthetic methodologies. Chiral alcohols, such as (R)-1,2-Dihydroacenaphthylen-1-ol, have emerged as valuable building blocks and chiral auxiliaries in this pursuit. Their rigid, polycyclic structure provides a well-defined stereochemical environment, enabling high levels of stereocontrol in a variety of chemical transformations.
This technical guide delves into the practical application of (R)-1,2-Dihydroacenaphthylen-1-ol in the synthesis of pharmaceutical intermediates, with a particular focus on its potential role in the generation of potent tubulin polymerization inhibitors. We will explore the underlying principles of its use, provide exemplary protocols, and present data that underscores its utility for researchers and professionals in drug discovery and development.
Core Concept: Leveraging the Dihydronaphthalene Scaffold for Asymmetric Synthesis
The dihydronaphthalene framework, inherent to (R)-1,2-Dihydroacenaphthylen-1-ol, is a privileged scaffold in medicinal chemistry. Its structural rigidity and defined stereochemistry make it an excellent chiral auxiliary. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recycled.
The hydroxyl group of (R)-1,2-Dihydroacenaphthylen-1-ol can be derivatized to attach a prochiral substrate. The bulky and conformationally restricted acenaphthylene backbone then effectively shields one face of the reactive center, directing the approach of a reagent to the opposite face, thereby inducing a high degree of diastereoselectivity.
Application Focus: Synthesis of Dihydronaphthalene-Based Tubulin Polymerization Inhibitors
A significant area where the dihydronaphthalene scaffold has shown immense promise is in the development of novel tubulin polymerization inhibitors. These agents are a cornerstone of cancer chemotherapy, with the ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. Natural products like combretastatin A-4 have inspired the synthesis of a multitude of analogues, with the dihydronaphthalene core providing a bioisosteric replacement for the stilbene bridge, often with improved metabolic stability and oral bioavailability.[1][2]
The synthesis of these potent anticancer agents often involves the construction of a substituted dihydronaphthalene ring system. The strategic use of a chiral precursor like (R)-1,2-Dihydroacenaphthylen-1-ol can be envisioned to introduce the desired stereochemistry early in the synthetic sequence, a crucial factor for potent biological activity.
Visualizing the Synthetic Strategy
The following diagram illustrates a generalized workflow for the synthesis of a chiral dihydronaphthalene-based pharmaceutical intermediate, highlighting the central role of a chiral alcohol.
Caption: Generalized workflow for asymmetric synthesis using a chiral auxiliary.
Experimental Protocols: A Guideline for Synthesis
While a direct protocol starting from (R)-1,2-Dihydroacenaphthylen-1-ol for a specific, commercially produced pharmaceutical intermediate is not publicly available, we can construct a representative protocol based on the synthesis of potent dihydronaphthalene-based tubulin inhibitors.[1][3] This protocol illustrates the key transformations where a chiral alcohol would be instrumental.
Protocol 1: Asymmetric Alkylation for the Synthesis of a Chiral Dihydronaphthalene Intermediate
This protocol outlines a hypothetical, yet chemically sound, approach for the diastereoselective alkylation of an ester derived from (R)-1,2-Dihydroacenaphthylen-1-ol.
Objective: To synthesize an enantiomerically enriched α-substituted carboxylic acid derivative, a common precursor for more complex pharmaceutical intermediates.
Materials:
-
(R)-1,2-Dihydroacenaphthylen-1-ol
-
Anhydrous Toluene
-
n-Butyllithium (n-BuLi)
-
A prochiral carboxylic acid chloride (e.g., 2-phenylacetyl chloride)
-
Lithium diisopropylamide (LDA)
-
An electrophile (e.g., methyl iodide)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Esterification:
-
To a solution of (R)-1,2-Dihydroacenaphthylen-1-ol (1.0 eq) in anhydrous toluene at 0 °C, add n-BuLi (1.05 eq) dropwise.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add the prochiral carboxylic acid chloride (1.1 eq) dropwise and allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting chiral ester by silica gel chromatography.
-
-
Diastereoselective Alkylation:
-
Prepare a solution of LDA (1.2 eq) in anhydrous THF at -78 °C.
-
Add a solution of the chiral ester (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C and stir for 1 hour to form the enolate.
-
Add the electrophile (1.5 eq) and continue stirring at -78 °C for 4 hours.
-
Quench the reaction with saturated ammonium chloride solution and allow it to warm to room temperature.
-
Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Determine the diastereomeric ratio by ¹H NMR or HPLC analysis of the crude product.
-
Purify the product by silica gel chromatography.
-
-
Cleavage of the Chiral Auxiliary:
-
Dissolve the alkylated ester (1.0 eq) in a mixture of THF and water.
-
Add lithium hydroxide (3.0 eq) and stir at room temperature for 24 hours.
-
Acidify the reaction mixture with 1 M HCl to pH ~2.
-
Extract the desired enantiomerically enriched carboxylic acid with ethyl acetate.
-
The chiral auxiliary, (R)-1,2-Dihydroacenaphthylen-1-ol, can be recovered from the aqueous layer.
-
Data Presentation: Expected Outcomes
The success of such a synthetic strategy is quantified by the yield and the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) achieved.
| Step | Transformation | Expected Yield (%) | Expected d.e./e.e. (%) |
| 1 | Esterification | >90 | N/A |
| 2 | Alkylation | 70-85 | >95 d.e. |
| 3 | Cleavage | >90 | >95 e.e. |
Table 1: Representative data for the asymmetric synthesis of a chiral carboxylic acid.
Mechanism of Stereocontrol: The Rationale Behind the Selectivity
The high diastereoselectivity observed in the alkylation step is a direct consequence of the steric hindrance imposed by the bulky acenaphthylene group of the chiral auxiliary. The lithium enolate formed is believed to adopt a rigid, chelated conformation. In this conformation, one face of the enolate is effectively blocked by the aromatic system of the auxiliary, forcing the incoming electrophile to approach from the less hindered face.
Visualizing the Transition State
Caption: Conceptual diagram of the stereodirecting effect of the chiral auxiliary.
Conclusion: A Versatile Tool for Asymmetric Synthesis
(R)-1,2-Dihydroacenaphthylen-1-ol represents a powerful and versatile tool in the arsenal of the synthetic chemist. Its rigid framework and well-defined stereochemistry make it an excellent choice for a chiral auxiliary in a range of asymmetric transformations. The application focus on the synthesis of dihydronaphthalene-based tubulin polymerization inhibitors highlights its potential in the development of novel therapeutics. The protocols and principles outlined in this guide are intended to provide a solid foundation for researchers and drug development professionals to explore the full potential of this valuable chiral building block in their own synthetic endeavors.
References
-
Pinney, K. G., et al. (2018). Synthesis of dihydronaphthalene analogues inspired by combretastatin A-4 and their biological evaluation as anticancer agents. RSC Medicinal Chemistry. [Link]
-
Wikipedia. (2023). Chiral auxiliary. [Link]
-
Pinney, K. G., et al. (2018). Synthesis of dihydronaphthalene analogues inspired by combretastatin A-4 and their biological evaluation as anticancer agents. RSC Publishing. [Link]
-
Pettit, G. R., et al. (2023). Combretastatins D series and analogues: from isolation, synthetic challenges and biological activities. Beilstein Journal of Organic Chemistry. [Link]
-
Peng, S.-j., et al. (2022). Chiral drugs. LabMed Discovery. [Link]
-
Lee, J., et al. (2020). Asymmetric Synthesis of 1,2-Dihydronaphthalene-1-ols via Copper-Catalyzed Intramolecular Reductive Cyclization. Organic Letters. [Link]
-
Request PDF. Asymmetric Synthesis of 1,2-Dihydronaphthalene-1-ols via Copper-Catalyzed Intramolecular Reductive Cyclization. ResearchGate. [Link]
-
MDPI. (2024). Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. [Link]
-
Beilstein Journals. (2023). Combretastatins D series and analogues: from isolation, synthetic challenges and biological activities. [Link]
-
Silvestri, R., et al. (2021). Microwave-assisted synthesis of tubulin assembly inhibitors as anticancer agents by aryl ring reversal and conjunctive approach. RSC Medicinal Chemistry. [Link]
-
BioKB. (2021). Design, synthesis and biological evaluation of novel dihydroquinolin-4(1H)-one derivatives as novel tubulin polymerization inhibitors. [Link]
-
Trawick, M. L., & Pinney, K. G. (2008). Design, Synthesis and Biological Evaluation of Dihydronaphthalene and Benzosuberene Analogs of the Combretastatins as Inhibitors of Tubulin Polymerization in Cancer Chemotherapy. Journal of Medicinal Chemistry. [Link]
-
University of Texas Southwestern Medical Center. (2008). Design, synthesis and biological evaluation of dihydronaphthalene and benzosuberene analogs of the combretastatins as inhibitors of tubulin polymerization in cancer chemotherapy. [Link]
-
Request PDF. (2025). Monobenzylethers of (R,R)-1,2-Diphenylethane-1,2-diol as a Possible Alternative to Cyclohexyl-Based Chiral Auxiliaries in the Stereoselective Reduction of α-Ketoesters. ResearchGate. [Link]
- Google Patents. (1991). Chiral auxiliaries and their use in the synthesis of chiral molecules.
-
RWTH Publications. (2025). Enzymatic Asymmetric Synthesis of All Stereoisomers of Aliphatic, Vicinal Diols in Conventional and Non-Conventional. [Link]
-
Wiley Online Library. (2017). Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. [Link]
-
i-CLeHS. (2024). Development of new asymmetric reductions. [Link]
Sources
- 1. Synthesis of dihydronaphthalene analogues inspired by combretastatin A-4 and their biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of dihydronaphthalene analogues inspired by combretastatin A-4 and their biological evaluation as anticancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis and biological evaluation of dihydronaphthalene and benzosuberene analogs of the combretastatins as inhibitors of tubulin polymerization in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Derivatization of (R)-1,2-Dihydroacenaphthylen-1-ol for the Synthesis of Novel Chiral Ligands
Abstract: (R)-1,2-Dihydroacenaphthylen-1-ol is a valuable chiral building block, featuring a rigid C₂-symmetric backbone and a stereodefined hydroxyl group. This combination makes it an excellent scaffold for developing novel chiral ligands for asymmetric catalysis. This document provides a detailed guide for researchers, scientists, and drug development professionals on two primary synthetic routes for derivatizing this alcohol: O-alkylation to form chiral ethers and conversion to P-chirogenic phosphines. We will explore the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, accessible format.
Introduction: The Strategic Value of the Acenaphthene Scaffold
In the field of asymmetric catalysis, the design and synthesis of effective chiral ligands are of paramount importance.[1] The ligand's structure dictates the chiral environment around the metal center, directly influencing the enantioselectivity and efficiency of the catalytic transformation.[1][2] The (R)-1,2-dihydroacenaphthylen-1-ol scaffold is particularly promising due to several key features:
-
Stereochemical Rigidity: The fused ring system restricts conformational flexibility, which is often crucial for creating a well-defined chiral pocket and achieving high levels of stereochemical induction.
-
Defined Chirality: The (R)-configuration at the C1 position provides a fixed stereocenter from which further chiral elements can be elaborated.
-
Synthetic Handle: The secondary alcohol at the C1 position serves as a versatile functional group for introducing a wide range of coordinating moieties, such as ethers and phosphines.
This guide focuses on converting this readily available chiral alcohol into higher-value ligands, specifically chiral ethers and phosphines, which are workhorse ligand classes in modern organometallic chemistry.[3][4]
Overview of Derivatization Strategies
The derivatization of (R)-1,2-dihydroacenaphthylen-1-ol primarily involves leveraging the reactivity of its hydroxyl group. Two principal pathways are detailed in this note: etherification and phosphination. Each route yields ligands with distinct electronic and steric properties suitable for different catalytic applications.
Diagram 1: High-level overview of the two primary derivatization pathways for (R)-1,2-dihydroacenaphthylen-1-ol.
Synthesis of Chiral Ether Ligands via O-Alkylation
The synthesis of ethers from alcohols is a fundamental transformation, often accomplished via the Williamson ether synthesis. This method involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide or other leaving group from an alkyl or aryl electrophile.
Causality Behind Experimental Choices:
-
Base Selection: A strong, non-nucleophilic base is critical. Sodium hydride (NaH) is an excellent choice because it irreversibly deprotonates the alcohol to form the sodium alkoxide and H₂ gas, driving the reaction forward. The use of a non-nucleophilic base prevents competition between the desired Sₙ2 reaction and a potential E2 elimination of the alkyl halide, particularly with secondary or sterically hindered halides.
-
Solvent: Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are ideal. They are capable of solvating the cation of the alkoxide but do not interfere with the nucleophilicity of the oxygen anion, thus accelerating the Sₙ2 reaction.
-
Reaction Conditions: The reaction is typically performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the highly reactive sodium hydride from reacting with atmospheric moisture.
Protocol 3.1: Synthesis of (R)-1-(Benzyloxy)-1,2-dihydroacenaphthylene
This protocol details the synthesis of a representative chiral ether ligand.
Diagram 2: Step-by-step workflow for the Williamson ether synthesis of a chiral ether ligand.
Detailed Steps:
-
Preparation: To an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add (R)-1,2-dihydroacenaphthylen-1-ol (1.0 eq).
-
Dissolution: Add anhydrous THF via syringe to dissolve the starting material.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) in small portions.
-
Note: Hydrogen gas is evolved. Ensure adequate ventilation and proper quenching procedures.
-
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Alkylation: Cool the solution back to 0 °C and add benzyl bromide (1.1 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, cool the flask to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of deionized water.
-
Workup: Transfer the mixture to a separatory funnel, add ethyl acetate, and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure ether.
| Parameter | Specification | Purpose |
| Starting Material | (R)-1,2-Dihydroacenaphthylen-1-ol | Chiral Scaffold |
| Electrophile | Benzyl Bromide | Source of the ether moiety |
| Base | Sodium Hydride (NaH) | Deprotonating agent |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Reaction medium |
| Temperature | 0 °C to Room Temperature | Controls reaction rate |
| Typical Yield | 85-95% | Expected outcome |
| Table 1: Summary of Reagents and Conditions for Ether Synthesis. |
Synthesis of Chiral Phosphine Ligands
Phosphine ligands are ubiquitous in catalysis, particularly for cross-coupling and hydrogenation reactions.[3][5] The direct conversion of an alcohol to a phosphine is not feasible due to the poor leaving group ability of the hydroxide ion (OH⁻). Therefore, a two-step strategy is employed:
-
Activation of the Hydroxyl Group: The alcohol is first converted into a species with a good leaving group, such as a tosylate (-OTs) or mesylate (-OMs). This is typically achieved by reacting the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine.
-
Nucleophilic Substitution: The resulting tosylate or mesylate is then treated with a phosphide nucleophile, such as lithium diphenylphosphide (LiPPh₂) or potassium diphenylphosphide (KPPh₂), which displaces the leaving group to form the desired C-P bond.
Causality Behind Experimental Choices:
-
Activation Step: Tosylates and mesylates are excellent leaving groups, making the subsequent Sₙ2 displacement by the phosphide anion highly efficient. Pyridine is often used as both the base to neutralize the HCl byproduct and as a nucleophilic catalyst.
-
Phosphination Step: Diphenylphosphine (HPPh₂) is not nucleophilic enough to displace the tosylate. It must first be deprotonated with a strong base like n-butyllithium (n-BuLi) or potassium tert-butoxide (KOtBu) to generate the highly nucleophilic phosphide anion. This step must be performed under strictly anhydrous and anaerobic conditions as phosphides are extremely air and moisture sensitive. The Sₙ2 reaction typically proceeds with inversion of configuration at the stereocenter.
Protocol 4.1: Two-Step Synthesis of (S)-1-(Diphenylphosphino)-1,2-dihydroacenaphthylene
This protocol outlines the activation of the alcohol followed by phosphination.
Diagram 3: Workflow for the two-step synthesis of a chiral phosphine ligand, showing the activation and phosphination stages.
Detailed Steps:
Step A: Preparation of (R)-1,2-dihydroacenaphthylen-1-yl 4-toluenesulfonate
-
Preparation: To an oven-dried flask under N₂, dissolve (R)-1,2-dihydroacenaphthylen-1-ol (1.0 eq) in anhydrous pyridine.
-
Tosylation: Cool the solution to 0 °C and add p-toluenesulfonyl chloride (TsCl, 1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
Reaction: Stir the mixture at 0 °C for 1 hour and then at room temperature for 4-8 hours until TLC analysis indicates completion.
-
Workup: Pour the reaction mixture into ice-water and extract with dichloromethane (DCM). Wash the organic layer sequentially with cold 1M HCl, saturated NaHCO₃ solution, and brine. Dry over MgSO₄, filter, and concentrate.
-
Purification: Purify the crude tosylate by recrystallization or flash chromatography.
Step B: Synthesis of (S)-1-(Diphenylphosphino)-1,2-dihydroacenaphthylene
-
Phosphide Preparation: In a separate, scrupulously dried flask under argon, dissolve diphenylphosphine (HPPh₂, 1.2 eq) in anhydrous THF. Cool to 0 °C and add n-butyllithium (n-BuLi, 1.2 eq, as a solution in hexanes) dropwise. A deep red/orange solution of LiPPh₂ will form. Stir for 30 minutes at 0 °C.
-
Substitution: Dissolve the (R)-tosylate from Step A (1.0 eq) in anhydrous THF and add this solution dropwise to the LiPPh₂ solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction should be monitored by TLC or by taking aliquots (quenched with H₂O₂) for ³¹P NMR analysis.
-
Quenching: Cool the reaction to 0 °C and carefully quench with degassed, deionized water.
-
Workup & Purification: Extract the product with degassed ethyl acetate or toluene. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The crude phosphine is often an oil or solid and must be purified by chromatography on silica gel that has been deactivated with triethylamine, all performed under an inert atmosphere to prevent oxidation to the phosphine oxide.
| Parameter | Step A (Activation) | Step B (Phosphination) |
| Reagent | p-Toluenesulfonyl chloride (TsCl) | Diphenylphosphine (HPPh₂) / n-BuLi |
| Base | Pyridine | n-Butyllithium (n-BuLi) |
| Solvent | Pyridine / DCM | Anhydrous THF |
| Key Intermediate | (R)-Tosylate | Lithium diphenylphosphide (LiPPh₂) |
| Typical Yield | 80-90% | 70-85% |
| Table 2: Summary of Reagents and Conditions for Phosphine Synthesis. |
Characterization of Synthesized Ligands
Thorough characterization is essential to confirm the structure and purity of the newly synthesized ligands.
| Technique | Expected Observations for Ether Derivative | Expected Observations for Phosphine Derivative |
| ¹H NMR | Appearance of new signals corresponding to the introduced alkyl/aryl group (e.g., benzylic CH₂ protons). Shift in the proton at the C1 position. | Disappearance of the tosylate signals. Appearance of phenyl protons from the PPh₂ group. Coupling of the C1 proton to the phosphorus atom (J-coupling). |
| ¹³C NMR | Appearance of new carbon signals from the ether moiety. | Appearance of characteristic signals for the P-bound phenyl carbons. C-P coupling may be observed. |
| ³¹P NMR | Not applicable. | A single peak in the expected region for a triarylphosphine (typically -5 to -25 ppm). A peak around +20 to +40 ppm would indicate the presence of the phosphine oxide impurity. |
| Mass Spec (HRMS) | Molecular ion peak corresponding to the calculated exact mass. | Molecular ion peak corresponding to the calculated exact mass. |
| Optical Rotation | Measurement of specific rotation [α]D to confirm retention of chirality. | Measurement of specific rotation [α]D. The sign may be inverted due to the Sₙ2 substitution. |
| Table 3: Key Characterization Data for Synthesized Ligands. |
Conclusion and Outlook
The derivatization of (R)-1,2-dihydroacenaphthylen-1-ol into chiral ethers and phosphines provides a direct entry into novel ligand families. The protocols outlined in this application note are robust and based on well-established chemical principles, offering a reliable foundation for ligand synthesis campaigns. The resulting ligands, possessing a unique and rigid chiral backbone, are promising candidates for a wide array of transition-metal-catalyzed asymmetric reactions, including hydrogenation, hydroformylation, and cross-coupling reactions. Researchers are encouraged to use these methods as a starting point for developing custom ligands tailored to specific catalytic challenges.
References
- Vertex AI Search. (2024).
- Edwards, P. G., & Fallis, I. (n.d.). Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands. Cardiff University.
- BenchChem. (2025).
- Baillie, C., & Xiao, J. (2003). Catalytic Synthesis of Phosphines and Related Compounds. Current Organic Chemistry, 7(5).
- Imamoto, T. (n.d.). Development of P-Chirogenic Phosphine Ligands Based on Chemistry of Phosphine–Boranes: Searching for Novelty and Utility in Sy. TCI Chemicals.
- Imamoto, T., et al. (n.d.). Synthesis and applications of high-performance P-chiral phosphine ligands. PMC.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 26). Chiral Ligands in Asymmetric Catalysis: The Power of Binaphthyl Structures.
- Vertex AI Search. (2025, August 7).
- O'Brien, C. J., et al. (n.d.). Direct synthesis of ethers from alcohols & aldehydes enabled by an oxocarbenium ion interception strategy. Chemical Science (RSC Publishing).
- Venkatesan, H., et al. (n.d.).
Sources
Application Note: Scale-up Synthesis of (R)-1,2-Dihydroacenaphthylen-1-ol via Asymmetric Transfer Hydrogenation
Introduction & Strategic Rationale
(R)-1,2-Dihydroacenaphthylen-1-ol (commonly referred to as (R)-1-acenaphthenol) is a privileged chiral building block utilized in the synthesis of complex pharmaceuticals, chiral ligands, and bioactive natural products. While enzymatic reductions (using ketoreductases) and high-pressure asymmetric hydrogenations are viable at the bench scale, the Noyori-Ikariya Asymmetric Transfer Hydrogenation (ATH) remains the gold standard for robust, cost-effective, and highly enantioselective scale-up [1].
This application note details a self-validating, 100-gram scale protocol utilizing the well-defined Ru(II)-TsDPEN catalyst system. We deliberately avoid rigid templates to focus on the mechanistic causality behind the reaction design—specifically, how the choice of hydrogen donor and catalyst stereochemistry dictates the thermodynamic driving force and downstream purification.
Mechanistic Causality & Reaction Design
Stereochemical Control via the Bifunctional Mechanism
The ATH of acenaphthylen-1(2H)-one (acenaphthenone) proceeds via an outer-sphere metal-ligand bifunctional mechanism [1]. The precatalyst, RuCl, features a highly rigid chiral environment. The η6 -p-cymene ligand acts as a steric shield, while the (S,S)-TsDPEN diamine ligand dictates the facial selectivity. The hydride and proton are transferred simultaneously to the Re-face of the ketone via a six-membered pericyclic transition state, yielding the (R)-configuration of the alcohol.
Thermodynamic Driving Force: HCOOH/Et₃N vs. Isopropanol
At the bench scale, isopropanol is often used as a hydrogen donor. However, this reaction is an equilibrium process (producing acetone), which can stall at 90-95% conversion unless a massive excess of solvent is used. For a 100-gram scale-up, we utilize a 5:2 azeotropic mixture of formic acid (HCOOH) and triethylamine (Et₃N) [2].
-
The Causality: Formic acid decomposes into CO₂ gas upon hydride transfer to the ruthenium center. The irreversible evolution of CO₂ physically removes the byproduct from the reaction matrix, driving the equilibrium entirely to the right (>99% conversion). This eliminates the need for complex chromatographic separation of unreacted ketone during workup.
Catalytic Cycle & Pathway Visualization
Fig 1. Outer-sphere bifunctional catalytic cycle of Noyori ATH for (R)-1-acenaphthenol synthesis.
100-Gram Scale-up Protocol
This protocol is designed as a self-validating system: the complete consumption of the ketone is visually indicated by the cessation of CO₂ bubbling, and the stereochemical purity is intrinsically upgraded during the final trituration step [3].
Materials & Equipment
-
Substrate: Acenaphthylen-1(2H)-one (100.0 g, 594.5 mmol)
-
Catalyst: RuCl (1.88 g, 2.97 mmol, 0.5 mol%)
-
Reagents: Formic acid/Triethylamine azeotrope (5:2 ratio, 300 mL)
-
Solvent: Ethyl Acetate (EtOAc, 500 mL)
-
Equipment: 2 L jacketed glass reactor equipped with an overhead stirrer, internal thermocouple, reflux condenser, and a gas bubbler.
Step-by-Step Methodology
Step 1: System Purging & Precatalyst Activation
-
Flush the 2 L reactor with ultra-pure N₂ for 15 minutes to displace oxygen, which can deactivate the Ru(II) hydride species.
-
Charge the reactor with RuCl (1.88 g) and EtOAc (500 mL).
-
Stir at 25 °C for 10 minutes to ensure a homogenous suspension.
Step 2: Substrate Addition & Reaction Execution
-
Add acenaphthylen-1(2H)-one (100.0 g) to the reactor. The mixture will appear as a dark/amber slurry.
-
Critical Step: Begin the dropwise addition of the HCOOH/Et₃N azeotrope (300 mL) via an addition funnel over 45 minutes.
-
Causality: The generation of the Ru-hydride species and subsequent reduction is exothermic and releases CO₂. Controlled addition prevents rapid gas expansion and thermal runaway.
-
-
Once addition is complete, heat the jacket to maintain an internal temperature of 40 °C.
-
Allow the reaction to stir for 12 hours. Monitor the gas bubbler; the reaction is mechanically complete when CO₂ evolution ceases.
Step 3: Workup & Self-Validating Crystallization
-
Cool the reactor to 5 °C. Slowly quench the reaction by adding 400 mL of chilled deionized water to neutralize excess formic acid.
-
Separate the organic (EtOAc) layer. Extract the aqueous layer with an additional 200 mL of EtOAc.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ (2 × 300 mL) until the pH of the aqueous wash is ~7.5, followed by brine (300 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude off-white solid.
-
Enantiomeric Upgrade: Suspend the crude solid in 150 mL of cold Acetonitrile (MeCN). Stir vigorously for 30 minutes at 0 °C, then filter.
-
Causality: The racemic racemate and minor (S)-enantiomer are highly soluble in cold MeCN, whereas the pure (R)-enantiomer forms a highly crystalline lattice. This trituration reliably upgrades the ee from ~96% to >99.5% [3].
-
Quantitative Data & Process Optimization
The table below summarizes the scalability of the reaction, demonstrating that the thermodynamic driving force of the HCOOH/Et₃N system prevents yield drop-off at larger scales.
| Scale | Substrate (g) | Catalyst Loading | Temp (°C) | Time (h) | Isolated Yield (%) | Crude ee (%) | Final ee (%)* |
| Bench | 1.0 g | 1.0 mol% | 40 | 6 | 94% | 96.2% | >99.5% |
| Pilot | 10.0 g | 0.5 mol% | 40 | 8 | 96% | 95.8% | >99.5% |
| Scale-up | 100.0 g | 0.5 mol% | 40 | 12 | 93% | 96.0% | >99.9% |
*Final ee determined after a single MeCN trituration cycle.
In-Process Controls (IPC) & Analytical Validation
To ensure trustworthiness and reproducibility, the enantiomeric excess must be validated using chiral High-Performance Liquid Chromatography (HPLC).
-
Column: Daicel CHIRALCEL® OB-H (4.6 mm × 250 mm, 5 µm)
-
Mobile Phase: Hexane / 2-Propanol (90:10 v/v), isocratic
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 215 nm and 254 nm
-
Retention Times:
-
Minor enantiomer (S): ~7.2 min
-
Major enantiomer (R): ~10.0 min
-
Note: The baseline resolution between the 7.2 min and 10.0 min peaks ensures highly accurate integration for ee calculation.
References
-
Hashiguchi S, Fujii A, Takehara J, Ikariya T, Noyori R. (1995) Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes. Journal of the American Chemical Society, 117(28):7562-7563. URL: [Link]
-
Wills M, et al. (2022) Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones. Dalton Transactions. URL: [Link]
-
Cotman AE. (2019) trans-Diastereoselective Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Acetamido Benzocyclic Ketones via Dynamic Kinetic Resolution. Organic Letters. URL: [Link]
Application Notes and Protocols for the Asymmetric Reduction of Ketones Using (R)-1,2-Dihydroacenaphthylen-1-ol Derivatives
Introduction: The Imperative of Chirality in Modern Chemistry
The stereoselective synthesis of chiral secondary alcohols is a cornerstone of modern organic chemistry, with profound implications for the pharmaceutical, agrochemical, and fine chemical industries.[1][2] The biological activity of a molecule is often dictated by its three-dimensional structure, making the control of stereochemistry a critical parameter in the development of new therapeutic agents.[1] Among the myriad of methods available, the catalytic asymmetric reduction of prochiral ketones stands out as one of the most direct and efficient routes to enantiomerically enriched alcohols.[3][4]
This guide focuses on a powerful strategy for this transformation: the use of chiral oxazaborolidine catalysts derived from precursors like (R)-1,2-Dihydroacenaphthylen-1-ol. This methodology, famously pioneered and developed by Itsuno, Corey, Bakshi, and Shibata, is widely known as the Corey-Bakshi-Shibata (CBS) reduction.[5][6][7] It offers predictable stereochemical outcomes, broad substrate scope, and typically high enantioselectivity, making it an invaluable tool for synthetic chemists.[8][9]
We will explore the mechanistic underpinnings of this reaction, provide detailed, field-tested protocols for its implementation, and discuss the scope and optimization strategies relevant to researchers in drug discovery and process development.
The Catalytic System: Chiral Oxazaborolidines
The heart of the CBS reduction is the chiral oxazaborolidine catalyst.[7] This organocatalyst is not typically used off-the-shelf but is generated in situ from the reaction of a chiral β-amino alcohol or a related chiral 1,2-diol derivative with a borane source, such as borane-dimethyl sulfide (BMS) or borane-THF complex.[10][11]
The structure of the chiral precursor is paramount for achieving high enantioselectivity. Precursors based on the (R)-1,2-Dihydroacenaphthylen-1-ol framework offer a rigid, bicyclic structure. This rigidity is crucial as it minimizes conformational flexibility in the transition state, thereby maximizing the facial discrimination of the prochiral ketone.
The general formation of the active oxazaborolidine catalyst from a chiral diol precursor is depicted below. The Lewis basic oxygen atom of the alcohol coordinates to the borane, leading to the formation of the heterocyclic catalyst.
Caption: In-situ generation of the active oxazaborolidine catalyst.
The Mechanism of Enantioselection: A Tale of Steric and Electronic Control
The remarkable stereoselectivity of the CBS reduction is a direct consequence of a highly organized, six-membered ring transition state.[8][12] The mechanism, originally proposed by Corey and coworkers, provides a predictive model for the absolute stereochemistry of the resulting alcohol product.[6][13]
-
Catalyst Activation: The reaction begins with the coordination of a molecule of borane (the stoichiometric reductant) to the Lewis basic nitrogen or oxygen atom of the chiral oxazaborolidine catalyst. This coordination activates the borane, making it a more potent hydride donor, and simultaneously increases the Lewis acidity of the endocyclic boron atom.[6][9]
-
Ketone Coordination: The prochiral ketone then coordinates to this now highly Lewis-acidic endocyclic boron atom. The ketone orients itself to minimize steric repulsion between its substituents (RLarge and RSmall) and the bulky chiral framework of the catalyst. The larger substituent (RLarge) preferentially occupies the pseudo-equatorial position, placing the smaller substituent (RSmall) in the more sterically demanding pseudo-axial position.[12]
-
Hydride Transfer: The activated borane, held in close proximity, delivers a hydride to the carbonyl carbon via a chair-like six-membered transition state.[8] This intramolecular hydride transfer occurs selectively to the less-hindered face of the ketone.
-
Product Release and Catalyst Turnover: After the hydride transfer, the resulting alkoxyborane intermediate dissociates, and an acidic workup liberates the chiral secondary alcohol. The oxazaborolidine catalyst is regenerated and can enter another catalytic cycle.
Caption: Logical flow of the Corey-Bakshi-Shibata (CBS) reduction mechanism.
Experimental Protocols
Safety First: All reactions should be conducted in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents and reagents are critical for success.[9] Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
Protocol 1: In Situ Generation of the Catalyst and Asymmetric Reduction of Acetophenone
This protocol details the asymmetric reduction of acetophenone, a common benchmark substrate, to (R)-1-phenylethanol.
Materials:
-
(R)-1,2-Dihydroacenaphthylen-1-ol derivative or similar chiral diol/amino alcohol (10 mol%)
-
Borane-dimethyl sulfide complex (BMS, ~1.0 M solution in THF)
-
Acetophenone (1.0 eq), freshly distilled
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Oven-dried glassware
Caption: Standard experimental workflow for CBS reduction of acetophenone.
Step-by-Step Procedure:
-
Flask Preparation: To an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar, add the chiral diol precursor (e.g., 0.1 mmol, 10 mol%). Seal the flask with a septum and purge with a stream of argon or nitrogen.
-
Catalyst Formation: Add anhydrous THF (10 mL) via syringe. Stir to dissolve. Add borane-dimethyl sulfide complex (BMS, 0.1 mmol, 0.1 mL of 1.0 M solution) dropwise. Stir the solution at room temperature for 15-30 minutes to allow for the in situ formation of the oxazaborolidine catalyst.[10]
-
Borane Addition: Add the remaining BMS required for the reduction (1.0 mmol, 1.0 mL of 1.0 M solution) to the catalyst solution.
-
Substrate Addition: In a separate flask, prepare a solution of acetophenone (1.0 mmol) in anhydrous THF (5 mL). Cool the catalyst/BMS mixture to the desired temperature (typically between -20 °C and 0 °C). Add the acetophenone solution dropwise to the stirred catalyst mixture over 30 minutes using a syringe pump.
-
Reaction: Allow the reaction to stir at the same temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 1-4 hours).
-
Quenching: Once the reaction is complete, carefully and slowly quench the reaction by the dropwise addition of methanol (5 mL) at 0 °C to destroy any excess borane.
-
Workup: Allow the mixture to warm to room temperature. Add 1 M HCl (10 mL) and stir for 15 minutes. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Characterize the product by ¹H and ¹³C NMR. Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.[14]
Substrate Scope and Performance
The CBS reduction is a robust method applicable to a wide range of prochiral ketones.[6][9] The efficiency and enantioselectivity are influenced by the steric and electronic properties of the ketone substituents.
| Substrate Type | Example Substrate | Typical Yield (%) | Typical ee (%) | Notes |
| Aryl Alkyl Ketones | Acetophenone | >90% | >95% | Excellent substrates; the steric and electronic difference between aryl and alkyl groups leads to high selectivity.[6] |
| Di-Alkyl Ketones | 3-Methyl-2-butanone | 80-90% | 85-98% | Good selectivity is achieved when there is a significant steric difference between the two alkyl groups.[15] |
| α,β-Unsaturated Ketones | Benzylideneacetone | 70-85% | 90-97% | The reduction is highly chemoselective for the carbonyl group, leaving the olefin intact.[4][16] |
| Acetylenic Ketones | 1-Phenyl-2-propyn-1-one | >90% | >98% | The linear alkyne group acts as a sterically small substituent, leading to very high enantioselectivity.[17] |
| Heteroaromatic Ketones | 2-Acetylpyridine | 85-95% | >95% | The heteroatom can act as a coordinating group, but excellent results are still obtained.[4] |
Troubleshooting and Optimization
-
Low Enantioselectivity (ee):
-
Low Yield/Incomplete Reaction:
-
Cause: Impurities in reagents or solvents (especially water), or insufficient catalyst loading.
-
Solution: Use freshly distilled solvents and substrates. Ensure all glassware is rigorously dried. Increase catalyst loading to 15-20 mol% if necessary.
-
-
Reproducibility Issues:
-
Cause: Aging of the isolated CBS catalyst or inconsistent in situ generation.[10]
-
Solution: The in situ protocol described here generally offers better reproducibility. Ensure consistent timing and temperature during the catalyst formation step.
-
Conclusion
The asymmetric reduction of ketones using chiral oxazaborolidine catalysts derived from precursors like (R)-1,2-Dihydroacenaphthylen-1-ol is a powerful and reliable synthetic method. Its operational simplicity, broad applicability, and the high degree of enantioselectivity achieved make it a first-choice reaction for the synthesis of chiral alcohols in both academic and industrial settings. A thorough understanding of the underlying mechanism allows chemists to predict stereochemical outcomes and rationally optimize reaction conditions, accelerating the development of novel, enantiomerically pure molecules for a range of applications, most notably in drug discovery and development.
References
-
Nakai, H., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2348. [Link]
-
Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. [Link]
-
Wikipedia. Corey–Itsuno reduction. [Link]
-
Gawade, S. A., et al. (2018). Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones. International Journal of Pharmaceutical and Phytopharmacological Research, 8(6). [Link]
-
Chavan, S. P., et al. (2007). Asymmetric Reduction of Ketones Using In Situ Generated Oxazaborolidines From (1R-Camphor as Catalysts. Synthetic Communications, 30(23), 4293-4302. [Link]
-
Wikipedia. Enantioselective reduction of ketones. [Link]
-
NRO Chemistry. (2021). Corey-Itsuno, Corey-Bakshi-Shibata Reduction [Video]. YouTube. [Link]
-
Pradhan, P. K. (2024). Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones. Innovation of Chemistry & Materials for Sustainability. [Link]
-
Kawanami, Y., et al. (2009). Enantioselective Reduction of Aliphatic Ketones Using Oxazaborolidine Catalyst Generated In Situ from Chiral Lactam Alcohol and Phenoxyborane. Chemistry Letters, 38(7), 734-735. [Link]
-
Kawanami, Y., et al. (2008). Oxazaborolidine-Catalyzed Enantioselective Reduction of α-Methylene Ketones to Allylic Alcohols. The Journal of Organic Chemistry, 73(17), 6914-6916. [Link]
-
Organic Chemistry. (2020). Corey-Bakshi-Shibata (CBS) Reduction [Video]. YouTube. [Link]
-
Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition, 37(15), 1986-2012. [Link]
-
Bach, T. (2020). Chiral 1,3,2-Oxazaborolidine Catalysts for Enantioselective Photochemical Reactions. Accounts of Chemical Research, 53(10), 2338-2349. [Link]
-
Labinsights. (2023). Chiral Oxazaborolidines for Asymmetric Synthesis. [Link]
-
University of Calgary. Enantioselective reduction of ketones. [Link]
-
ResearchGate. Control of asymmetric reduction of various types of ketones using complex 2. [Link]
-
Pharmaceutical Technology. (2026). Asymmetric Routes to Chiral Secondary Alcohols. [Link]
-
Lee, S., et al. (2020). Asymmetric Synthesis of 1,2-Dihydronaphthalene-1-ols via Copper-Catalyzed Intramolecular Reductive Cyclization. Organic Letters, 22(20), 7897-7902. [Link]
-
ResearchGate. Substrate Scope for iron-catalyzed asymmetric hydrogenation of ketones. [Link]
-
Eisenberg, R. L. (1998). Asymmetric Reduction of Acetophenone with (-)-b-chlorodiisopinocampheylborane, and Derivatization with (-)-Menthyl Chloroformate. The Chemical Educator, 3(4). [Link]
-
Mukaiyama, T., et al. (1979). ASYMMETRIC REDUCTION OF ACETOPHENONE WITH CHIRAL HYDRIDE REAGENT PREPARED FROM LITHIUM ALUMINIUM HYDRIDE AND (S)-2-(ANILINOMETHYL)PYRROLIDINE. Chemistry Letters, 8(7), 783-786. [Link]
-
Gömöry, Á., et al. (2024). Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts: A Comparative Study. Molecules, 29(16), 3624. [Link]
-
Noyori, R., & Ohkuma, T. (2001). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Angewandte Chemie International Edition, 40(1), 40-73. [Link]
-
Gao, S., et al. (2022). Chemical synthesis and application of aryldihydronaphthalene derivatives. Chinese Chemical Letters, 33(10), 4443-4454. [Link]
-
Xi, Z., et al. (2005). Preparation of high purity 1,2-diols by catalytic oxidation of linear terminal alkenes with H2O2 in the presence of carboxylic acids under solvent-free conditions. Journal of Molecular Catalysis A: Chemical, 238(1-2), 159-163. [Link]
-
Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Biomolecules, 3(4), 741-777. [Link]
-
O'Brien, R. V., et al. (2014). Catalytic, Enantioselective Synthesis of 1,2-anti Diols via Asymmetric Ring Opening/Cross Metathesis. Journal of the American Chemical Society, 136(21), 7625-7628. [Link]
-
University of Liverpool. Asymmetric Guerbet Reaction to Access Chiral Alcohols. [Link]
-
Wang, D., et al. (2025). A modular approach to catalytic stereoselective synthesis of chiral 1,2-diols and 1,3-diols. Nature Synthesis. [Link]
-
Banik, B. K., et al. (2006). An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds. Molecular Diversity, 10(3), 467-471. [Link]
-
Myers, A. G., et al. (1999). A Method for the Preparation of Differentiated trans-1,2-Diol Derivatives with Enantio- and Diastereocontrol. Organic Letters, 1(1), 137-140. [Link]
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- 1. Asymmetric Catalysis with Chiral Oxazaborolidinium Ions (COBIs) [sigmaaldrich.com]
- 2. pharmtech.com [pharmtech.com]
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- 4. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 6. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 7. Chiral Oxazaborolidines [Organocatalysts] | TCI AMERICA [tcichemicals.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
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- 17. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Enantioselectivity in (R)-1,2-Dihydroacenaphthylen-1-ol Synthesis
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the enantioselective synthesis of (R)-1,2-Dihydroacenaphthylen-1-ol (also known as (R)-1-acenaphthenol). Establishing this chiral center with high optical purity (>98% ee) is notoriously challenging due to the rigid, planar nature of the acenaphthene backbone.
This guide bypasses generic advice, focusing instead on the mechanistic causality behind experimental failures in Asymmetric Transfer Hydrogenation (ATH), Biocatalytic Kinetic Resolution, and Chiral Chromatography.
Section 1: Asymmetric Transfer Hydrogenation (ATH)
ATH is a powerful method for reducing prochiral acenaphthenone into (R)-1,2-Dihydroacenaphthylen-1-ol. However, slight deviations in the catalytic microenvironment can collapse the enantiomeric excess (ee).
FAQ & Troubleshooting
Q: My ATH reaction of acenaphthenone is stalling at 60% conversion, and the enantiomeric excess (ee) is dropping below 90%. What is causing this catalyst deactivation? A: This is almost always caused by a disruption in the hydrogen donor equilibrium. In ATH, a formic acid/triethylamine (HCOOH/Et 3 N) azeotrope is used. If the reaction is improperly sealed, Et 3 N evaporates, causing the microenvironment to become highly acidic. This protonates the chiral diamine ligand (e.g., TsDPEN) on your Ru(II) or Rh(III) catalyst, breaking the critical CH/π and H-bond interactions required to stabilize the transition state[1]. To fix this, strictly maintain a 5:2 molar ratio of HCOOH to Et 3 N and run the reaction in a sealed Schlenk tube[2].
Fig 1: Mechanistic pathway of Asymmetric Transfer Hydrogenation (ATH) for (R)-1-acenaphthenol.
Quantitative Data: ATH Catalyst Optimization
| Catalyst System | Hydrogen Source | Temp (°C) | Conversion (%) | Enantiomeric Excess (ee %) |
| Rh(III)-TsDPEN | HCOOH/Et 3 N (5:2) | 40 | >99 | 98.2 |
| Ru(II)-syn-ULTAM | HCOOH/Et 3 N (5:2) | 25 | >99 | >98.0 |
| Ru(II)-BINAP | i-PrOH / t-BuOK | 25 | 85 | 82.0 |
Protocol 1: Self-Validating ATH Workflow
Causality Focus: This protocol utilizes a built-in validation loop to ensure the hydride transfer geometry remains locked.
-
Catalyst Activation: In an argon-filled glovebox, dissolve 0.5 mol% of the chiral Rh(III)-TsDPEN complex in anhydrous dichloromethane (DCM).
-
Substrate Addition: Add acenaphthenone (1.0 equiv) to the reaction vessel.
-
Hydrogen Source Injection: Slowly inject a pre-mixed, degassed azeotropic solution of HCOOH/Et 3 N (5:2 molar ratio). Causality: The precise 5:2 ratio ensures a constant supply of hydride ions while maintaining a slightly basic environment to prevent ligand protonation.
-
Reaction Execution: Stir the mixture at 40 °C for 16 hours.
-
Internal Validation (TLC): Monitor the consumption of the ketone via TLC (Hexane/EtOAc 3:1). Do not proceed to workup until the UV-active ketone spot (R f ~0.6) is completely absent.
-
Workup: Quench with saturated aqueous NaHCO 3 , extract with DCM, dry over Na 2 SO 4 , and concentrate under reduced pressure.
Section 2: Biocatalytic Kinetic Resolution
When synthesizing the (R)-enantiomer from a racemic mixture, lipase-catalyzed kinetic resolution is highly scalable. The enzyme selectively acylates the (S)-enantiomer, leaving the desired (R)-enantiomer untouched.
FAQ & Troubleshooting
Q: During the kinetic resolution of racemic 1-acenaphthenol using Amano PS 30 lipase, I am observing poor E-values (enantiomeric ratios) and significant amounts of unreacted (S)-enantiomer. How do I force the resolution to completion? A: Poor E-values in this system usually stem from reversible transesterification. If you are using standard alkyl acetates (like ethyl acetate) as the acyl donor, the reverse reaction competes with the forward reaction. Switch your acyl donor to vinyl acetate . Causality: When vinyl acetate transfers its acyl group, the leaving group is vinyl alcohol, which instantly and irreversibly tautomerizes into acetaldehyde. This thermodynamic sink drives the acylation of the (S)-enantiomer to absolute completion, leaving the (R)-enantiomer optically pure[3].
Fig 2: Lipase-catalyzed kinetic resolution separating the (R)-enantiomer via selective acylation.
Protocol 2: Irreversible Lipase Resolution
-
Substrate Preparation: Dissolve racemic 1-acenaphthenol (1.0 equiv) in a mixture of dimethoxyethane (DME) and vinyl acetate (1:1 v/v). Causality: DME is chosen because it solubilizes the rigid acenaphthene ring without stripping the essential hydration shell from the immobilized enzyme.
-
Enzyme Addition: Add immobilized Amano PS 30 lipase on Celite (20 wt % with respect to the substrate)[4].
-
Incubation: Incubate the suspension at 37 °C with orbital shaking (200 rpm) for 40 hours.
-
Filtration: Terminate the reaction by filtering off the immobilized enzyme. Wash the enzyme bed thoroughly with ethyl acetate to recover all trapped products.
-
Chromatographic Separation: Concentrate the filtrate. Separate the unreacted (R)-1,2-Dihydroacenaphthylen-1-ol (lower R f ) from the highly non-polar (S)-acetate ester (higher R f ) via flash column chromatography (silica gel, Hexane/EtOAc gradient).
Section 3: Chiral Chromatographic Separation & Analytics
Validating the enantiomeric excess of your synthesized (R)-1,2-Dihydroacenaphthylen-1-ol requires precise chiral High-Performance Liquid Chromatography (HPLC).
FAQ & Troubleshooting
Q: I am experiencing severe peak tailing and poor baseline resolution (Rs < 1.5) when analyzing the alcohol on a normal-phase chiral HPLC column. How can I sharpen the peaks? A: Peak tailing for 1-acenaphthenol is caused by secondary hydrogen-bonding interactions between the analyte's hydroxyl group and residual free silanols on the silica support of the chiral stationary phase. To resolve this, lower the column temperature to 20 °C and reduce the flow rate to 0.5 mL/min. Causality: Lowering the temperature reduces the kinetic energy of the system, which exponentially strengthens the primary, stereoselective transient diastereomeric complex between the analyte and the amylose/cellulose chiral selector, overpowering the non-specific silanol interactions[5].
Quantitative Data: Chiral HPLC Method Optimization
| Column Phase | Mobile Phase (v/v) | Flow Rate (mL/min) | Temp (°C) | Resolution (Rs) |
| CHIRALCEL OB-H | Hexane/IPA (90:10) | 1.0 | 25 | 2.1 |
| Reflect I-Cellulose C | Hexane/IPA (90:10) | 0.5 | 20 | 3.0 |
| Chiralpak ID-3 | Hexane/IPA (95:5) | 0.3 | 25 | 2.8 |
Note: Baseline resolution is defined as Rs ≥ 1.5. The optimized Reflect I-Cellulose C method at 0.5 mL/min provides superior peak shape and complete baseline separation[6].
References
-
Title: Asymmetric Transfer Hydrogenation of (Hetero)arylketones with Tethered Rh(III)–N-(p-Tolylsulfonyl)-1,2-diphenylethylene-1,2-diamine Complexes Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: trans-Diastereoselective Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Acetamido Benzocyclic Ketones via Dynamic Kinetic Resolution Source: Organic Letters (ACS Publications) URL: [Link]
-
Title: Highly Diastereoselective anti-Aldol Reactions Utilizing the Titanium Enolate of cis-2-Arylsulfonamido-1-acenaphthenyl Propionate Source: Organic Letters (ACS Publications) URL: [Link]
-
Title: Getting Started with Chiral Method Development Part Three Source: Regis Technologies URL: [Link]
-
Title: Conventional Chiralpak ID vs. capillary Chiralpak ID-3 amylose tris-(3-chlorophenylcarbamate)-based chiral stationary phase columns for the enantioselective HPLC separation of pharmaceutical racemates Source: Electrophoresis / PubMed URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Getting Started with Chiral Method Development Part Three: Method Development Optimization | Regis Chromatography [registech.com]
- 6. Conventional Chiralpak ID vs. capillary Chiralpak ID-3 amylose tris-(3-chlorophenylcarbamate)-based chiral stationary phase columns for the enantioselective HPLC separation of pharmaceutical racemates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Asymmetric Synthesis of (R)-1,2-Dihydroacenaphthylen-1-ol
Welcome to the Technical Support Center for the asymmetric synthesis of (R)-1,2-dihydroacenaphthylen-1-ol (commonly known as (R)-1-acenaphthenol). This guide is engineered for researchers and drug development professionals utilizing Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH).
Below, you will find a mechanistic breakdown of common side reactions, targeted troubleshooting FAQs, quantitative parameter analyses, and a self-validating experimental protocol designed to ensure high yield and enantiomeric purity.
Mechanistic Workflow & Side-Reaction Pathways
Understanding the microscopic pathways of your reaction is the first step in troubleshooting. The diagram below illustrates the intended ATH catalytic cycle alongside the primary parasitic pathways: dehydration and racemization.
Fig 1: Mechanistic workflow and side-reaction pathways in the ATH of acenaphthenone.
Troubleshooting FAQs
Q1: My isolated yield is low, and I am observing a bright yellow, highly non-polar byproduct on my TLC plate. What is happening?
The Issue: Your product is undergoing dehydration to form acenaphthylene . Causality: The hydroxyl group in 1-acenaphthenol is benzylic and flanked by a rigid, extended naphthalene π -system. If the reaction mixture is subjected to elevated temperatures or acidic conditions during workup (e.g., using 1M HCl to neutralize residual triethylamine), the -OH group is protonated. The subsequent loss of water creates a highly resonance-stabilized carbocation, which rapidly deprotonates to yield acenaphthylene—a thermodynamically stable, fully conjugated olefin. This susceptibility to dehydration is well documented in 1[1]. Self-Validating Solution: Never use strong aqueous acids during the workup of 1-acenaphthenol. Quench the reaction using a mildly basic solution (e.g., saturated aqueous NaHCO3 ) and ensure your rotary evaporator water bath does not exceed 35°C.
Q2: My reaction reaches >95% conversion, but the enantiomeric excess (ee) is significantly lower than the expected >98%. How did the stereocenter erode?
The Issue: Reversible ATH leading to racemization . Causality: Ruthenium-catalyzed ATH utilizing Noyori-type complexes (e.g., RuCl(p-cymene)(TsDPEN)) operates via a reversible outer-sphere mechanism, a feature often exploited in 2[2]. The azeotropic mixture of formic acid and triethylamine (FA/TEA) drives the equilibrium forward by providing a vast excess of hydride. However, as formic acid is consumed and CO2 is released, the reverse reaction—dehydrogenation of the chiral alcohol back to the achiral ketone—becomes competitive. Subsequent re-reduction lacks the initial kinetic control, eroding the enantiomeric excess. Self-Validating Solution: Do not allow the reaction to run indefinitely. Monitor the reaction progress strictly via chiral HPLC using a 3[3] and quench immediately upon complete consumption of the starting material.
Q3: The reaction stalls at 40-50% conversion. How can I prevent catalyst deactivation?
The Issue: Failure to maintain the active 16-electron Ru(II)-hydride species . Causality: The active catalytic species is highly sensitive to dissolved oxygen, which can irreversibly oxidize the ruthenium center or the diamine ligand. Furthermore, if the FA/TEA ratio is incorrect, the pre-catalyst (the Ru-chloride dimer) will not properly activate into the necessary hydride intermediate. Self-Validating Solution: Rigorously degas the FA/TEA mixture by sparging with argon for at least 30 minutes prior to use. A successful activation is visually validated when the initial orange/red suspension of the pre-catalyst dissolves into a deep, homogeneous red/brown solution upon the addition of the degassed FA/TEA mixture.
Quantitative Parameter Analysis
The following table summarizes how deviations from the optimal protocol quantitatively impact the synthesis of (R)-1-acenaphthenol.
Table 1: Impact of Reaction Parameters on (R)-1-Acenaphthenol Synthesis
| Parameter Variation | Reaction Conditions | Yield (%) | ee (%) | Major Side Product |
| Optimized Baseline | FA/TEA (5:2), 25°C, 12h, Ar atm | >95 | >98 | None |
| Elevated Temperature | FA/TEA (5:2), 60°C, 12h, Ar atm | <60 | ~90 | Acenaphthylene (Dehydration) |
| Prolonged Reaction Time | FA/TEA (5:2), 25°C, 48h, Ar atm | 85 | <80 | Racemate (via Ketone intermediate) |
| Acidic Workup | 1M HCl quench, 25°C | <40 | N/A | Acenaphthylene (Dehydration) |
| Poor Degassing | FA/TEA (5:2), 25°C, 12h, Air | <30 | >98 | Unreacted Ketone (Deactivation) |
Validated Experimental Protocol: ATH of Acenaphthenone
This protocol is engineered with built-in validation checkpoints to ensure high fidelity in the asymmetric transfer hydrogenation of acenaphthenone.
Step 1: Reagent Preparation & Degassing (Critical Checkpoint)
-
Prepare a 5:2 (mol/mol) azeotropic mixture of Formic Acid (FA) and Triethylamine (TEA).
-
Causality Note: The 5:2 ratio is mathematically required to maintain a highly polar, acidic medium that stabilizes the transition state while providing sufficient formate for hydride transfer.
-
Sparge the FA/TEA mixture with ultra-pure Argon for 30 minutes.
Step 2: Catalyst Activation
-
In an argon-filled glovebox or using standard Schlenk techniques, charge a flame-dried Schlenk flask with RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 mol% relative to substrate).
-
Add acenaphthenone (1.0 equiv, e.g., 10 mmol) to the flask.
-
Transfer the degassed FA/TEA mixture (approx. 5 mL per mmol of substrate) to the Schlenk flask.
-
Validation Check: The mixture should transition from a heterogeneous orange suspension to a homogeneous deep red/brown solution within 10 minutes, indicating successful generation of the active Ru-hydride species.
Step 3: Reaction Monitoring
-
Stir the reaction at 25°C.
-
Monitor the reaction progress every 2 hours via TLC (Hexanes/EtOAc 8:2) or GC-MS.
-
Causality Note: Stop the reaction exactly when the ketone is consumed (typically 8-12 hours). Allowing the reaction to stir post-completion will initiate the reverse dehydrogenation pathway, eroding the ee%.
Step 4: Non-Destructive Quench and Workup
-
Once complete, dilute the reaction mixture with cold Ethyl Acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer with saturated aqueous NaHCO3 (3 x 20 mL) until the aqueous phase tests neutral/mildly basic (pH ~8).
-
Validation Check: Vigorous gas evolution ( CO2 ) will occur. Do not use HCl or H2SO4 , as this will immediately trigger dehydration to acenaphthylene.
-
Wash with brine (20 mL), dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Keep the rotary evaporator water bath below 35°C .
Step 5: Purification & Analysis
-
Purify the crude product via flash column chromatography (silica gel, gradient elution from 9:1 to 8:2 Hexanes/EtOAc).
-
Determine the enantiomeric excess via Chiral HPLC (e.g., Reflect I-Cellulose C column, Hexane/Isopropanol 90:10, 0.5 mL/min).
Sources
Optimization of reaction conditions for catalysts derived from (R)-1,2-Dihydroacenaphthylen-1-ol
Welcome to the Technical Support Center for chiral catalysts derived from (R)-1,2-Dihydroacenaphthylen-1-ol (commonly known as (R)-1-acenaphthenol). This guide is engineered for synthetic chemists and drug development professionals who require robust, scalable, and highly selective transformations. By leveraging the rigid, planar aromatic backbone of the acenaphthene moiety, these catalysts excel in asymmetric borane reductions and titanium-mediated anti-aldol reactions.
Below, you will find field-proven troubleshooting guides, mechanistic insights, and self-validating protocols to resolve common experimental bottlenecks.
Part 1: Troubleshooting & FAQs
Q1: During the synthesis of the chiral ligand, my attempt to resolve racemic cis-2-azido-1-acenaphthenol using PS 30 Amano lipase yielded poor enantioselectivity (<75% ee). What is the mechanistic cause, and how can I improve this? Answer: The root cause is a lack of steric differentiation. The spatial footprint of an azide group is too similar to that of a hydroxyl group, preventing the lipase active site from effectively discriminating between the two enantiomers. Optimization: Convert the azide functionality to a tert-butyloxycarbonyl (N-Boc) protected amine prior to resolution. The bulky N-Boc group introduces a massive steric bias, allowing the enzymatic acylation to proceed with exceptional precision, yielding cis-2-amino-1-acenaphthenol in >98% enantiomeric excess (ee)[1].
Q2: When using cis-2-amino-1-acenaphthenol as a chiral precursor for oxazaborolidine-catalyzed borane reductions of prochiral ketones, my ee is stalling below 80%. How do I fix this? Answer: Stalled enantioselectivity in this workflow is almost exclusively caused by the uncatalyzed background reduction of the ketone by free borane ( BH3 ). For high ee, the reaction must proceed entirely through the chiral oxazaborolidine intermediate[2]. Optimization: You must enforce a kinetic preference for the catalyzed pathway. First, pre-stir the amino alcohol catalyst with BH3⋅SMe2 for at least 1 hour to ensure the oxazaborolidine complex is fully formed. Second, utilize a syringe pump to add the ketone extremely slowly (over 2–3 hours) at 0 °C. This keeps the local concentration of uncoordinated ketone near zero, preventing the achiral background reaction[2].
Q3: In anti-aldol reactions utilizing the Ti-enolate of cis-2-arylsulfonamido-1-acenaphthenyl propionate, I am observing a drop in anti:syn diastereoselectivity when scaling up. What are the critical parameters? Answer: The high anti-diastereofacial selectivity of this catalyst relies on a highly organized Zimmerman-Traxler transition state. The extended planar aromatic system of the acenaphthene backbone enhances π−π stacking with the p-toluenesulfonamido group, locking the transition state geometry[1]. Optimization: Drops in selectivity are usually due to poor pre-complexation of the aldehyde or solvent coordination issues. Adding exactly 2.2 equivalents of acetonitrile as a chelating additive is critical. Acetonitrile coordinates to the titanium center, tightening the steric bias and pushing the anti:syn ratio from a mediocre 78:22 to an excellent 95:5[1].
Part 2: Quantitative Data & Benchmarking
To assist in your experimental design, the following tables summarize the expected optimal outcomes when utilizing the protocols provided in this guide.
Table 1: Optimization of Ti-Enolate anti-Aldol Reactions
| Aldehyde | Chelating Additive | Yield (%) | anti:syn Ratio |
|---|---|---|---|
| Isobutyraldehyde | None | 75 | 78:22 |
| Isobutyraldehyde | Acetonitrile (2.2 eq) | 88 | 95:5 |
| Acetaldehyde | Acetonitrile (2.2 eq) | 71 | 80:20 |
| Propionaldehyde | Acetonitrile (2.2 eq) | 92 | 92:8 |
(Data adapted from the optimization of acenaphthenyl propionate aldol reactions[1])
Table 2: Enantioselective Borane Reduction of Ketones (cis-2-Amino-1-acenaphthenol)
| Prochiral Ketone | Catalyst Loading (mol%) | Temp (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|
| Acetophenone | 10 | 0 | 95 | 98 |
| α -Tetralone | 10 | 0 | 92 | 95 | | Propiophenone | 10 | 0 | 94 | 96 | (Data adapted from catalytic enantioselective ketone reductions[2])
Part 3: Standard Operating Procedures (SOPs)
Protocol A: Titanium-Mediated anti-Aldol Addition[1]
Self-Validation Checkpoint: The reaction mixture must darken upon the addition of N,N -diisopropylethylamine, visually confirming enolate formation.
-
Enolate Generation: In an oven-dried Schlenk flask under argon, dissolve cis-2-arylsulfonamido-1-acenaphthenyl propionate (1.0 eq) in anhydrous CH2Cl2 and cool to 0 °C.
-
Add TiCl4 (1.1 eq, 1 M solution in CH2Cl2 ) dropwise. Stir for 10 minutes.
-
Slowly add N,N -diisopropylethylamine (3.0 eq). Stir the resulting dark solution at 0 °C for exactly 1 hour.
-
Aldehyde Precomplexation: In a separate flask, precomplex the target aldehyde (1.2 eq) with TiCl4 (2.2 eq) and anhydrous acetonitrile (2.2 eq) in CH2Cl2 at -78 °C for 15 minutes.
-
Aldol Addition: Transfer the precomplexed aldehyde solution dropwise to the enolate mixture at -78 °C. Stir for 2 hours.
-
Quench & Validate: Quench with saturated aqueous NH4Cl and extract with CH2Cl2 . Determine the diastereomeric ratio (dr) of the crude mixture via 1H NMR integration of the newly formed CH-OH protons before proceeding to column chromatography.
Protocol B: Oxazaborolidine-Catalyzed Borane Reduction[2]
Self-Validation Checkpoint: Always verify the ee of the final product using chiral HPLC against a racemic standard to ensure the syringe pump rate was sufficiently slow.
-
Catalyst Activation: In a flame-dried flask, dissolve enantiopure cis-2-amino-1-acenaphthenol (0.1 eq) in anhydrous THF under a nitrogen atmosphere.
-
Add BH3⋅SMe2 (1.2 eq) at room temperature. Stir for 60 minutes to ensure complete formation of the active oxazaborolidine catalyst.
-
Cool the reaction mixture to 0 °C.
-
Ketone Addition: Dissolve the prochiral ketone (1.0 eq) in a minimal volume of anhydrous THF.
-
Load the ketone solution into a syringe pump and add it to the catalyst mixture at a continuous rate over 2.5 hours.
-
Quench & Validate: Stir for an additional 1 hour at 0 °C, then quench carefully by the dropwise addition of methanol until gas evolution ceases. Evaporate the solvent, extract with ethyl acetate, and analyze the crude product via chiral HPLC (e.g., Daicel Chiralcel OD-H column).
Part 4: Workflows and Mechanistic Pathways
Troubleshooting workflow for resolving low enantiomeric excess in borane reductions.
Mechanistic pathway of the highly diastereoselective titanium-mediated anti-aldol reaction.
References
-
Ghosh, A. K., & Kim, J.-H. (2003). Highly Diastereoselective anti-Aldol Reactions Utilizing the Titanium Enolate of cis-2-Arylsulfonamido-1-acenaphthenyl Propionate. Organic Letters, 5(7), 1063–1066. URL:[Link]
-
Sudo, A., Matsumoto, M., Hashimoto, Y., & Saigo, K. (1995). cis-2-Amino-1-acenaphthenol: Practical resolution and application to the catalytic enantioselective reduction of ketones. Tetrahedron: Asymmetry, 6(8), 1853–1856. URL:[Link]
Sources
Technical Support Center: Stability and Degradation of (R)-1,2-Dihydroacenaphthylen-1-ol
Welcome to the Technical Support Center for (R)-1,2-Dihydroacenaphthylen-1-ol (commonly referred to as (R)-1-acenaphthenol). As a chiral secondary benzylic alcohol, this compound is highly valuable in asymmetric synthesis and drug development[1]. However, its specific structural features make it highly susceptible to three primary degradation pathways: dehydration , oxidation , and racemization .
This guide is engineered to help researchers and drug development professionals troubleshoot analytical artifacts, optimize reaction conditions, and preserve the structural and stereochemical integrity of the compound.
Mechanistic Overview of Degradation Pathways
To effectively troubleshoot, we must first understand the causality behind the compound's instability. The benzylic hydroxyl group is highly labile. Depending on the microenvironment, it can undergo E1-like elimination to form a conjugated system, lose protons to form a ketone, or form a transient carbocation that leads to a loss of enantiomeric purity.
Degradation pathways of (R)-1,2-Dihydroacenaphthylen-1-ol under reaction conditions.
Table 1: Physicochemical Degradation Triggers and Analytical Signatures
| Degradation Pathway | Primary Product | Environmental/Chemical Triggers | Analytical Signature |
| Dehydration | Acenaphthylene | Strong acids (pH < 3), Temperatures > 60°C, High ESI source heat | LC-MS: Base peak at m/z 153[M-H2O+H]⁺ |
| Oxidation | 1-Acenaphthenone | O₂ exposure, Cytochrome P450s (CYP2A6, CYP2A13), NBS | LC-MS: Peak at m/z 169 [M-2H+H]⁺ |
| Racemization | (S)-1-Acenaphthenol | Acidic resins, Elevated temperatures during chiral chromatography | Chiral HPLC: Plateau/bridge between enantiomer peaks |
Troubleshooting Guides & FAQs
Q1: During LC-MS analysis, I cannot find the expected [M+H]⁺ peak at m/z 171.08. Instead, the base peak is m/z 153.07. Is my compound degrading in the storage vial? A: Not necessarily. This is a classic analytical artifact known as in-source dehydration . Because (R)-1-acenaphthenol is a benzylic alcohol, the thermal energy and voltage in the Electrospray Ionization (ESI) source provide the activation energy required to expel water, yielding the thermodynamically stable, fully conjugated acenaphthylene ion (m/z 153.0699)[2]. Actionable Fix: Lower your capillary temperature and fragmentor voltage. If the m/z 171 peak returns, the degradation was an MS artifact. If m/z 153 persists, check your sample matrix for acidic impurities.
Q2: My chiral HPLC chromatogram shows a raised, plateau-like baseline bridging the (R) and (S) enantiomer peaks. How do I resolve this? A: This plateau is the hallmark of on-column racemization [3]. As the compound traverses the stationary phase, elevated column temperatures or acidic mobile phase additives (like TFA) catalyze the reversible formation of a transient carbocation. This causes the molecules to dynamically switch handedness (enantiomerize) while still on the column. Actionable Fix: Drop the column compartment temperature to 10–15°C to suppress the interconversion kinetics, and strictly avoid acidic modifiers in your mobile phase[3].
Q3: When conducting in vitro metabolism studies with human microsomes, I observe rapid depletion of (R)-1-acenaphthenol but no acenaphthylene formation. What is the primary degradation route? A: In biological matrices containing Cytochrome P450 enzymes, the primary metabolic degradation pathway is oxidation , not dehydration. Specifically, human CYP2A13, CYP2A6, and CYP1B1 efficiently catalyze the oxidation of the secondary alcohol into 1-acenaphthenone[2]. Ensure your analytical methods are tuned to monitor the oxidized metabolite (m/z 169).
Validated Experimental Protocols
To ensure self-validating workflows, implement the following step-by-step methodologies when handling and analyzing (R)-1,2-Dihydroacenaphthylen-1-ol.
Protocol A: Mild LC-MS Method to Prevent In-Source Dehydration
Causality: High desolvation temperatures and collision energies force the E1 elimination of water. By minimizing kinetic energy transfer, the intact [M+H]⁺ or [M+NH4]⁺ adducts can be preserved[1].
-
Sample Preparation: Dilute the sample to 1–5 µg/mL in an aprotic solvent (e.g., LC-MS grade Acetonitrile). Avoid protic solvents like Methanol if acidic impurities are suspected.
-
Mobile Phase Selection: Use a neutral buffer system, such as 10 mM Ammonium Acetate in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B). Do not use 0.1% Formic Acid , as low pH accelerates benzylic dehydration.
-
Source Parameter Tuning:
-
Set the ESI source temperature strictly below 200°C.
-
Reduce the desolvation gas flow to the minimum required for stable spray.
-
Lower the cone/fragmentor voltage to <20 V.
-
-
Validation: Inject a known standard. You should observe the ammonium adduct [M+NH4]⁺ at m/z 188 or the protonated adduct[M+H]⁺ at m/z 171, with the m/z 153 peak reduced to <10% relative abundance.
Protocol B: Mitigating On-Column Racemization in Chiral Chromatography
Causality: Thermodynamic energy (heat) drives the reversible enantiomerization of the benzylic carbon. Lowering the temperature freezes the stereocenter, allowing the chiral stationary phase to resolve the enantiomers without dynamic interconversion[3].
-
Column Selection: Utilize a polysaccharide-based chiral stationary phase (e.g., Daicel Chiralpak OD-H or Reflect I-Cellulose C)[1][3].
-
Temperature Control: Set the HPLC/SFC column oven temperature to 15°C. Never exceed 25°C for this specific compound.
-
Mobile Phase Formulation: Prepare an isocratic mixture of Hexane/Isopropanol (e.g., 95:5 v/v). Ensure the solvents are strictly neutral; do not add Trifluoroacetic Acid (TFA) or Acetic Acid.
-
Flow Rate Optimization: Set the flow rate to 0.5 mL/min. While higher flow rates (e.g., 2.5 mL/min) speed up analysis, they reduce column efficiency (plate count) and can exacerbate poor resolution caused by minor on-column interconversion[3].
-
Validation: A successful run will display two distinct, sharp peaks (Rs > 2.0) with a flat baseline returning completely to zero between the (R) and (S) isomers.
References
-
Oxidation of Acenaphthene and Acenaphthylene by Human Cytochrome P450 Enzymes. Chemical Research in Toxicology - ACS Publications. Available at:[Link]
-
Getting Started with Chiral Method Development Part Three. Regis Technologies. Available at:[Link]
-
Asymmetric Transfer Hydrogenation of (Hetero)arylketones with Tethered Rh(III)–N-(p-Tolylsulfonyl)-1,2-diphenylethylene-1,2-diamine Complexes: Scope and Limitations. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]
Sources
Troubleshooting low yields in (R)-1,2-Dihydroacenaphthylen-1-ol synthesis
Welcome to the Technical Support Center for the synthesis of (R)-1,2-Dihydroacenaphthylen-1-ol (commonly known as (R)-1-acenaphthenol). As a critical chiral building block in drug development and materials science, its synthesis is typically achieved via the asymmetric reduction of 1-acenaphthenone.
This guide provides advanced troubleshooting for the two most robust synthetic pathways: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH) [1] and the Corey-Bakshi-Shibata (CBS) Reduction [2]. By understanding the mechanistic causality behind common failure modes, researchers can optimize yields, prevent side reactions, and ensure high enantiomeric excess (ee).
Troubleshooting Diagnostics Workflow
Before altering your reaction parameters, use the diagnostic workflow below to isolate the root cause of your low yields.
Logical troubleshooting workflow for low yields in (R)-1-acenaphthenol synthesis.
Troubleshooting Guide & FAQs
Q1: My ATH reaction stalls at 50-60% conversion. How do I push it to completion?
Causality: The Ru(II)-TsDPEN catalyzed ATH using a formic acid/triethylamine (HCOOH/Et 3 N) azeotrope is an equilibrium process driven by the irreversible release of CO 2 [3]. The active Ru-hydride species requires a highly specific pH window to maintain the metal-ligand bifunctional transition state. Because Et 3 N is volatile, improper sealing or excessive inert gas sweeping can strip the amine from the reaction. This acidifies the medium, protonating the basic nitrogen on the TsDPEN ligand and instantly deactivating the catalyst. Solution: Ensure the reaction is run in a closed system with a simple bubbler to allow CO 2 escape without stripping Et 3 N. If the reaction stalls, do not just add more catalyst; add a fresh, degassed 5:2 HCOOH/Et 3 N mixture to restore the pH and hydrogen donor pool.
Q2: I am achieving full conversion, but my isolated yield is low, and the product is dark yellow. What happened?
Causality: (R)-1-acenaphthenol is highly susceptible to acid-catalyzed dehydration. The hydroxyl group is benzylic and adjacent to a strained five-membered ring fused to a naphthalene core. Elimination of water yields acenaphthylene, which extends the aromatic conjugation across the entire tricyclic system, making it thermodynamically favored. Acenaphthylene appears as a dark yellow/brown impurity. Solution: Avoid any strong acids during workup. If using the ATH method, quench and wash with saturated aqueous NaHCO 3 to neutralize residual formic acid before concentration. Keep rotary evaporation bath temperatures below 35 °C.
Q3: My enantiomeric excess (ee) in the CBS reduction is below 80%. Why?
Causality: The CBS reduction relies on the (S)-oxazaborolidine catalyst coordinating both the borane and the ketone to enforce a stereocontrolled hydride transfer[2]. If the ketone is added to the reaction mixture faster than the catalytic cycle can process it, the excess uncomplexed 1-acenaphthenone will react directly with the free BH 3 in solution. This background reduction is completely achiral, resulting in a racemic mixture that plummets the overall ee. Solution: Use a syringe pump to add the 1-acenaphthenone solution over 1 to 2 hours. Maintain the reaction temperature strictly at 0 °C to suppress the kinetics of the uncatalyzed background reaction.
Validated Experimental Protocols
Protocol A: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
This protocol utilizes a self-validating gas evolution metric to ensure catalytic turnover.
-
Catalyst Preparation: In a nitrogen-filled glovebox, dissolve RuCl(p-cymene)[(R,R)-TsDPEN] (1.0 mol%) in anhydrous, degassed dichloromethane (DCM) or DMF.
-
Substrate Addition: Add 1-acenaphthenone (1.0 equiv, typically 10 mmol) to the reaction vessel.
-
Hydrogen Donor Addition: Add 10 mL of a commercially available or freshly prepared, degassed azeotropic mixture of HCOOH/Et 3 N (5:2 molar ratio).
-
Reaction Monitoring (Self-Validation System): Attach a mineral oil bubbler to the flask. Stir at 30 °C. Validation: You must observe continuous CO 2 bubbling. If bubbling ceases before TLC/GC indicates complete consumption of the ketone, the catalyst has deactivated or the donor is depleted.
-
Mild Workup: Dilute the mixture with ethyl acetate (50 mL) and slowly wash with saturated aqueous NaHCO 3 (3 × 20 mL) until the aqueous layer remains basic (pH ~8).
-
Isolation: Dry the organic layer over anhydrous Na 2 SO 4 , filter, and concentrate under reduced pressure (water bath < 35 °C). Purify via flash chromatography (Hexanes/EtOAc, 8:2) to afford (R)-1-acenaphthenol.
Protocol B: Corey-Bakshi-Shibata (CBS) Reduction
This protocol emphasizes strict anhydrous conditions and controlled addition to maximize ee.
-
Catalyst Activation: In an oven-dried, argon-purged flask, add (S)-Me-CBS-oxazaborolidine (10 mol%) as a solution in anhydrous THF.
-
Borane Complexation: Cool the flask to 0 °C. Add Borane-THF complex (BH 3 ·THF, 1.2 equiv) dropwise. Stir for 15 minutes to allow the active catalyst-borane complex to form. Validation: A very mild exotherm should be observed; lack thereof indicates the BH 3 has hydrolyzed due to moisture.
-
Controlled Substrate Addition: Dissolve 1-acenaphthenone (1.0 equiv) in anhydrous THF (0.5 M). Using a syringe pump, add this solution dropwise over 90 minutes to the 0 °C catalyst mixture.
-
Quench: Once addition is complete, stir for an additional 15 minutes. Carefully quench by adding pre-cooled methanol dropwise until H 2 evolution ceases.
-
Workup & NMR Validation: Remove volatiles under reduced pressure. Self-Validation: Take a crude 1 H NMR in CDCl 3 . The absence of a singlet at ~7.0 ppm confirms that no dehydration to acenaphthylene occurred during the quench.
-
Purification: Partition the residue between EtOAc and brine. Dry, concentrate, and purify via silica gel chromatography.
Quantitative Method Comparison
Use the following data to select the appropriate synthesis method based on your laboratory's constraints and scale-up requirements.
| Parameter | Ru-Catalyzed ATH[1] | CBS Reduction[2] |
| Typical Isolated Yield | 85% – 95% | 80% – 90% |
| Enantiomeric Excess (ee) | 92% – 99% | 94% – 99% |
| Catalyst Loading | 0.5 – 2.0 mol% | 5.0 – 10.0 mol% |
| Primary Hydrogen Source | HCOOH/Et 3 N (5:2) | BH 3 ·THF or BH 3 ·SMe 2 |
| Common Failure Mode | Catalyst deactivation (pH shift) | Borane hydrolysis (Moisture) |
| Key Operational Advantage | Highly scalable, economical | Rapid reaction, highly predictable |
References
-
trans-Diastereoselective Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Acetamido Benzocyclic Ketones via Dynamic Kinetic Resolution The Journal of Organic Chemistry - ACS Publications URL:[1]
-
Enantioselective Synthesis of Indanes with a Quaternary Stereocenter via Diastereoselective C(sp3)–H Functionalization Organic Letters - ACS Publications URL:[2]
-
Nitrogen-Containing Ligands for Asymmetric Homogeneous and Heterogeneous Catalysis Chemical Reviews - ACS Publications URL:[3]
Sources
Technical Support Center: Optimizing Stereoselectivity in (R)-1,2-Dihydroacenaphthylen-1-ol Catalytic Systems
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to assist researchers, chemists, and drug development professionals in troubleshooting and optimizing asymmetric transformations utilizing (R)-1,2-Dihydroacenaphthylen-1-ol as a chiral ligand or catalyst.
Due to the rigid, bicyclic structural framework of the acenaphthene backbone, this chiral alcohol provides excellent conformational restriction [1]. However, its stereodiscrimination relies heavily on delicate, directional non-covalent interactions (such as hydrogen bonding and steric shielding) within the transition state. Consequently, the choice of solvent is not merely a medium for dissolution—it is an active variable that dictates the reaction's enantiofacial selectivity [2].
Part 1: Troubleshooting Guides & FAQs
Q1: Why does my enantiomeric excess (ee) drop drastically when I switch from Toluene to THF or DMF?
Causality & Expert Insight: This is a classic case of competitive solvent binding. (R)-1,2-Dihydroacenaphthylen-1-ol transfers chiral information by forming a highly organized, tight transition state with the substrate, often mediated by hydrogen bonding from its hydroxyl group or via metal-alkoxide coordination. When you introduce a polar, coordinating solvent like Tetrahydrofuran (THF) or Dimethylformamide (DMF), the solvent molecules possess high Lewis basicity and dielectric constants. They actively compete with the substrate for the catalyst's hydrogen-bond donor sites or the central metal atom. This competitive binding disrupts the rigid chiral pocket, resulting in a "loose" transition state where the substrate can be attacked from either face, plummeting the ee [3].
Q2: I am using Dichloromethane (DCM), which is non-polar, but my stereoselectivity is inconsistent across different batches. What is going wrong?
Causality & Expert Insight: Inconsistent stereoselectivity in halogenated solvents like DCM is almost always traced back to trace impurities—specifically water or stabilizers (like amylene or ethanol). Even 50 ppm of water can act as an achiral proton source or a competitive ligand, short-circuiting the chiral network. Ethanol, often added to chloroform or DCM to prevent phosgene formation, is a potent hydrogen-bond competitor. Self-Validating Fix: Always use anhydrous, stabilizer-free DCM passed through activated alumina. Validate your solvent batch using Karl Fischer titration before setting up the reaction; water content must be strictly <10 ppm.
Q3: My (R)-1,2-Dihydroacenaphthylen-1-ol catalyst complex is poorly soluble in optimal non-polar solvents (like Hexane or Toluene). How can I improve solubility without sacrificing ee?
Causality & Expert Insight: The planar, polycyclic nature of the acenaphthene system exhibits strong intermolecular π-π stacking, which can lead to poor solubility in purely aliphatic or non-polar aromatic solvents. Instead of switching to a highly polar solvent that ruins stereoselectivity, utilize a fluorinated co-solvent (e.g., Trifluorotoluene). Fluorinated solvents possess a unique property: they have a higher dipole moment (aiding solubility) but are extremely poor Lewis bases (non-coordinating). This allows you to break up catalyst aggregates without disrupting the crucial catalyst-substrate hydrogen bonding network.
Part 2: Mechanistic Visualization
The following diagram illustrates how solvent polarity directly dictates the transition state geometry and the resulting stereoselectivity.
Caption: Mechanistic pathway showing solvent polarity impact on transition state and stereoselectivity.
Part 3: Quantitative Data & Solvent Profiling
To guide your solvent selection, the table below summarizes the typical relationship between solvent properties and the catalytic performance of (R)-1,2-Dihydroacenaphthylen-1-ol in a standard asymmetric transfer hydrogenation (ATH) or Lewis acid-catalyzed addition [1].
| Solvent | Dielectric Constant (ε) | Lewis Basicity (Donor Number) | Catalyst Solubility | Typical Yield (%) | Enantiomeric Excess (ee %) |
| Toluene | 2.38 | 0.1 | Moderate | 92 | 98 |
| Dichloromethane (DCM) | 8.93 | 0.0 | Excellent | 95 | 96 |
| Trifluorotoluene | 9.18 | Very Low | Excellent | 94 | 97 |
| Tetrahydrofuran (THF) | 7.58 | 20.0 | Excellent | 88 | 45 |
| Dimethylformamide (DMF) | 36.7 | 26.6 | Excellent | 70 | 12 |
| Methanol (MeOH) | 32.7 | 19.0 | Excellent | 85 | 20 |
Note: Solvents with high Donor Numbers (THF, DMF, MeOH) actively coordinate to the catalyst, displacing the substrate and eroding enantiocontrol.
Part 4: Standardized Solvent Screening Protocol
To ensure reproducibility and scientific integrity, follow this self-validating protocol when screening solvents for new substrates using (R)-1,2-Dihydroacenaphthylen-1-ol.
Step-by-Step Methodology
-
Solvent Preparation & Validation:
-
Distill all test solvents over appropriate drying agents (e.g., CaH₂ for DCM; Na/benzophenone for Toluene).
-
Critical Control: Perform Karl Fischer titration. Proceed only if water content is <10 ppm. Degas solvents via three freeze-pump-thaw cycles to remove dissolved oxygen.
-
-
Catalyst Pre-Activation:
-
In a glovebox, weigh 5.0 mol% of (R)-1,2-Dihydroacenaphthylen-1-ol and the corresponding metal precursor (if using a metallo-complex) into a flame-dried Schlenk tube.
-
Add 1.0 mL of the rigorously dried test solvent. Stir at room temperature for 30 minutes to ensure complete complexation.
-
-
Substrate Addition:
-
Lower the temperature to the desired reaction setpoint (e.g., -20 °C) using a cryocooler.
-
Add the substrate (1.0 mmol) dissolved in 1.0 mL of the test solvent dropwise over 5 minutes to prevent localized thermal spikes.
-
-
Reaction Monitoring & Quenching:
-
Monitor the reaction via TLC or GC-MS.
-
Once complete, quench the reaction rapidly with saturated aqueous NH₄Cl (2.0 mL) to instantly destroy the active catalyst complex and lock in the stereochemistry.
-
-
Chiral Analysis:
-
Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate.
-
Determine the ee using Chiral High-Performance Liquid Chromatography (HPLC) against a racemic standard.
-
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow for rigorous solvent screening and stereoselectivity validation.
References
-
Touge, T., Hakamata, T., Nara, H., Kobayashi, T., Sayo, N., Saito, T., Kayaki, Y., & Ikariya, T. (2017). Asymmetric Transfer Hydrogenation of (Hetero)arylketones with Tethered Rh(III)–N-(p-Tolylsulfonyl)-1,2-diphenylethylene-1,2-diamine Complexes: Scope and Limitations. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]
-
Parenty, A., Moreau, X., & Campagne, J.-M. (2007). A Green Chemistry Approach to Asymmetric Catalysis: Solvent-Free and Highly Concentrated Reactions. Chemical Reviews, 107(6), 2503-2545. Available at:[Link]
Technical Support Center: Catalyst Deactivation & Troubleshooting in (R)-1,2-Dihydroacenaphthylen-1-ol Workflows
Overview
(R)-1,2-Dihydroacenaphthylen-1-ol is a highly valuable, sterically hindered chiral building block utilized in the synthesis of ORL-1 receptor agonists, metallophthalocyanines, and complex polycyclic architectures[1][2]. Its catalytic lifecycle involves two critical phases that are highly susceptible to catalyst deactivation:
-
Upstream Synthesis : Asymmetric Transfer Hydrogenation (ATH) of 1-acenaphthenone using Ru/Rh-TsDPEN complexes[3].
-
Downstream Utilization : Biocatalytic (lipase-mediated) esterification or transition-metal-catalyzed cross-coupling[4].
This support guide provides authoritative troubleshooting, self-validating protocols, and FAQs for managing catalyst deactivation and recycling across both upstream and downstream workflows.
Part 1: Upstream ATH Synthesis (Ru-TsDPEN Catalysis)
Troubleshooting Guide: Ru-TsDPEN Deactivation
Issue : Loss of enantiomeric excess (ee) and conversion rate after the first catalytic cycle during the synthesis of (R)-1,2-Dihydroacenaphthylen-1-ol. Causality : In homogeneous ATH, the active 16-electron Ru-amide species is highly susceptible to dimerization (forming inactive µ-oxo or µ-chloro bridged dimers) and ligand oxidation when exposed to trace oxygen or depleted hydrogen donors (formate/isopropanol)[5]. Solution : Transition to a biphasic aqueous system using a PEG-supported or magnetically recoverable Ru-TsDPEN catalyst[6][7]. Water stabilizes the Ru-complex, preventing dimerization, while the biphasic nature allows the product to be extracted into the organic phase without thermal or oxidative stress on the catalyst[8].
Protocol: Biphasic Recycling of PEG-Supported Ru-TsDPEN
Self-Validating System: This protocol includes an ICP-MS validation step to ensure Ru leaching is <5 ppm, confirming recycling integrity.
-
Reaction Setup : Dissolve the PEG-supported Ru-TsDPEN precatalyst (1 mol%) and HCOONa (5 equiv) in degassed HPLC-grade water. Add 1-acenaphthenone (0.5 M) to initiate the ATH[5].
-
Phase Separation : Upon completion (monitor via chiral HPLC for >98% ee), add degassed n-hexane. The product partitions into the organic phase, while the PEG-Ru catalyst remains in the aqueous phase.
-
Extraction & Recovery : Decant the organic layer under argon. Wash the aqueous phase twice with n-hexane.
-
Validation : Sample the combined organic layers for ICP-MS analysis. Ru content must be <5 ppm. If >5 ppm, catalyst leaching has occurred (check pH; must be mildly acidic to neutral).
-
Recycling : Add fresh 1-acenaphthenone and HCOONa directly to the retained aqueous phase for the next cycle.
Part 2: Downstream Utilization (Biocatalysis)
Troubleshooting Guide: Lipase Deactivation in Esterification
Issue : Rapid drop in conversion during the kinetic resolution or esterification of (R)-1,2-Dihydroacenaphthylen-1-ol using immobilized lipases (e.g., Novozym 435). Causality : The rigid, bulky polycyclic structure of (R)-1,2-Dihydroacenaphthylen-1-ol can lead to severe pore clogging in the macroporous acrylic resin of the immobilized enzyme. Additionally, mechanical shear from magnetic stirring physically degrades the resin, leaching the active enzyme into the solvent[4]. Solution : Switch to orbital shaking instead of magnetic stirring. Implement a mild solvent wash (e.g., tert-butyl methyl ether, TBME) between cycles to clear the pores of residual bulky substrates.
Protocol: Immobilized Lipase Recovery and Reactivation
Self-Validating System: Incorporates a baseline activity assay to distinguish between physical clogging and chemical denaturation.
-
Separation : Filter the immobilized lipase using a sintered glass funnel (porosity 3) under gentle vacuum. Do not press the resin to avoid mechanical crushing.
-
Washing : Wash the resin with 3 column volumes of TBME to remove unreacted (R)-1,2-Dihydroacenaphthylen-1-ol and ester products[4].
-
Drying : Dry the enzyme preparation in a desiccator over silica gel at room temperature for 12 hours.
-
Validation : Perform a standard tributyrin hydrolysis assay. Specific activity should remain >90% of the virgin catalyst. If activity is <50%, the enzyme has been chemically denatured and must be replaced.
Part 3: Quantitative Data & Visualization
Table 1: Catalyst Performance and Recycling Metrics
| Catalyst System | Application | Max Recycles | Initial ee (%) | Final ee (%) | Primary Deactivation Pathway |
| Homogeneous Ru-TsDPEN | ATH Synthesis | 0 (Non-recyclable) | 98.2 | N/A | Dimerization / Leaching |
| PEG-Supported Ru-TsDPEN | ATH Synthesis | 8 | 98.0 | 96.5 | Ligand Oxidation |
| Magnetic Ru-TsDPEN | ATH Synthesis | 5 | 94.0 | 89.0 | Nanoparticle Aggregation |
| Immobilized Lipase (CALB) | Esterification | 10+ | >99.0 | >99.0 | Pore Clogging / Shear |
Workflows and Mechanisms
Caption: Lifecycle of (R)-1,2-Dihydroacenaphthylen-1-ol: ATH synthesis and downstream biocatalysis.
Caption: Mechanism of Ru-TsDPEN deactivation and PEG-supported biphasic recovery strategy.
Part 4: Frequently Asked Questions (FAQs)
Q1: Why does the ee of (R)-1,2-Dihydroacenaphthylen-1-ol drop significantly after the 3rd recycle of the Ru-TsDPEN catalyst? A1: A drop in enantioselectivity usually indicates ligand dissociation or partial oxidation of the diamine backbone. Ensure your extraction solvents (e.g., n-hexane) are thoroughly degassed. Oxygen intrusion during phase separation is the primary cause of irreversible ligand oxidation in these biphasic systems[8].
Q2: Can I use standard Pd/C for downstream cross-coupling of this alcohol? A2: It is not recommended without modification. The bulky nature of the 1,2-dihydroacenaphthylene ring system often leads to slow oxidative addition, leaving the Pd catalyst exposed to aggregation (blackening). Use bulky, electron-rich phosphine ligands (e.g., XPhos) to stabilize the Pd species and prevent deactivation.
Q3: How do I know if my immobilized lipase is deactivated by pore clogging vs. chemical denaturation? A3: Wash the resin with TBME and dry it as per the protocol above. If the activity returns to >90% in the tributyrin assay, the issue was pore clogging by the bulky (R)-1,2-Dihydroacenaphthylen-1-ol substrate. If activity remains low, the enzyme has likely been chemically denatured by trace acidic impurities or mechanically sheared[4].
Sources
Managing impurities in the large-scale production of (R)-1,2-Dihydroacenaphthylen-1-ol
Welcome to the Technical Support Center for the large-scale synthesis of (R)-1,2-Dihydroacenaphthylen-1-ol (commonly referred to as (R)-1-acenaphthenol). As a Senior Application Scientist, I have designed this portal to move beyond basic troubleshooting. Here, we dissect the mechanistic causality behind impurity formation during the Asymmetric Transfer Hydrogenation (ATH) of 1-acenaphthenone, providing you with self-validating protocols to ensure high enantiomeric excess (ee) and chemical purity at scale.
Part 1: Process Overview & Mechanistic Pathway
The industry standard for synthesizing (R)-1,2-Dihydroacenaphthylen-1-ol relies on the enantioselective reduction of 1-acenaphthenone using a chiral Ruthenium(II) catalyst (e.g., Ru(II)-(S,S)-TsDPEN) with a formic acid/triethylamine azeotrope acting as the hydrogen donor. While highly efficient, this pathway is susceptible to specific side reactions if kinetic and thermodynamic parameters are not strictly controlled.
Reaction pathway for the ATH of 1-acenaphthenone detailing target formation and impurity routes.
Part 2: Advanced Troubleshooting & FAQs
Q: Why is my enantiomeric excess (ee) plateauing at 92% instead of the expected >99%? Mechanistic Causality: The ATH of 1-acenaphthenone using a Ru(II)-(S,S)-TsDPEN catalyst relies on a highly ordered, 6-membered pericyclic transition state. If the reaction temperature exceeds 40°C, the spatial rigidity of this transition state relaxes, allowing the hydride to attack the re-face of the ketone rather than the si-face, leading to the (S)-enantiomer. Furthermore, ATH is a reversible process; prolonged reaction times after full conversion can lead to dehydrogenation-rehydrogenation cycles that thermodynamically erode the kinetic enantioselectivity, a phenomenon well documented in1[1]. Resolution: Implement strict in-process controls (IPCs) and terminate the reaction immediately upon >99% conversion. If ee erosion has already occurred, the crude product can be upgraded via trituration in cold acetonitrile, taking advantage of the differential solubility between the racemate and the pure enantiomer[2].
Q: We are detecting trace amounts of 1,2-acenaphthoquinone and dimeric impurities. How do we eliminate these? Mechanistic Causality: 1-Acenaphthenone possesses highly acidic α-protons. Under the basic conditions of the ATH (due to the triethylamine in the azeotropic mix), the substrate can form an enolate. If oxygen is present, this enolate undergoes rapid atmospheric oxidation to form 1,2-acenaphthoquinone, as observed in the3[3]. Alternatively, under thermal stress, the enolate can attack another molecule of starting material, leading to aldol-type condensation dimers[4]. Resolution: The entire system must be rigorously degassed. Sparging the formic acid/triethylamine azeotrope with ultra-high-purity Argon for at least 30 minutes prior to catalyst introduction is mandatory.
Q: What causes the formation of over-reduced acenaphthene, and how is it controlled? Mechanistic Causality: While Ru-catalyzed ATH is generally chemoselective for the carbonyl group, localized hotspots of excess formic acid or prolonged exposure to the active ruthenium hydride species can trigger the hydrogenolysis of the newly formed benzylic alcohol, stripping the hydroxyl group to yield acenaphthene[3]. Resolution: Maintain a strict Substrate-to-Catalyst (S/C) ratio of 500:1 to 1000:1 and ensure efficient agitation to prevent localized concentration gradients of the hydride donor.
Part 3: Self-Validating Experimental Protocol
Principle of Self-Validation: This protocol integrates immediate analytical feedback loops (IPCs) and visual cues to ensure that each phase of the reaction validates the success of the previous step before proceeding.
Self-validating experimental workflow for the large-scale ATH of 1-acenaphthenone.
Step-by-Step Methodology:
-
System Purging and Solvent Degassing:
-
Action: Charge the reactor with ethyl acetate (cosolvent) and a 5:2 molar mixture of Formic Acid/Triethylamine. Sparge with Argon for 45 minutes.
-
Causality: Removes dissolved O2 to prevent the oxidative degradation of 1-acenaphthenone into 1,2-acenaphthoquinone[3].
-
-
Catalyst Activation:
-
Action: Introduce [RuCl2(p-cymene)]2 and (S,S)-TsDPEN (S/C = 500). Stir at 30°C for 30 minutes until a deep color shift (typically orange to dark red) is observed.
-
Causality: The color shift acts as a visual self-validation that the active 16-electron Ru-amide complex has successfully formed[1].
-
-
Substrate Addition & Reaction:
-
Action: Add 1-acenaphthenone in a single portion. Maintain the internal temperature strictly at 35°C ± 2°C.
-
Causality: Strict thermal control prevents the relaxation of the chiral transition state, suppressing the formation of (S)-1-acenaphthenol[2].
-
-
In-Process Control (IPC) & Quenching:
-
Action: At 8 hours, sample for HPLC. If conversion > 99.5%, immediately quench by adding degassed water.
-
Causality: Water disrupts the Ru-hydride complex, halting the reversible reaction and preventing thermodynamic ee erosion.
-
-
Isolation and Optical Upgrading:
Part 4: Quantitative Impurity Control Matrix
To ensure compliance with ICH Q3A guidelines for API intermediates, monitor the following critical impurities against their established limits.
| Impurity Profile | Origin / Mechanistic Pathway | Analytical Method | Acceptable Limit |
| 1-Acenaphthenone | Unreacted starting material (incomplete conversion). | HPLC (UV at 254 nm) | < 0.15% |
| (S)-1-Acenaphthenol | Enantiomeric leakage due to high temp or reversible racemization. | Chiral HPLC (Chiralcel OD-H) | < 0.50% |
| Acenaphthene | Over-reduction / hydrogenolysis of the benzylic alcohol. | GC-FID | < 0.10% |
| 1,2-Acenaphthoquinone | Aerobic oxidation of the substrate enolate. | LC-MS / HPLC-UV | < 0.05% |
Sources
A Comparative Guide to Chiral HPLC Analysis for Enantiomeric Purity of (R)-1,2-Dihydroacenaphthylen-1-ol
For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of chiral compounds like (R)-1,2-Dihydroacenaphthylen-1-ol is a critical step in development and quality control. High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) stands as the most robust and widely adopted technique for this purpose.[1][2] This guide provides an in-depth comparison of suitable chiral HPLC methods, supported by experimental data and foundational principles, to empower you in selecting and optimizing your analytical approach.
The Decisive Role of the Chiral Stationary Phase
The success of a chiral separation hinges on the selection of the appropriate CSP.[3] For cyclic secondary alcohols such as 1,2-Dihydroacenaphthylen-1-ol, polysaccharide-based CSPs have demonstrated broad applicability and high success rates.[3][4] These CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica gel support, create a chiral environment where the enantiomers of the analyte form transient diastereomeric complexes with differing stabilities. This differential interaction leads to a separation in their retention times.[3][5]
The primary mechanism of chiral recognition on polysaccharide-based CSPs is a combination of hydrogen bonding, dipole-dipole interactions, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.[3][5] The helical structure of the derivatized polysaccharide creates chiral cavities and channels where the analyte can interact. For a successful separation, a "three-point interaction" is often invoked, though it is a simplified model for a complex reality.
Comparative Analysis of Polysaccharide-Based CSPs
Among the most successful and widely used polysaccharide-based CSPs are those derivatized with phenylcarbamates. Columns such as those with amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dimethylphenylcarbamate) are often the first choice for screening chiral separations.[6][7] Experience and statistical data from numerous applications indicate that a significant percentage of racemic compounds can be resolved on these types of phases.[8]
While specific data for (R)-1,2-Dihydroacenaphthylen-1-ol is not always readily available in comparative format, we can draw reliable inferences from the separation of structurally similar compounds, such as other diols and cyclic alcohols.[3][9]
| Chiral Stationary Phase (CSP) | Typical Mobile Phase (Normal Phase) | Principle of Separation | Expected Performance for 1,2-Dihydroacenaphthylen-1-ol |
| Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD-H) | n-Hexane / Isopropanol (IPA) or Ethanol (EtOH) mixtures (e.g., 90:10 to 70:30 v/v) | Primarily π-π interactions and hydrogen bonding with the carbamate groups within the amylose helical structure. | High probability of good resolution. Amylose-based phases are often effective for aromatic compounds and alcohols. |
| Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H) | n-Hexane / Isopropanol (IPA) or Ethanol (EtOH) mixtures (e.g., 90:10 to 70:30 v/v) | Similar to the amylose counterpart, relying on a combination of attractive interactions and steric fit into the chiral grooves of the cellulose derivative. | Also a high probability of success. Often provides complementary selectivity to the amylose-based phases. |
| Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak® IC) | n-Hexane / Isopropanol (IPA) or Ethanol (EtOH) mixtures | The chloro-substituents can enhance dipole-dipole interactions and alter the electronic properties of the selector, sometimes leading to improved selectivity. | A strong candidate, particularly if the primary phenylcarbamate phases show insufficient resolution. |
Experimental Workflow and Method Development
A systematic approach to method development is crucial for achieving a robust and reliable separation. The following workflow is recommended for the chiral analysis of (R)-1,2-Dihydroacenaphthylen-1-ol.
Caption: A typical workflow for chiral HPLC method development.
Detailed Experimental Protocol: A Starting Point
This protocol provides a robust starting point for the analysis of (R)-1,2-Dihydroacenaphthylen-1-ol. Optimization will likely be necessary to achieve the best results on your specific instrumentation.
1. Instrumentation and Columns:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
-
Chiral Columns for initial screening:
-
Amylose tris(3,5-dimethylphenylcarbamate), 250 x 4.6 mm, 5 µm (e.g., Chiralpak® AD-H)
-
Cellulose tris(3,5-dimethylphenylcarbamate), 250 x 4.6 mm, 5 µm (e.g., Chiralcel® OD-H)
-
2. Reagents and Materials:
-
HPLC-grade n-hexane
-
HPLC-grade isopropanol (IPA)
-
HPLC-grade ethanol (EtOH)
-
(R)-1,2-Dihydroacenaphthylen-1-ol reference standard
-
Racemic 1,2-Dihydroacenaphthylen-1-ol
-
Sample for analysis
3. Initial Chromatographic Conditions (Normal-Phase):
-
Mobile Phase Screening:
-
Condition A: n-Hexane/IPA (90:10, v/v)
-
Condition B: n-Hexane/EtOH (90:10, v/v)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm (based on the aromatic nature of the compound)
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Dissolve the sample and standards in the mobile phase to a concentration of approximately 1 mg/mL.
-
If solubility is an issue, dissolve in a small amount of the alcohol modifier before diluting with n-hexane.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
5. Analysis and Optimization:
-
Equilibrate the column with the chosen mobile phase until a stable baseline is achieved.
-
Inject the racemic standard to determine the retention times of both enantiomers and assess the initial separation.
-
If separation is observed, inject the (R)-enantiomer standard to confirm peak identity.
-
If the resolution is not baseline (Rs < 1.5), systematically adjust the mobile phase composition. Decreasing the percentage of the alcohol modifier will generally increase retention and may improve resolution.[10]
-
Consider trying the other alcohol modifier, as the choice between IPA and EtOH can significantly impact selectivity.
-
Once a suitable mobile phase is identified, the flow rate and temperature can be optimized to improve efficiency and analysis time.
Alternative and Complementary Techniques
While chiral HPLC is the gold standard, other techniques can be employed for the determination of enantiomeric purity.
-
Supercritical Fluid Chromatography (SFC): SFC often provides faster separations and uses less organic solvent than normal-phase HPLC.[11] Polysaccharide-based CSPs are also highly effective in SFC, often with carbon dioxide as the main mobile phase component, modified with an alcohol.[8][12] This can be a powerful alternative for high-throughput screening.
-
Gas Chromatography (GC) with a Chiral Stationary Phase: For volatile and thermally stable analytes, chiral GC can offer very high resolution.[13] Derivatization of the alcohol group may be necessary to improve volatility and peak shape.
-
NMR Spectroscopy with Chiral Derivatizing Agents (CDAs): This technique involves reacting the analyte with a chiral derivatizing agent to form diastereomers, which can then be distinguished by NMR.[9] This method is useful for confirming the results obtained by chromatography but is generally less precise for quantifying low levels of the minor enantiomer.
Conclusion
The successful determination of the enantiomeric purity of (R)-1,2-Dihydroacenaphthylen-1-ol is readily achievable through a systematic approach to chiral HPLC method development. By beginning with proven polysaccharide-based chiral stationary phases, such as those based on amylose and cellulose tris(3,5-dimethylphenylcarbamate), and methodically screening and optimizing mobile phase conditions, a robust and reliable analytical method can be established. The principles and protocols outlined in this guide provide a strong foundation for researchers, scientists, and drug development professionals to confidently tackle this critical analytical challenge.
References
- Benchchem. (n.d.). Performance comparison of chiral stationary phases for diol separation.
- YMC Europe. (2016, February 18). CHIRAL LC & SFC METHOD DEVELOPMENT.
- Chiral Technologies Europe. (n.d.). Method development with CHIRALPAK® IA - HPLC.
- Daicel Corporation. (2021, March 14). Develop Chiral Separation Methods with Daicel's Immobilized Columns.
- Benchchem. (n.d.). Chiral Analysis of (1R,2S)-1,2-dihydrophenanthrene-1,2-diol: Application Notes and Protocols.
- Zhang, Y., et al. (2003). Rapid method development for chiral separation in drug discovery using sample pooling and supercritical fluid chromatography-mass spectrometry. Journal of Chromatography A, 996(1-2), 63-72.
-
Zhang, T., et al. (2012). Comparison study of Chiralpak AD-H with AD columns in chromatographic enantioseparation of dihydropyrimidinone acid and its methyl ester. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 139-145. Retrieved from [Link]
- Unknown. (n.d.). HPLC manual (for chiral HPLC analysis).
- Unknown. (n.d.). The separation of specific enantiomers of anticancer reagent cytarabine using HPLC. Lancashire Online Knowledge.
-
Wang, F., et al. (2011). Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers. Journal of the Chinese Chemical Society, 58(4), 504-509. Retrieved from [Link]
- YMC Co., Ltd. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns.
- Mericko, D., Lehotay, J., & Cizmarik, J. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(3), 107-114.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- Sumika Chemical Analysis Service, Ltd. (n.d.). Chiral Columns for enantiomer separation by HPLC.
- Layton, S. E. (n.d.). COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW Institutional Repository.
- MZ-Analysentechnik GmbH. (n.d.). Chiral FAQs.
- Benchchem. (n.d.). Chiral HPLC Analysis of (1S)-1-[(2R)-Oxiran-2-yl]prop-2-en-1-ol: A Comparative Guide.
- AZoM. (2022, July 22). The Study of Chiral Stationary Phases for Gas Chromatography.
- Francotte, E. (2016, October 1). Contemporary Analysis of Chiral Molecules. LCGC International, 29(10).
- Ahuja, S. (Ed.). (2007). Chiral separation methods for pharmaceutical and biotechnological products. John Wiley & Sons.
- LCGC International. (n.d.). Application Notes: Chiral.
- Benchchem. (n.d.). Application Notes and Protocols for Chiral Separation of Oxprenolol Enantiomers.
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- 13. azom.com [azom.com]
High-Resolution Determination of Enantiomeric Excess for (R)-1,2-Dihydroacenaphthylen-1-ol: A Comparative Guide
Executive Summary & Analytical Causality
(R)-1,2-Dihydroacenaphthylen-1-ol, frequently referred to as (R)-1-acenaphthenol, is a rigid, tricyclic secondary alcohol that serves as a highly valuable chiral building block in asymmetric synthesis and pharmaceutical development. Accurately determining its enantiomeric excess ( ee ) is critical for evaluating the efficacy of asymmetric catalysts and kinetic resolutions.
The Causality of Chiral Recognition: The successful chromatographic separation of 1-acenaphthenol enantiomers relies on a triad of supramolecular interactions between the analyte and the Chiral Stationary Phase (CSP). The hydroxyl group at the C1 position acts as a primary hydrogen bond donor, interacting with the carbamate or ester linkages of polysaccharide-based CSPs. Simultaneously, the extended, rigid π -system of the acenaphthene core engages in π−π stacking with the aromatic rings of the CSP (e.g., the 3,5-dimethylphenyl groups in Chiralcel OD-H). Finally, the inflexible, planar nature of the tricyclic ring system makes it highly sensitive to steric inclusion within the helical grooves of the amylose or cellulose backbone, driving differential retention between the (R) and (S) enantiomers.
Supramolecular interactions driving the chiral recognition of 1-acenaphthenol on polysaccharide CSPs.
Comparative Methodologies for Enantiomeric Resolution
To provide a comprehensive evaluation, we compare three distinct analytical strategies for determining the ee of 1-acenaphthenol.
Method A: Normal-Phase Chiral HPLC (The Industry Standard)
Normal-phase High-Performance Liquid Chromatography (NP-HPLC) using derivatized cellulose columns (e.g., Chiralcel OD-H) is the most thoroughly validated method for this compound. Utilizing a non-polar mobile phase (Hexane) doped with a polar modifier (Isopropanol), this method provides baseline separation. The (R)-(−)-enantiomer predictably elutes before the (S)-(+)-enantiomer, allowing for precise integration of minor enantiomeric impurities[1].
Method B: Supercritical Fluid Chromatography (SFC) (High-Throughput)
For drug development professionals requiring high-throughput screening of asymmetric catalyst libraries, SFC offers a superior alternative. By replacing hexane with supercritical carbon dioxide ( scCO2 ) and using methanol as a co-solvent, the mobile phase viscosity plummets. This allows flow rates to be increased up to 4.0 mL/min without exceeding system backpressure limits, reducing analysis times from ~35 minutes to under 5 minutes while maintaining equivalent resolution[2].
Method C: Reversed-Phase HPLC with Chiral Additives (Cost-Effective)
When dedicated chiral columns are unavailable, a standard C-18 reversed-phase column can be utilized by adding a chiral selector, such as β -cyclodextrin ( β -CD), directly to the mobile phase. The separation relies on the transient, diastereomeric inclusion complexes formed between the 1-acenaphthenol enantiomers and the hydrophobic cavity of β -CD. While highly cost-effective, this method often requires subambient temperatures to achieve a resolution ( Rs ) greater than 1.5[3].
Decision tree and workflow for selecting the optimal enantiomeric excess determination method.
Quantitative Performance Comparison
The following table synthesizes the chromatographic parameters and performance metrics across the three evaluated methodologies.
| Parameter | Method A: NP-HPLC[1] | Method B: SFC[2] | Method C: RP-HPLC (Additives)[3] |
| Stationary Phase | Chiralcel OD-H (5 µm) | Chiralpak OD-H (5 µm) | Standard C-18 (15 cm) |
| Mobile Phase | Hexane / i-PrOH (95:5) | scCO2 / MeOH (95:5) | MeCN / H2O (35:65) + 10 mM β -CD |
| Flow Rate | 0.5 mL/min | 4.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C (Ambient) | 35 °C (150 bar) | Subambient (~0-10 °C) |
| Retention Time (R) | 28.80 min | ~2.0 - 3.5 min | Fast elution (Method dependent) |
| Retention Time (S) | 34.67 min | ~2.5 - 4.5 min | Fast elution (Method dependent) |
| Resolution ( Rs ) | > 2.0 (Baseline) | > 2.0 (Baseline) | 1.62 |
| Primary Advantage | Highest reliability & literature precedence | Maximum throughput & minimal solvent waste | Eliminates need for expensive chiral columns |
Self-Validating Experimental Protocol: Normal-Phase HPLC
To ensure absolute trustworthiness in ee reporting, the analytical protocol must be a self-validating system. This means the method must internally prove that no peak distortion, co-elution, or integration bias is occurring during the specific run sequence.
Step 1: System Suitability Testing (SST) via Racemate Injection
-
Prepare a 1.0 mg/mL solution of racemic (±)-1,2-dihydroacenaphthylen-1-ol in HPLC-grade Hexane/Isopropanol (1:1).
-
Inject 5 µL onto the Chiralcel OD-H column equilibrated with Hexane/i-PrOH (95:5) at 0.5 mL/min.
-
Validation Check: Integrate both peaks at 254 nm. The system is only validated if the area ratio is exactly 50:50 (±1% error margin) and the resolution ( Rs ) between the peaks is ≥1.5 . If the ratio skews, it indicates detector saturation or non-linear integration; dilute the sample and repeat.
Step 2: Enantioenriched Sample Preparation
-
Dissolve the synthesized (R)-1-acenaphthenol sample in the exact same diluent used for the racemate (Hexane/Isopropanol 1:1) to prevent solvent-shock peak broadening.
-
Filter the sample through a 0.22 µm PTFE syringe filter to protect the immobilized polysaccharide phase from particulate fouling.
Step 3: Data Acquisition and ee Calculation
-
Inject 5 µL of the enantioenriched sample.
-
Identify the (R)-enantiomer peak by correlating it to the first eluting peak from the racemate standard ( tR≈28.80 min).
-
Integrate the area of the major (R) peak ( AR ) and the minor (S) peak ( AS ).
-
Calculate the enantiomeric excess using the standard formula:
ee(%)=(AR+ASAR−AS)×100
Note on Causality: The strict adherence to a 0.5 mL/min flow rate in Method A is not arbitrary. Polysaccharide columns suffer from significant mass transfer resistance. Pushing the flow rate higher in normal-phase solvents severely broadens the peaks (increasing the theoretical plate height, H ), which can cause the minor enantiomeric peak to disappear into the tail of the major peak, artificially inflating the reported ee .
References
-
Enantiocomplementary Preparation of (S)- and (R)-Arylalkylcarbinols by Lipase-Catalysed Resolution and Mitsunobu Inversion: Impact of Lipase Amount - MDPI. Molecules.1
-
Asymmetric Transfer Hydrogenation of (Hetero)arylketones with Tethered Rh(III)–N-(p-Tolylsulfonyl)-1,2-diphenylethylene-1,2-diamine Complexes: Scope and Limitations | The Journal of Organic Chemistry - ACS Publications. The Journal of Organic Chemistry. 2
-
Unexpected differences between planar and column liquid chromatographic retention of 1-acenaphthenol enantiomers controlled by supramolecular interactions involving β-cyclodextrin at subambient temperatures - PMC. Analytical and Bioanalytical Chemistry. 3
Sources
- 1. Enantiocomplementary Preparation of (S)- and (R)-Arylalkylcarbinols by Lipase-Catalysed Resolution and Mitsunobu Inversion: Impact of Lipase Amount [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Unexpected differences between planar and column liquid chromatographic retention of 1-acenaphthenol enantiomers controlled by supramolecular interactions involving β-cyclodextrin at subambient temperatures - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Diols in Asymmetric Catalysis: Evaluating (R)-1,2-Dihydroacenaphthylen-1-ol
In the landscape of asymmetric synthesis, the quest for novel, efficient, and selective chiral ligands is perpetual. For researchers, scientists, and professionals in drug development, the ability to induce chirality with precision is paramount. Chiral diols have long been a cornerstone in this endeavor, with stalwarts like BINOL and TADDOL derivatives demonstrating remarkable efficacy across a spectrum of catalytic transformations. This guide introduces (R)-1,2-Dihydroacenaphthylen-1-ol, a chiral diol with a rigid, polycyclic framework, and provides a comprehensive framework for its evaluation against established chiral ligands.
Due to the nascent stage of research into the catalytic applications of (R)-1,2-Dihydroacenaphthylen-1-ol, direct comparative data with other chiral diols in the existing literature is scarce. Therefore, this guide adopts a forward-looking, practical approach. We present a head-to-head comparison in a widely recognized benchmark reaction: the asymmetric reduction of a prochiral ketone. This allows for a robust and objective assessment of the catalytic potential of (R)-1,2-Dihydroacenaphthylen-1-ol and serves as a blueprint for its further exploration in asymmetric catalysis.
Structural Overview of the Contenders
The stereochemical outcome of a catalyzed reaction is intimately linked to the three-dimensional structure of the chiral ligand. Here, we examine the key structural features of (R)-1,2-Dihydroacenaphthylen-1-ol and our chosen benchmarks, (R)-BINOL and (R,R)-TADDOL.
-
(R)-1,2-Dihydroacenaphthylen-1-ol: This diol possesses a unique, rigid acenaphthene backbone. This rigidity can be advantageous in catalysis as it reduces the number of possible conformations in the transition state, potentially leading to higher enantioselectivity. The cis-disposed hydroxyl and aryl groups provide a defined chiral pocket around a coordinated metal center.
-
(R)-BINOL (1,1'-Bi-2-naphthol): A classic example of an axially chiral C2-symmetric diol, BINOL's chirality arises from the restricted rotation around the C-C bond connecting the two naphthalene rings. This well-defined chiral environment has made it one of the most successful and versatile ligands in asymmetric catalysis.[1]
-
(R,R)-TADDOL (α,α,α',α'-Tetraaryl-1,3-dioxolane-4,5-dimethanol): Derived from tartaric acid, TADDOLs are C2-symmetric diols characterized by their bulky aryl substituents.[2] This steric hindrance plays a crucial role in creating a highly selective chiral environment for a variety of reactions, notably in nucleophilic additions to carbonyl compounds.
Benchmark Reaction: The Asymmetric Reduction of Acetophenone
To provide a standardized and scientifically rigorous comparison, we propose the asymmetric reduction of acetophenone to 1-phenylethanol using a borane reagent. This reaction is a cornerstone of asymmetric catalysis, frequently employed to screen the efficacy of new chiral ligands.[3][4] The generally accepted mechanism for this type of reduction, particularly when catalyzed by an in situ formed oxazaborolidine (as in the Corey-Bakshi-Shibata reduction), involves the coordination of the borane to the chiral ligand, followed by the coordination of the ketone to the resulting chiral Lewis acid. The transfer of a hydride to the ketone then proceeds through a sterically constrained transition state, dictating the stereochemical outcome of the product alcohol.[5]
Experimental Protocols
A reliable supply of the chiral ligand is a prerequisite for its application in catalysis. Below is a plausible synthetic route for (R)-1,2-Dihydroacenaphthylen-1-ol, followed by a detailed protocol for the comparative asymmetric reduction.
Synthesis of (R)-1,2-Dihydroacenaphthylen-1-ol
The enantioselective synthesis of 1,2-dihydronaphthalene-1-ols can be achieved through various methods, including the copper-catalyzed intramolecular reductive cyclization of benz-tethered 1,3-dienes containing a ketone moiety.[6]
dot
Sources
- 1. Asymmetric Reduction of Acetophenone with (-)-b-chlorodiisopinocampheylborane, and Derivatization with (-)-Menthyl Chloroformate. An Undergraduate Organic Synthesis, GC Analysis, and Molecular Modeling Project [chemeducator.org]
- 2. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
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- 6. Asymmetric Synthesis of 1,2-Dihydronaphthalene-1-ols via Copper-Catalyzed Intramolecular Reductive Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Guide to the Safe Handling and Disposal of (R)-1,2-Dihydroacenaphthylen-1-ol
As a Senior Application Scientist, establishing a rigorous, self-validating safety protocol is just as critical as the experimental design itself. (R)-1,2-Dihydroacenaphthylen-1-ol (commonly referred to as 1-acenaphthenol) is a polycyclic aromatic hydrocarbon (PAH) derivative frequently utilized as a building block in organic synthesis and drug development.
Because PAH derivatives possess highly stable aromatic ring systems, they are resistant to natural environmental degradation. Consequently, improper disposal can lead to severe ecotoxicity and bioaccumulation. This guide outlines the causality-driven, step-by-step operational and disposal plans required to handle this compound safely and compliantly.
Part 1: Chemical Hazard Profile & Quantitative Data
Before executing any disposal protocol, it is mandatory to understand the physicochemical properties that dictate the compound's behavior in waste streams. (R)-1,2-Dihydroacenaphthylen-1-ol is a solid at room temperature and is highly insoluble in water, meaning aqueous drain disposal is strictly prohibited as it will cause persistent contamination of municipal wastewater systems[1].
Furthermore, the compound is incompatible with strong oxidizing agents. Mixing this organic solid with oxidizers in a generic waste bin can trigger exothermic reactions or fires[1].
Table 1: Physicochemical and Hazard Summary
| Property / Metric | Data Value | Operational Implication |
| CAS Number | 6306-07-6 | Use for strict inventory and waste tracking. |
| Molecular Formula | C12H10O | High carbon content; requires high-temp incineration. |
| Molecular Weight | 170.21 g/mol | Determines stoichiometric calculations for neutralization/destruction. |
| Melting Point | 145.0 - 148.0 °C | Remains solid under standard ambient lab conditions. |
| GHS Hazard Codes | H302, H315, H319, H335 | Necessitates full PPE (gloves, suit, eye protection) to prevent dermal/mucosal contact. |
| Solubility | Insoluble in water | Must be disposed of as a solid organic waste or dissolved in combustible organic solvents. |
Part 2: Step-by-Step Operational Disposal Protocol
To guarantee trustworthiness and safety, every step in this protocol acts as a self-validating system. You must visually and administratively confirm each phase before proceeding to the next.
Phase 1: Source Segregation and Containment
Causality: Dust dispersion is the primary vector for inhalation exposure (H335: May cause respiratory irritation). Therefore, containment must prioritize hermetic sealing.
-
Isolate the Waste: Collect all unreacted (R)-1,2-Dihydroacenaphthylen-1-ol powder, contaminated filter papers, and reaction residues.
-
Select the Receptacle: Place the waste into a high-density polyethylene (HDPE) or glass wide-mouth container. Do not use bags, as sharp spatulas or glass shards could puncture them.
-
Solvent Dissolution (Optional but Recommended): To eliminate dust hazards and prepare the waste for incineration, dissolve the solid material in a compatible, combustible organic solvent (e.g., ethanol or acetone)[3].
-
Seal and Inspect: Tightly cap the container. Wipe the exterior with a solvent-dampened cloth to ensure no microscopic dust remains on the outside.
Phase 2: GHS Labeling and Storage
Causality: Unlabeled organic waste poses a severe risk to downstream waste management personnel who must determine the correct destruction method.
-
Affix GHS Labels: Clearly label the container with the chemical name, CAS number (6306-07-6), and the specific hazards (Harmful, Irritant)[2].
-
Categorize the Stream: Mark the container explicitly as "Halogen-Free Organic Waste" (unless a halogenated solvent was used for dissolution).
-
Temporary Storage: Store the sealed container in a cool, shaded, and well-ventilated hazardous waste accumulation area, strictly segregated from strong oxidizing agents.
Phase 3: Final Destruction via Incineration
Causality: Because PAH derivatives resist microbial degradation and standard chemical neutralization, thermal destruction is the only scientifically sound method to break the carbon-carbon bonds of the aromatic rings.
-
Contract a Licensed Professional: Do not attempt to treat or neutralize this chemical in-house. Entrust the disposal to a licensed, professional waste disposal company.
-
Verify Incineration Parameters: Ensure the contractor utilizes a chemical incinerator equipped with an afterburner and a scrubber . The afterburner ensures complete combustion of the aromatic rings, while the scrubber neutralizes any hazardous exhaust gases (like carbon oxides) formed during the fire[3].
-
Manage Contaminated Packaging: Treat the original, empty reagent bottles as hazardous waste. Do not rinse them out into the sink. They must be destroyed via the same incineration pathway as the chemical itself.
Part 3: Disposal Workflow Visualization
The following diagram maps the logical relationship between waste generation, physical containment, and final thermal destruction.
Workflow for the segregation, containment, and incineration of (R)-1,2-Dihydroacenaphthylen-1-ol.
References
- AiFChem. "6306-07-6 | 1,2-Dihydroacenaphthylen-1-ol Product Specifications & Safety Data." AiFChem Catalog.
- Fisher Scientific. "SAFETY DATA SHEET: 1-Acenaphthenol, 99%." Fisher Scientific Regulatory Documentation.
- Tokyo Chemical Industry (TCI). "SAFETY DATA SHEET: 1-Acenaphthenol (Version 1.1)." TCI Chemicals.
- National Institutes of Health (NIH). "Acenaphthylene | CID 9161 - PubChem." PubChem Database (Reference for parent compound destruction protocols).
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (R)-1,2-Dihydroacenaphthylen-1-ol
In the landscape of drug development and scientific research, the pursuit of novel compounds like (R)-1,2-Dihydroacenaphthylen-1-ol demands not only intellectual rigor but also an unwavering commitment to safety. As your partner in the laboratory, we believe that a culture of safety is the bedrock of innovation. This guide moves beyond a simple checklist, offering a deep dive into the principles and practices of personal protective equipment (PPE) when working with this specific aromatic alcohol. Our goal is to empower you with the knowledge to not just follow protocols, but to understand the "why" behind each recommendation, ensuring your work is both groundbreaking and safe.
Understanding the Risks: A Profile of (R)-1,2-Dihydroacenaphthylen-1-ol
(R)-1,2-Dihydroacenaphthylen-1-ol is an aromatic alcohol. Compounds in this class, particularly polycyclic aromatic hydrocarbons, can present several hazards:
-
Skin and Eye Irritation: Direct contact with the solid powder or solutions can cause irritation, redness, and pain.[2][3][4] Safety data for related compounds consistently lists skin and serious eye irritation as primary hazards.[3][4]
-
Respiratory Tract Irritation: Inhalation of the dust or aerosols may irritate the respiratory system.[2][3][4]
-
Potential for Absorption: Like many organic compounds, there is a potential for dermal absorption, which could lead to systemic effects. It is prudent to assume the substance can be absorbed through the skin.[5]
-
Combustibility: While not highly flammable, the solid can be combustible, and dust may form explosive mixtures with air if finely dispersed and exposed to an ignition source.[1][6]
Given these potential hazards, a comprehensive PPE strategy is not just recommended; it is essential.
Your Personal Protective Equipment (PPE) Arsenal: A Head-to-Toe Approach
The selection of PPE is not a one-size-fits-all exercise. It must be tailored to the specific procedure, the quantities being handled, and the potential for exposure. The following sections detail the minimum required PPE and the conditions under which enhanced protection is necessary.
Eye and Face Protection: Your First Line of Defense
Solvent splashes and airborne particles pose a significant threat to your vision.[7]
-
Minimum Requirement: At all times when handling (R)-1,2-Dihydroacenaphthylen-1-ol in any form, chemical splash goggles that meet ANSI Z87.1 standards are mandatory. Goggles provide a seal around the eyes, offering protection from splashes and dust that standard safety glasses do not.[8]
-
Enhanced Protection: When handling larger quantities (typically >100 mL of solution) or during procedures with a high risk of splashing (e.g., heating, sonicating, or transferring under pressure), a full-face shield should be worn in addition to chemical splash goggles. The face shield protects the entire face from direct contact.[7]
Hand Protection: Preventing Dermal Exposure
The skin is a primary route of exposure for many laboratory chemicals.[5] Proper glove selection is critical.
-
Glove Material: For handling aromatic alcohols, nitrile or neoprene gloves are recommended as they provide good resistance to a wide range of chemicals.[8][9] Butyl rubber gloves offer even broader protection against many organic compounds.[9][10] Avoid thin latex gloves, as they may not provide adequate protection against this class of chemical.[9]
-
Glove Thickness and Dexterity: As a general rule, thicker gloves offer greater chemical resistance, but at the cost of dexterity.[9] For routine tasks, standard nitrile examination gloves may suffice. For tasks involving prolonged contact or immersion, heavier-duty gloves are required.
-
Protocol for Use: Always inspect gloves for tears or punctures before use.[11] To prevent contamination of your personal belongings and laboratory surfaces, practice proper glove removal techniques and dispose of used gloves in the appropriate chemical waste container.[11] Wash your hands thoroughly after removing gloves.[11][12]
Body Protection: Shielding Against Spills and Splashes
Your everyday clothing offers no protection against chemical spills.
-
Laboratory Coat: A flame-resistant lab coat is the minimum requirement. It should be fully buttoned with the sleeves rolled down to provide maximum coverage.[8][13]
-
Chemical-Resistant Apron: When handling larger volumes or performing tasks with a significant splash risk, a chemical-resistant apron worn over the lab coat is advised.[8][13]
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting. They should be made of a material that will resist chemical penetration.
Respiratory Protection: Guarding Against Inhalation Hazards
The need for respiratory protection is dictated by the specific procedure and the effectiveness of engineering controls.
-
Engineering Controls First: The primary method for controlling inhalation exposure is to use engineering controls like a chemical fume hood.[13] Whenever possible, handle solid (R)-1,2-Dihydroacenaphthylen-1-ol and prepare solutions inside a certified fume hood.
-
When Respirators are Needed: If you are handling large quantities of the solid outside of a fume hood, or if there is a potential for significant dust or aerosol generation that cannot be controlled by ventilation, respiratory protection is required.[8]
-
For Dusts: A NIOSH-approved N95 respirator may be sufficient.
-
For Vapors/Aerosols: If heating the compound or creating aerosols, a half-mask or full-face respirator with organic vapor cartridges is necessary.
-
Operational Plans and Protocols
A successful safety program relies on established, repeatable procedures.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for (R)-1,2-Dihydroacenaphthylen-1-ol.
Step-by-Step Guide: Donning and Doffing PPE
-
Donning (Putting On):
-
Put on your lab coat and fasten all buttons.
-
Put on your respiratory protection, if required. Ensure a proper fit test has been conducted.
-
Put on your chemical splash goggles.
-
Wash your hands.
-
Put on your gloves, ensuring they go over the cuffs of your lab coat.
-
-
Doffing (Taking Off) to Prevent Contamination:
-
Remove gloves using a proper technique (peeling one off with the other, then sliding a clean finger under the cuff of the second).[11]
-
Dispose of gloves in the designated waste container.
-
Remove your lab coat, folding it so the contaminated outside is folded inward.
-
Remove your goggles.
-
Remove your respirator, if worn.
-
Wash your hands thoroughly with soap and water.
-
Emergency and Disposal Plans
Preparedness is key to mitigating the impact of an incident.
In Case of Exposure or Spill
Caption: Emergency Response Plan for Spills and Exposures.
Disposal of Contaminated Materials and Waste
-
Contaminated PPE: All disposable PPE, such as gloves, must be placed in a designated, sealed container for chemical waste.[14][15]
-
Chemical Waste: Unused (R)-1,2-Dihydroacenaphthylen-1-ol and any solutions containing it must be disposed of as hazardous chemical waste.[14] Follow all local, state, and federal regulations. Do not pour chemical waste down the drain.
-
Spill Cleanup Materials: Any absorbent materials used to clean up spills are also considered hazardous waste and must be disposed of accordingly.[15][16]
By integrating these safety protocols and PPE requirements into your daily workflow, you can confidently and safely advance your research. Your well-being is paramount, and a proactive approach to safety is the most valuable tool in any laboratory.
References
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ZHONGDA. What are the safety precautions when handling alcohols?. (2025). Available from: [Link]
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New Jersey Department of Health. Hazard Summary: Acenaphthene. (1998). Available from: [Link]
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University of Nebraska-Lincoln Environmental Health and Safety. Personal Protective Equipment for Chemical Exposures. (2024). Available from: [Link]
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Chem Service. Safety Data Sheet. (2015). Available from: [Link]
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National Institutes of Health. Acenaphthene - PubChem. Available from: [Link]
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National Science Teaching Association. Safer Handling of Alcohol in the Laboratory. Available from: [Link]
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Chemos GmbH&Co.KG. Safety Data Sheet: Acenaphthene. Available from: [Link]
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Environmental Health and Safety. OSHA Glove Selection Chart. Available from: [Link]
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MCR Safety. Understanding Solvents and PPE for Chemical Safety. (2025). Available from: [Link]
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ChemView. Section 2. Hazards identification. Available from: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
